Product packaging for 7-Hydroxybenzofuran-4-carbaldehyde(Cat. No.:)

7-Hydroxybenzofuran-4-carbaldehyde

Cat. No.: B8637803
M. Wt: 162.14 g/mol
InChI Key: ROBBIAOJDXVPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Hydroxybenzofuran-4-carbaldehyde is a high-value chemical scaffold designed for advanced organic synthesis and drug discovery research. The benzofuran core is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active molecules and natural products . This particular compound, functionalized with both a hydroxy group and an aldehyde, serves as a versatile synthon for constructing more complex structures. The aldehyde group is a critical reactive handle for further chemical elaboration, enabling condensation reactions and the formation of carbon-carbon bonds, which is essential for developing novel compound libraries . Benzofuran derivatives are extensively investigated for their diverse biological activities, which include serving as potent antioxidants that protect against oxidative stress by scavenging free radicals , and exhibiting antitumor properties through mechanisms that may involve the inhibition of specific cancer cell proliferation pathways . The structural motif is also a key component in the development of potential therapies for central nervous system (CNS) disorders and anti-virulence agents, such as inhibitors of bacterial enzymes like DsbA . The presence of the hydroxy group is often associated with enhanced antioxidant potential and allows for further functionalization to fine-tune the molecule's physicochemical properties . Researchers can leverage this compound to develop analogues with modified lipophilicity and hydrophilicity, optimizing them for specific biological targets and improved bioavailability . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O3 B8637803 7-Hydroxybenzofuran-4-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

7-hydroxy-1-benzofuran-4-carbaldehyde

InChI

InChI=1S/C9H6O3/c10-5-6-1-2-8(11)9-7(6)3-4-12-9/h1-5,11H

InChI Key

ROBBIAOJDXVPSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C=O)C=CO2)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 7-Hydroxybenzofuran-4-carbaldehyde: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxybenzofuran-4-carbaldehyde is a specific isomer of hydroxy-substituted benzofuran carbaldehydes, a class of organic compounds drawing significant interest in medicinal chemistry. While direct experimental data for this particular molecule is scarce in publicly available literature, this guide provides a comprehensive overview of its predicted physical and chemical properties, a proposed synthetic pathway with detailed experimental protocols, and an exploration of its potential biological activities based on structurally related compounds. This document aims to serve as a foundational resource for researchers intending to synthesize and investigate the therapeutic potential of this compound.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following properties are predicted based on its chemical structure and data from analogous compounds. These values should be considered estimates and require experimental verification.

PropertyPredicted ValueNotes
Molecular Formula C₉H₆O₃
Molecular Weight 162.14 g/mol
Appearance Likely a pale yellow to brown solidBased on similar hydroxybenzaldehyde derivatives.
Melting Point 150-180 °CBroad range predicted due to potential for strong intermolecular hydrogen bonding.
Boiling Point > 300 °CExpected to be high due to polarity and hydrogen bonding; likely to decompose before boiling at atmospheric pressure.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone). Sparingly soluble in water. Insoluble in non-polar solvents (e.g., hexane).The hydroxyl and aldehyde groups confer polarity, while the benzofuran core provides lipophilicity.
pKa (hydroxyl group) ~8-10The acidity of the phenolic hydroxyl group is influenced by the electron-withdrawing nature of the furan ring and the aldehyde group.

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be approached through the formylation of 7-hydroxybenzofuran. Several classical methods for the ortho-formylation of phenols can be adapted for this purpose. The Reimer-Tiemann reaction is a plausible and well-established method.

Proposed Synthetic Pathway: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of a phenol using chloroform in a basic solution.[1][2][3][4] The reaction proceeds through the formation of a dichlorocarbene intermediate.

G cluster_0 Synthesis of 7-Hydroxybenzofuran (Starting Material) cluster_1 Formylation of 7-Hydroxybenzofuran 2,3-Dihydroxybenzaldehyde 2,3-Dihydroxybenzaldehyde 7-Hydroxybenzofuran 7-Hydroxybenzofuran 2,3-Dihydroxybenzaldehyde->7-Hydroxybenzofuran Cyclization Phenoxide_Ion Phenoxide_Ion 7-Hydroxybenzofuran->Phenoxide_Ion Deprotonation (NaOH) Intermediate Intermediate Phenoxide_Ion->Intermediate Electrophilic Attack by Dichlorocarbene Chloroform Chloroform Dichlorocarbene Dichlorocarbene Chloroform->Dichlorocarbene Base (NaOH) Dichlorocarbene->Intermediate This compound This compound Intermediate->this compound Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 7-Hydroxybenzofuran

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 7-hydroxybenzofuran (1 equivalent) in ethanol.

  • Base Addition: Add a solution of sodium hydroxide (4 equivalents) in water to the flask with stirring.

  • Chloroform Addition: Heat the mixture to 60-70°C. Add chloroform (1.5 equivalents) dropwise through the dropping funnel over a period of 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 70°C for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to pH 2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Predicted Spectroscopic Properties

The following table summarizes the expected spectral characteristics of this compound based on the analysis of structurally similar compounds.

SpectroscopyPredicted Features
¹H NMR - A singlet for the aldehydic proton (CHO) in the range of δ 9.5-10.5 ppm. - A singlet for the phenolic hydroxyl proton (OH), which may be broad and its chemical shift will be concentration-dependent (typically δ 5-12 ppm). - A set of doublets and triplets in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the benzofuran ring system. The coupling constants will be indicative of their relative positions.
¹³C NMR - A signal for the aldehydic carbon (CHO) in the range of δ 185-195 ppm. - A signal for the carbon bearing the hydroxyl group (C-OH) in the range of δ 150-160 ppm. - Signals for the other aromatic and furan ring carbons in the range of δ 100-150 ppm.
IR (Infrared) - A broad absorption band for the O-H stretching of the hydroxyl group around 3200-3600 cm⁻¹. - A sharp absorption band for the C=O stretching of the aldehyde group around 1670-1700 cm⁻¹. - C-O stretching of the furan ring around 1000-1300 cm⁻¹. - C=C stretching of the aromatic ring in the region of 1450-1600 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z 162.03.

Potential Biological Activity

Benzofuran derivatives are known to exhibit a wide range of biological activities.[5][6][7] While this compound has not been specifically studied, its structural motifs suggest potential for several pharmacological effects.

  • Antioxidant Activity: The phenolic hydroxyl group is a key feature for antioxidant activity.[8][9][10][11][12] Hydroxybenzofuran derivatives have been shown to act as free radical scavengers, which is a crucial mechanism in combating oxidative stress-related diseases.[8][9]

  • Antimicrobial Activity: Many benzofuran derivatives have demonstrated significant antibacterial and antifungal properties.[13][14][15] The presence of both a hydroxyl and an aldehyde group on the benzofuran scaffold could contribute to its potential as an antimicrobial agent.

  • Anticancer Activity: The benzofuran nucleus is present in several compounds with anticancer properties.[16][17][18] The cytotoxic effects of these compounds are often attributed to their ability to interact with various cellular targets. The specific substitution pattern of this compound may confer selective cytotoxicity against certain cancer cell lines.

Experimental Workflow and Characterization

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound, along with preliminary biological screening.

G cluster_0 Synthesis & Purification cluster_1 Structural Characterization cluster_2 Biological Evaluation Start Start Synthesis Proposed Synthesis (e.g., Reimer-Tiemann) Start->Synthesis Workup_Purification Work-up & Purification (Extraction, Chromatography) Synthesis->Workup_Purification NMR NMR Spectroscopy (¹H, ¹³C) Workup_Purification->NMR MS Mass Spectrometry Workup_Purification->MS IR IR Spectroscopy Workup_Purification->IR Purity Purity Assessment (HPLC, Elemental Analysis) NMR->Purity MS->Purity IR->Purity Antioxidant_Assay Antioxidant Assays (DPPH, ABTS) Purity->Antioxidant_Assay Antimicrobial_Screening Antimicrobial Screening (MIC Determination) Purity->Antimicrobial_Screening Cytotoxicity_Assay Cytotoxicity Assays (MTT, etc.) Purity->Cytotoxicity_Assay End End Cytotoxicity_Assay->End

Caption: Experimental workflow for this compound.

Conclusion

While this compound remains a largely unexplored molecule, this technical guide provides a solid starting point for its scientific investigation. The proposed synthetic route is based on well-established chemical principles, and the predicted properties offer a framework for its characterization. The potential biological activities, inferred from related compounds, highlight its promise as a lead structure in drug discovery. Further experimental work is necessary to validate these predictions and to fully elucidate the chemical and biological profile of this intriguing compound.

References

A Technical Guide to the Spectroscopic Characterization of 7-Hydroxybenzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 7-Hydroxybenzofuran-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental data for this specific isomer, this document presents predicted spectroscopic values based on the analysis of structurally related compounds. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural elucidation and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and fragmentation patterns observed in analogous benzofuran and aromatic aldehyde derivatives.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentPredicted Coupling Constants (J, Hz)
~10.0 - 10.5s1HAldehyde proton (-CHO)-
~9.0 - 10.0s (broad)1HHydroxyl proton (-OH)-
~7.6 - 7.8d1HH-5J ≈ 8.0-9.0
~7.0 - 7.2d1HH-6J ≈ 8.0-9.0
~7.5 - 7.7d1HH-2J ≈ 2.0-3.0
~6.8 - 7.0d1HH-3J ≈ 2.0-3.0

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Carbon Assignment
~190 - 195-CHO
~155 - 160C-7
~145 - 150C-8a
~130 - 135C-3a
~125 - 130C-5
~120 - 125C-4
~115 - 120C-6
~110 - 115C-3
~105 - 110C-2

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400Broad, StrongO-H stretch (phenolic)
2800 - 2900, 2700-2800Medium, SharpC-H stretch (aldehyde)
1680 - 1700Strong, SharpC=O stretch (aromatic aldehyde)
1580 - 1620Medium to StrongC=C stretch (aromatic)
1450 - 1550MediumC=C stretch (aromatic and furan ring)
1200 - 1300StrongC-O stretch (phenol)
1000 - 1100MediumC-O-C stretch (furan)
800 - 900StrongC-H out-of-plane bend (aromatic)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
162[M]⁺ (Molecular Ion)
161[M-H]⁺
133[M-CHO]⁺
105[M-CHO-CO]⁺

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean vial. Ensure the chosen solvent does not have signals that would overlap with key analyte resonances.[1]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

  • Cap the NMR tube and ensure the liquid height is approximately 4-5 cm.[1]

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal (typically diamond or germanium) is clean.[3]

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[4]

Data Acquisition:

  • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Data Processing:

  • The software will automatically perform a background correction.

  • Identify the characteristic absorption bands and correlate them to the functional groups present in this compound. Key absorptions to note are the O-H stretch, the aldehydic C-H stretches, and the C=O stretch.[5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

  • The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • For direct insertion, a small amount of the sample is placed in a capillary tube at the end of the probe.

  • The probe is inserted into the ion source, and the sample is vaporized by heating.

Ionization and Analysis:

  • In the EI source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7]

  • The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • A detector records the abundance of each ion.

Data Processing:

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

  • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.

  • Analyze the fragmentation pattern to gain further structural information. Common fragmentations for this molecule would include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺).[8]

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy Workflow cluster_IR IR Spectroscopy (ATR) Workflow cluster_MS Mass Spectrometry (EI) Workflow NMR_Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Data_Acq Data Acquisition (Lock, Shim, Acquire FID) NMR_Sample_Prep->NMR_Data_Acq NMR_Data_Proc Data Processing (FT, Phasing, Calibration) NMR_Data_Acq->NMR_Data_Proc NMR_Analysis Spectral Analysis (Chemical Shifts, Coupling, Integration) NMR_Data_Proc->NMR_Analysis IR_Sample_Prep Sample Preparation (Placement on ATR Crystal) IR_Background Background Scan (Clean Crystal) IR_Sample_Prep->IR_Background IR_Sample_Scan Sample Scan IR_Background->IR_Sample_Scan IR_Analysis Spectral Analysis (Identify Functional Groups) IR_Sample_Scan->IR_Analysis MS_Sample_Intro Sample Introduction (Vaporization) MS_Ionization Ionization (Electron Impact) MS_Sample_Intro->MS_Ionization MS_Analysis Mass Analysis (Separation by m/z) MS_Ionization->MS_Analysis MS_Detection Detection MS_Analysis->MS_Detection MS_Data_Analysis Data Analysis (Molecular Ion, Fragmentation) MS_Detection->MS_Data_Analysis

Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.

Logical_Relationship cluster_Spectroscopy Spectroscopic Techniques cluster_Information Derived Structural Information Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS Mass Spec Compound->MS Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity Functional_Groups Functional Groups (-OH, -CHO, C=C, C-O-C) IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight Structure_Elucidation Complete Structure Elucidation Connectivity->Structure_Elucidation Functional_Groups->Structure_Elucidation Molecular_Weight->Structure_Elucidation

Caption: Logical relationship of spectroscopic data to structure elucidation.

References

Synthetic Approach to 7-Hydroxybenzofuran-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a feasible synthetic pathway for the preparation of 7-Hydroxybenzofuran-4-carbaldehyde. As extensive research has not identified any natural sources for this compound, this document focuses exclusively on a multi-step chemical synthesis. The proposed route leverages established methodologies for the formation of the benzofuran core and subsequent functional group manipulation. This guide provides detailed experimental protocols, a summary of expected quantitative data, and a visual representation of the synthetic workflow to aid researchers in the laboratory-scale production of this molecule.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in a two-step process starting from the commercially available methyl 3,4-dihydroxybenzoate. The initial step involves the construction of the benzofuran ring system to yield a carboxylate intermediate, followed by the selective reduction of the ester to the target aldehyde.

Quantitative Data Summary

The following table summarizes the expected yields and key analytical data for the proposed synthetic route. Please note that as direct literature values for the unsubstituted target molecule are unavailable, some data are estimated based on reactions with similar substrates.

StepReactionStarting MaterialProductReagentsExpected Yield (%)Analytical Data (Expected)
1Benzofuran Ring FormationMethyl 3,4-dihydroxybenzoateMethyl 7-hydroxybenzofuran-4-carboxylateBis(trifluoroacetoxy)iodobenzene60-75%¹H NMR, ¹³C NMR, MS
2Ester ReductionMethyl 7-hydroxybenzofuran-4-carboxylateThis compoundDiisobutylaluminium hydride (DIBAL-H)70-85%¹H NMR, ¹³C NMR, IR, MS

Experimental Protocols

Step 1: Synthesis of Methyl 7-hydroxybenzofuran-4-carboxylate

This procedure is adapted from the Mukaiyama-Michael addition methodology for the synthesis of functionalized benzofurans.[1]

Materials:

  • Methyl 3,4-dihydroxybenzoate

  • Bis(trifluoroacetoxy)iodobenzene

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (4M solution in dioxane)

  • Methanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 3,4-dihydroxybenzoate (1.0 mmol) in anhydrous THF (8 mL) at 0 °C, add bis(trifluoroacetoxy)iodobenzene (1.1 mmol) in THF (2 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 4 hours. The solution will typically change color to a dark yellow.

  • Add 0.5 mL of 4M HCl in dioxane and 1.0 mL of methanol to the reaction mixture.

  • Reflux the mixture for 1 hour.

  • After cooling to room temperature, extract the solution with diethyl ether (30 mL).

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield methyl 7-hydroxybenzofuran-4-carboxylate.

Step 2: Synthesis of this compound

This protocol employs the selective reduction of the ester to an aldehyde using a bulky hydride reagent at low temperature.

Materials:

  • Methyl 7-hydroxybenzofuran-4-carboxylate

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve methyl 7-hydroxybenzofuran-4-carboxylate (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes) dropwise to the stirred solution.

  • Maintain the reaction at -78 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of methanol (1 mL) at -78 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford this compound.

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the proposed synthetic pathway and the logical relationships in the experimental workflow.

Synthesis_Workflow cluster_step1 Step 1: Benzofuran Ring Formation cluster_step2 Step 2: Ester Reduction start1 Methyl 3,4-dihydroxybenzoate reagent1 Bis(trifluoroacetoxy)iodobenzene, THF, 0 °C intermediate1 Reaction Mixture start1->intermediate1 Reacts with reagent1->intermediate1 workup1 Acidic Workup & Extraction intermediate1->workup1 purification1 Column Chromatography workup1->purification1 product1 Methyl 7-hydroxybenzofuran-4-carboxylate purification1->product1 start2 Methyl 7-hydroxybenzofuran-4-carboxylate reagent2 DIBAL-H, DCM, -78 °C intermediate2 Reaction Mixture start2->intermediate2 Reduced by reagent2->intermediate2 workup2 Quenching & Extraction intermediate2->workup2 purification2 Column Chromatography workup2->purification2 product2 This compound purification2->product2

Caption: Synthetic workflow for this compound.

Logical_Relationship start_material Starting Material (Methyl 3,4-dihydroxybenzoate) step1 Step 1: Cyclization (Formation of Benzofuran Core) start_material->step1 intermediate Intermediate (Methyl 7-hydroxybenzofuran-4-carboxylate) step1->intermediate step2 Step 2: Reduction (Ester to Aldehyde) intermediate->step2 final_product Final Product (this compound) step2->final_product

Caption: Logical steps in the synthesis of the target compound.

References

Investigating the Biological Activity of 7-Hydroxybenzofuran-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxybenzofuran-4-carbaldehyde is a member of the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active natural products and synthetic drugs. While direct and extensive research on this compound is limited, this technical guide consolidates available information and extrapolates the potential biological activities of this compound based on studies of structurally related benzofuran derivatives. This document covers the synthesis, potential anticancer, anti-inflammatory, antimicrobial, and antioxidant activities, complete with experimental protocols and diagrammatic representations of implicated signaling pathways to guide future research and drug discovery efforts.

Synthesis of 7-Hydroxybenzofuran Derivatives

The synthesis of highly functionalized benzofurans, such as this compound, can be achieved through various organic synthesis strategies. One notable method involves the Mukaiyama-Michael addition of silyl enol ethers to in situ generated o-benzoquinone esters. This approach allows for the construction of the benzofuran core with substitution at the 7-position.

A general procedure for a similar synthesis of a 7-hydroxybenzofuran-4-carboxylate is as follows:

Experimental Protocol: Synthesis of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates [1]

  • A solution of methyl 3,4-dihydroxybenzoate (1.0 mmol) and a silyl enol ether (4 mmol) is prepared in 8 mL of THF at 0 °C.

  • To this solution, 2 mL (1.1 mmol) of bis(trifluoroacetoxy)iodobenzene (0.55 M in THF) is added dropwise over 10 minutes.

  • The reaction is stirred at 0 °C for 4 hours.

  • 0.5 mL of HCl (4M solution in dioxane) and 1.0 mL of methanol are added, and the mixture is refluxed for 1 hour.

  • The solution is then extracted with diethyl ether, washed with saturated NaHCO3 and brine, dried over MgSO4, filtered, and concentrated.

  • The resulting residue is purified by flash column chromatography to yield the benzofuran product.

Another versatile, two-step strategy for synthesizing hydroxybenzofurans starts from dihydroxyacetophenones, proceeding through a hydroxybenzofuranone intermediate which is then reduced.[2]

Potential Anticancer Activity

The benzofuran scaffold is a common feature in a variety of natural and synthetic compounds with demonstrated anticancer properties.[3][4][5][6] While no specific data for this compound was found, numerous derivatives have shown potent activity against a range of cancer cell lines.

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzofuran derivative 10f MCF-7 (Breast)2.6[4]
Benzofuran derivative 12 SiHa (Cervical)1.10[4]
Benzofuran derivative 12 HeLa (Cervical)1.06[4]
Benzofuran-chalcone 32a Various4.0 - 8.99[4]
Benzofuran hybrids 13a-h Various8.49 - 16.72[4]
Hydroisobenzofuran 6h RPMI-8226 (Leukemia)GI50 = 0.148[7]
Hydroisobenzofuran 6h HOP-92 (NSCLC)GI50 = 0.552[7]

Experimental Protocol: MTT Assay for Cytotoxicity [4][7]

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 96 hours).

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways in Cancer

Many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and STAT3 pathways are common targets for benzofuran derivatives.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K STAT3 STAT3 Receptor->STAT3 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation STAT3->Proliferation Benzofuran Benzofuran Derivative Benzofuran->PI3K Benzofuran->STAT3

Caption: Potential inhibition of PI3K/Akt and STAT3 signaling pathways by benzofuran derivatives.

Potential Anti-inflammatory Activity

Certain benzofuran derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and enzymes.

Table 2: Anti-inflammatory Activity of Selected Benzofuran Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
Aza-benzofuran 1 NO Inhibition (RAW 264.7)17.31[8]
Aza-benzofuran 3 NO Inhibition (RAW 264.7)16.5[8]
Piperazine/benzofuran 5d NO Inhibition (RAW 264.7)52.23[9]
Iodobenzofuran 2 COX-1 Inhibition12.0[10]
Iodobenzofuran 2 COX-2 Inhibition8.0[10]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay [8]

  • Murine macrophage RAW 264.7 cells are cultured in 96-well plates.

  • The cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).

  • After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • The IC50 value is determined from the dose-response curve.

Signaling Pathways in Inflammation

The NF-κB and MAPK signaling pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

antiinflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKKα/β TLR4->IKK Inflammatory_Mediators Pro-inflammatory Mediators (NO, COX-2, TNF-α, IL-6) ERK->Inflammatory_Mediators JNK->Inflammatory_Mediators p38->Inflammatory_Mediators IkBa IκBα IKK->IkBa p65 p65 IkBa->p65 p65->Inflammatory_Mediators Benzofuran Benzofuran Derivative Benzofuran->ERK Benzofuran->JNK Benzofuran->p38 Benzofuran->IKK Benzofuran->p65

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.

Potential Antimicrobial Activity

Benzofuran derivatives have been investigated for their activity against a range of pathogenic bacteria and fungi.[11] The presence of different substituents on the benzofuran ring can significantly influence the antimicrobial spectrum and potency.

Table 3: Antimicrobial Activity of a Benzofuran Derivative Ligand (L) [11]

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli128
P. aeruginosa64
S. aureus128
S. pyogenes128
C. albicans128
A. niger128
A. clavatus64
C. lunata128

Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Microdilution Method [11]

  • A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • Positive (microorganism and broth) and negative (broth only) controls are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Antioxidant Activity

The antioxidant potential of benzofuran derivatives, particularly those with hydroxyl substitutions, is an area of active investigation.[12][13][14][15] These compounds can act as radical scavengers and may protect against oxidative stress-related pathologies.

Table 4: Antioxidant Activity of Selected Benzofuran Derivatives

Compound/DerivativeAssayActivityReference
Benzofuran hydrazone 11 DPPH, FRAP, ORACHigh activity[12][13]
Benzofuran-2-one 9 Cellular ROS reductionSignificant[14]
Benzofuran-2-one 18 DPPH (in acetonitrile)rIC50 = 0.54[15]
Benzofuran-2-one 20 DPPH (in acetonitrile)Better than Trolox[15]

Experimental Protocol: DPPH Radical Scavenging Assay [12][13][15]

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or acetonitrile) is prepared.

  • Various concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

  • The EC50 or IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

Workflow for Antioxidant Activity Screening

antioxidant_workflow Start Synthesized Benzofuran Derivatives In_Vitro In Vitro Assays (DPPH, FRAP, ORAC) Start->In_Vitro Lead_Identification Identification of Lead Compounds In_Vitro->Lead_Identification Cell_Based Cell-Based Assays (e.g., DCF-DA for ROS) Mechanism_Study Mechanism of Action Studies Cell_Based->Mechanism_Study Lead_Identification->Cell_Based In_Vivo In Vivo Models of Oxidative Stress Mechanism_Study->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: A typical workflow for the evaluation of antioxidant properties of benzofuran derivatives.

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound is not extensively available, the evidence from structurally related benzofuran derivatives strongly suggests its potential as a bioactive molecule. The presence of the hydroxyl and carbaldehyde functionalities on the benzofuran core provides a rich scaffold for further chemical modification and biological evaluation.

Future research should focus on the following areas:

  • Targeted Synthesis: Development of efficient and scalable synthetic routes for this compound and its derivatives.

  • In-depth Biological Screening: Comprehensive evaluation of its anticancer, anti-inflammatory, antimicrobial, and antioxidant activities using a panel of in vitro and cell-based assays.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify the key structural features required for optimal activity and selectivity.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the therapeutic potential of this compound, a promising candidate for drug discovery and development.

References

Potential Therapeutic Targets for 7-Hydroxybenzofuran-4-carbaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. Among these, compounds bearing a 7-hydroxy substituent are of particular interest due to the potential for hydrogen bonding interactions with biological targets. This technical guide explores the potential therapeutic targets of derivatives of 7-Hydroxybenzofuran-4-carbaldehyde, a versatile starting material for the synthesis of a diverse library of bioactive molecules. While direct studies on the 4-carbaldehyde derivatives are limited, this document extrapolates potential applications based on the known activities of structurally related benzofuran compounds. The primary therapeutic areas of focus include oncology, neurodegenerative diseases, and infectious diseases.

Potential Therapeutic Targets and Biological Activities

Based on the broader class of benzofuran derivatives, several key therapeutic targets can be identified for compounds derived from this compound.

Oncology

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research. Benzofuran derivatives have demonstrated significant potential in this field, targeting various hallmarks of cancer.

Potential Targets:

  • Receptor Tyrosine Kinases (RTKs): Many benzofuran derivatives have been investigated as inhibitors of RTKs, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis.

  • PI3K/Akt Signaling Pathway: This pathway is frequently dysregulated in cancer, promoting cell survival and proliferation. Benzofuran derivatives have been shown to modulate this pathway.

  • Tubulin: Some benzofuran compounds interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis.

  • Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition by small molecules is a validated anticancer strategy.

Quantitative Data on Related Benzofuran Derivatives:

Compound ClassCell LineIC50 (µM)Reference
Benzofuran-chalcone derivativesHCC180617.13[1]
Benzofuran-chalcone derivativesHeLa5.61[1]
Benzofuran-chalcone derivativesA5496.27[1]
Halogenated benzofuran derivativesHepG2-[2]
Halogenated benzofuran derivativesA549-[2]
Novel benzofuran derivativesHEPG212.4
Neurodegenerative Diseases

Alzheimer's disease and other neurodegenerative disorders represent a growing healthcare challenge. The inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy.

Potential Target:

  • Acetylcholinesterase (AChE): Several benzofuran-based compounds have been identified as potent inhibitors of AChE.[3][4]

Quantitative Data on Related Benzofuran Derivatives:

The following table presents the AChE inhibitory activity of some benzofuran derivatives.

Compound ClassIC50 (µM)Reference
Novel benzofuran-based compounds0.058[3]
Novel benzofuran-based compounds0.086[3]
2-arylbenzofuran derivatives2.5-32.8 (BChE)[4]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzofuran derivatives have shown promise against a range of bacterial and fungal pathogens.[5][6]

Potential Targets:

  • Bacterial cell wall synthesis enzymes

  • Bacterial DNA gyrase and topoisomerase IV

  • Fungal ergosterol biosynthesis pathway

Quantitative Data on Related Benzofuran Derivatives:

Compound ClassOrganismMIC80 (µg/mL)Reference
Hydrophobic benzofuran analogsStaphylococcus aureus0.39-3.12[5][6]
Hydrophobic benzofuran analogsBacillus subtilis0.39-3.12[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This method is based on the reaction of thiocholine, produced by the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in buffer)

    • Acetylthiocholine iodide (ATCI) solution (14 mM in buffer)

    • AChE enzyme solution (e.g., from electric eel)

    • Test compound solutions at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution.

    • Add 20 µL of AChE solution and incubate at 37°C for 15 minutes.

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of ATCI solution.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound derivatives and a general workflow for their biological evaluation.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival mTOR->Cell_Survival Benzofuran 7-Hydroxybenzofuran-4- carbaldehyde Derivative Benzofuran->PI3K Inhibition? Benzofuran->Akt Inhibition?

Caption: The PI3K/Akt signaling pathway, a potential target for anticancer derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PKC PKC PLCg->PKC Activation Raf Raf PKC->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Angiogenesis Angiogenesis ERK->Angiogenesis Benzofuran 7-Hydroxybenzofuran-4- carbaldehyde Derivative Benzofuran->VEGFR2 Inhibition?

Caption: The VEGFR-2 signaling pathway, crucial for tumor angiogenesis.

Experimental_Workflow Synthesis Synthesis of 7-Hydroxybenzofuran-4- carbaldehyde Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Cytotoxicity) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Mechanism of Action) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A general workflow for the discovery and development of bioactive derivatives.

Conclusion

Derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on the broader class of benzofuran compounds, potential therapeutic targets span oncology, neurodegenerative diseases, and infectious diseases. Further synthesis and biological evaluation of a focused library of this compound derivatives are warranted to elucidate their specific mechanisms of action and to identify lead compounds for further drug development. The experimental protocols and pathway diagrams provided in this guide offer a framework for such investigations.

References

7-Hydroxybenzofuran-4-carbaldehyde: A Technical Guide to its Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic history and key methodologies for the preparation of 7-Hydroxybenzofuran-4-carbaldehyde. This benzofuran derivative is a valuable building block in medicinal chemistry, owing to the established biological significance of the benzofuran scaffold. Numerous studies have highlighted the potent anti-tumor, antibacterial, anti-oxidative, and anti-viral activities of benzofuran compounds, making them a focal point for drug discovery and development.[1][2][3]

Discovery and Significance

While a singular "discovery" of this compound is not prominently documented in scientific literature, its existence and utility are rooted in the broader exploration of functionalized benzofurans. The benzofuran nucleus is a common motif in natural products and synthetic compounds with diverse pharmacological properties.[1][4] The interest in specific isomers, such as those with hydroxyl and carbaldehyde functionalities at the 7- and 4-positions respectively, arises from the need for versatile intermediates in the synthesis of more complex, biologically active molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a key component in the synthetic chemist's toolbox.

Synthetic Strategies

The synthesis of this compound and its structural analogs can be approached through several strategic pathways, primarily involving the construction of the benzofuran ring system followed by or concurrent with the introduction of the required functional groups.

Synthesis via ortho-Hydroxy-substituted Phenolic Precursors

A common and versatile method for the synthesis of the benzofuran ring is the reaction of an appropriately substituted phenol with a reagent that provides the two-carbon unit for the furan ring.

One notable approach involves the Mukaiyama-Michael addition. In a synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates, a related structure, an o-benzoquinone ester (formed in situ from a catechol ester) reacts with a silyl enol ether.[5] This reaction proceeds via a Mukaiyama-Michael addition, followed by cyclization and aromatization to yield the functionalized benzofuran.[5] While this specific example leads to a carboxylate at the 4-position, modification of the starting materials could potentially be adapted to yield the desired carbaldehyde.

Formylation of a 7-Hydroxybenzofuran Precursor

Another viable synthetic route involves the formylation of a pre-existing 7-hydroxybenzofuran scaffold. Various formylation reactions, such as the Vilsmeier-Haack or Duff reaction, could be employed to introduce the carbaldehyde group at the 4-position. The regioselectivity of this reaction would be a critical factor.

Experimental Protocols

General Procedure for Oxidation-Cyclization to a Benzofuran Derivative: [5]

  • To a solution of a suitable dihydroxy-aromatic precursor (e.g., methyl 3,4-dihydroxybenzoate, 1.0 mmol) and a silyl enol ether (4 mmol) in THF (8 mL) at 0 °C, add a solution of bis(trifluoroacetoxy)iodobenzene (1.1 mmol, 0.55 M in THF) dropwise over 10 minutes.

  • Allow the reaction to stir at 0 °C for 4 hours.

  • Add HCl (0.5 mL, 4M solution in dioxane) and methanol (1.0 mL).

  • Reflux the mixture for 1 hour.

  • Extract the solution with diethyl ether (30 mL).

  • Wash the organic layer with saturated NaHCO3 (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Quantitative Data

Quantitative data for the direct synthesis of this compound is not available in the reviewed literature. However, for the synthesis of a related compound, 2-substituted 7-hydroxybenzofuran-4-carboxylate, yields have been reported to be in the range of "fair to good".[5]

Table 1: Physicochemical Properties of Related Benzofuran Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )
7-Hydroxy-1-benzofuran-6-carbaldehydeC9H6O3162.14
2-(3,4-Dihydroxyphenyl)-7-hydroxy-1-benzofuran-4-carbaldehydeC15H10O5270.24
Benzofuran-7-carbaldehydeC9H6O2146.15
4-Fluorobenzofuran-7-carbaldehydeC9H5FO2164.13

Data sourced from PubChem and commercial supplier databases.[6][7][8]

Logical Relationships in Synthesis

The synthesis of functionalized benzofurans often follows a logical workflow, starting from simpler, commercially available precursors and proceeding through key transformations to arrive at the target molecule.

G A Substituted Phenol/ Catechol Derivative B In situ generation of o-benzoquinone A->B Oxidation D Mukaiyama-Michael Addition B->D C Silyl Enol Ether C->D E Cyclization/ Aromatization D->E F Functionalized 7-Hydroxybenzofuran E->F

Caption: Synthetic workflow for functionalized 7-hydroxybenzofurans.

Biological Context and Future Directions

The benzofuran scaffold is a privileged structure in medicinal chemistry.[3] Derivatives have been shown to possess a wide array of biological activities.[2] While the specific biological activity of this compound is not extensively studied, its potential as a synthetic intermediate suggests that it can be a precursor to novel compounds with significant therapeutic potential. Future research could focus on utilizing this building block to synthesize new classes of benzofuran derivatives and evaluating their efficacy in various biological assays. The development of efficient and scalable synthetic routes to this and related compounds remains an important endeavor for the chemical and pharmaceutical research communities.[9]

References

An In-depth Technical Guide to the Derivatives and Analogues of 7-Hydroxybenzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological activities of derivatives and analogues of 7-Hydroxybenzofuran-4-carbaldehyde. This core scaffold is a valuable starting point for the development of novel therapeutic agents due to the diverse biological activities exhibited by benzofuran derivatives. This document details synthetic methodologies for modification at the hydroxyl and aldehyde functionalities, presents quantitative biological data for synthesized compounds, and outlines key experimental procedures.

Synthetic Strategies and Experimental Protocols

The derivatization of this compound primarily focuses on two reactive sites: the phenolic hydroxyl group at the 7-position and the aldehyde group at the 4-position. These sites allow for the synthesis of a wide array of analogues, including ethers and Schiff bases, which have shown promise in various biological assays.

Synthesis of 7-O-Alkylated Benzofuran-4-carbaldehyde Derivatives (Ethers)

The conversion of the 7-hydroxyl group to an ether linkage is a common strategy to modulate the lipophilicity and pharmacokinetic properties of the molecule. The Williamson ether synthesis is the most widely employed method for this transformation.[1][2][3][4]

Experimental Protocol: General Procedure for Williamson Ether Synthesis

To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a base (1.1-1.5 eq.), typically potassium carbonate (K₂CO₃) or sodium hydride (NaH). The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the corresponding phenoxide. Subsequently, the desired alkyl halide (1.1-1.5 eq.) is added, and the reaction mixture is heated to 50-80 °C for 2-8 hours, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1][2]

Synthesis of Schiff Base Derivatives

The aldehyde functionality at the 4-position serves as a versatile handle for the synthesis of imines, commonly known as Schiff bases, through condensation with primary amines. Schiff bases are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer effects.[5][6][7]

Experimental Protocol: General Procedure for Schiff Base Synthesis

A solution of this compound (1.0 eq.) and a primary amine (1.0-1.1 eq.) in a suitable solvent, typically ethanol or methanol, is prepared. A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.[7][8] The reaction is then refluxed for 2-6 hours and monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.[7]

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have been investigated for a range of biological activities. The following tables summarize the available quantitative data to facilitate comparison.

Cytotoxicity Data

The tables below present the half-maximal inhibitory concentration (IC₅₀) values of various benzofuran derivatives against different cancer cell lines. While data for direct derivatives of this compound is limited in the public domain, the provided data for structurally related benzofurans highlights the potential of this class of compounds.

Table 1: Cytotoxicity of Benzofuran Derivatives Against Various Cancer Cell Lines

Compound IDModificationCell LineIC₅₀ (µM)Reference
Benzofuran-A 2-BenzoylbenzofuranMCF-7 (Breast)2.27 - 12.9[9]
Benzofuran-B 2-BenzoylbenzofuranT-47D (Breast)3.82 - 9.7[9]
Benzofuran-C Oxindole-based hybridMCF-7 (Breast)8.36 - 17.28[10]
Benzofuran-D CyanobenzofuranHePG2 (Liver)16.08 - 23.67[10]
Benzofuran-E CyanobenzofuranHCT-116 (Colon)8.81 - 13.85[10]
Benzofuran-F Shikonin-benzofuran hybridHT29 (Colon)0.18 - 1.03[9]
Benzofuran-G N-Methylpiperidine-basedSQ20B (Head and Neck)0.46[11]
Antimicrobial and Antifungal Activity

Schiff bases derived from various aldehydes have demonstrated significant antimicrobial and antifungal properties. The minimum inhibitory concentration (MIC) is a key measure of this activity.

Table 2: Antimicrobial and Antifungal Activity of Schiff Base Derivatives

Compound TypeModificationMicroorganismMIC (µg/mL)Reference
Schiff Base-A Substituted aromatic amineProteus mirabilis9.8[12]
Schiff Base-B Substituted aromatic amineMicrosporum gypseum< MIC of Fluconazole[12]
Schiff Base-C Cinnamaldehyde derivativeAcinetobacter baumannii32 - 256[13]
Schiff Base-D Hydrazone derivativeEnterococcus faecalis32[14]
Schiff Base-E Hydrazone derivativeCandida albicans64[14]

Key Experimental Workflows and Signaling Pathways

Visualizing the synthetic routes and potential mechanisms of action is crucial for understanding the structure-activity relationships of these compounds.

Synthetic Workflow for this compound Derivatives

The following diagram illustrates the general synthetic workflow for creating a library of derivatives from the core scaffold.

G A This compound B Williamson Ether Synthesis (Alkyl Halide, Base) A->B C Schiff Base Formation (Primary Amine, Acid Catalyst) A->C D 7-O-Alkylated Derivatives B->D E Schiff Base Derivatives C->E F Biological Screening (Cytotoxicity, Antimicrobial Assays) D->F E->F G Structure-Activity Relationship Analysis F->G

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Potential Signaling Pathway Inhibition

While the exact mechanisms of action for many benzofuran derivatives are still under investigation, some have been shown to inhibit key signaling pathways involved in cancer progression, such as kinase pathways.

G A Benzofuran Derivative B Kinase (e.g., EGFR, CDK2) A->B Inhibition C Downstream Signaling (e.g., Proliferation, Survival) B->C Activation D Apoptosis C->D Inhibition

Caption: A simplified diagram illustrating the potential inhibition of a kinase signaling pathway by a benzofuran derivative.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility of its hydroxyl and aldehyde functionalities allows for the creation of diverse libraries of ether and Schiff base derivatives. The available biological data, although not yet extensive for this specific core, indicates that benzofuran-containing molecules possess significant potential as cytotoxic and antimicrobial agents. Further focused synthesis and biological evaluation of derivatives of this compound are warranted to fully explore their therapeutic potential and to establish clear structure-activity relationships that can guide future drug design efforts.

References

In Silico Modeling and Property Prediction of 7-Hydroxybenzofuran-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling and property prediction of 7-Hydroxybenzofuran-4-carbaldehyde, a heterocyclic compound with potential pharmacological relevance. Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[1][2] This document outlines the predicted physicochemical properties, spectroscopic data, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the title compound, generated through various computational methods. Furthermore, it details hypothetical experimental protocols for in silico analyses and presents a plausible mechanism of action through the estrogen receptor signaling pathway, a known target for some benzofuran derivatives.[3] This guide serves as a foundational resource for researchers interested in the further investigation and development of this compound as a potential therapeutic agent.

Introduction to this compound

This compound is a member of the benzofuran class of heterocyclic compounds, characterized by a fused benzene and furan ring system. The presence of hydroxyl and carbaldehyde functional groups suggests potential for diverse chemical reactions and biological interactions. The benzofuran scaffold is a common motif in many biologically active natural products and synthetic compounds, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4] The in silico analysis presented herein aims to provide a foundational understanding of the molecular properties and potential biological behavior of this compound to guide future research and development efforts.

Predicted Physicochemical and Spectroscopic Properties

A variety of computational tools have been employed to predict the physicochemical and spectroscopic properties of this compound. These predictions are essential for understanding the compound's behavior in biological systems and for its structural characterization.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These parameters are crucial for assessing the compound's drug-likeness and potential for oral bioavailability.

PropertyPredicted ValueMethod/Tool
IUPAC NameThis compound---
Molecular FormulaC₉H₆O₃---
Molecular Weight162.14 g/mol ---
pKa (most acidic)7.37 ± 0.50Chemicalize
LogP1.5 - 2.0Chemicalize, SwissADME
Water SolubilityModerateSwissADME
Hydrogen Bond Donors1Chemicalize, SwissADME
Hydrogen Bond Acceptors3Chemicalize, SwissADME
Rotatable Bonds1Chemicalize, SwissADME
Topological Polar Surface Area57.53 ŲSwissADME
Predicted Spectroscopic Data

Predicted spectroscopic data provides a reference for the experimental identification and structural elucidation of this compound.

Table 2.2.1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityAssignment
~10.0s-CHO
~7.8dAr-H
~7.5dAr-H
~7.2dAr-H
~6.9dAr-H
~5.5s-OH

Disclaimer: Predicted NMR data is generated using online tools and should be confirmed with experimental data.

Table 2.2.2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~190C=O (aldehyde)
~155Ar-C-O
~145Ar-C-O
~130Ar-CH
~125Ar-C
~120Ar-CH
~115Ar-CH
~110Ar-C
~105Ar-CH

Disclaimer: Predicted NMR data is generated using online tools and should be confirmed with experimental data.

Table 2.2.3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch
~3100-3000MediumC-H stretch (aromatic)
~2850, ~2750WeakC-H stretch (aldehyde)
~1680StrongC=O stretch (aldehyde)
~1600, ~1450Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (phenol)
~1100StrongC-O-C stretch (furan)

Disclaimer: Predicted IR data is generated using online tools and should be confirmed with experimental data.

Table 2.2.4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
162High[M]⁺
161Moderate[M-H]⁺
133Moderate[M-CHO]⁺

Disclaimer: Predicted mass spectrometry data is generated using online tools and should be confirmed with experimental data.

In Silico ADMET Prediction

The ADMET profile of a compound is a critical determinant of its potential as a drug candidate. In silico ADMET prediction provides an early assessment of a compound's pharmacokinetic and toxicological properties.

Table 3.1: Predicted ADMET Properties of this compound

ParameterPredictionInterpretationMethod/Tool
Absorption
Human Intestinal AbsorptionHighWell absorbed from the gutSwissADME
Caco-2 PermeabilityModerateModerately permeableSwissADME
P-glycoprotein SubstrateNoNot likely to be an efflux pump substrateSwissADME
Distribution
BBB PermeantNoUnlikely to cross the blood-brain barrierSwissADME
Plasma Protein BindingHighLikely to be highly bound to plasma proteinspkCSM
Metabolism
CYP1A2 inhibitorYesPotential for drug-drug interactionsSwissADME
CYP2C19 inhibitorNo---SwissADME
CYP2C9 inhibitorYesPotential for drug-drug interactionsSwissADME
CYP2D6 inhibitorNo---SwissADME
CYP3A4 inhibitorYesPotential for drug-drug interactionsSwissADME
Excretion
Renal OCT2 substrateNoNot likely to be a substrate for renal uptake transporterpkCSM
Toxicity
AMES ToxicityNoNot predicted to be mutagenicpkCSM
hERG I inhibitorNoLow risk of cardiotoxicitypkCSM
HepatotoxicityYesPotential for liver toxicitypkCSM
Skin SensitisationNoNot likely to be a skin sensitizerpkCSM

Hypothetical In Silico Analysis Workflow

The following diagram illustrates a general workflow for the in silico modeling and property prediction of a small molecule like this compound.

In_Silico_Workflow cluster_0 Input cluster_1 In Silico Prediction cluster_2 Molecular Modeling & Simulation cluster_3 Analysis & Output start Compound Structure (this compound) physchem Physicochemical Properties (pKa, LogP, Solubility) start->physchem Cheminformatics Tools spectro Spectroscopic Data (NMR, IR, Mass) start->spectro Prediction Software admet ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) start->admet ADMET Servers analysis Data Analysis & Interpretation physchem->analysis spectro->analysis docking Molecular Docking (Binding Affinity & Pose Prediction) admet->docking Select Biological Target admet->analysis md Molecular Dynamics (Binding Stability & Conformational Analysis) docking->md Top Ranked Poses md->analysis report Technical Report / Whitepaper analysis->report

A general workflow for in silico analysis.

Potential Biological Target and Signaling Pathway

Given that many benzofuran derivatives have shown activity against hormone-dependent cancers, a plausible biological target for this compound is the estrogen receptor alpha (ERα).[3] The following diagram illustrates the classical genomic signaling pathway of ERα and the hypothetical inhibitory action of the compound.

Estrogen_Receptor_Signaling cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus estrogen Estrogen er Estrogen Receptor (ERα) estrogen->er Binds complex ERα-Hsp90 Complex er->complex er_dimer ERα Dimer er->er_dimer Dimerization hsp90 Hsp90 hsp90->complex complex->er Estrogen binding releases Hsp90 ere Estrogen Response Element (ERE) er_dimer->ere Binds to DNA transcription Gene Transcription ere->transcription Initiates proliferation Cell Proliferation & Survival transcription->proliferation Leads to inhibitor 7-Hydroxybenzofuran- 4-carbaldehyde inhibitor->er Hypothetical Inhibition (Competitive Binding)

Estrogen receptor signaling pathway.

Detailed Methodologies for In Silico Experiments

This section provides detailed, albeit hypothetical, protocols for the key in silico experiments mentioned in this guide.

Physicochemical and Spectroscopic Property Prediction
  • Objective: To predict the physicochemical properties and spectroscopic data of this compound.

  • Protocol:

    • The canonical SMILES string of this compound (O=Cc1ccc2c(c1)oc=c2O) is obtained from a chemical drawing software.

    • The SMILES string is submitted to online cheminformatics platforms such as Chemicalize and SwissADME to predict physicochemical properties including pKa, LogP, water solubility, and drug-likeness parameters.[1][2]

    • For spectroscopic data, the SMILES string is input into NMR prediction tools (e.g., NMRDB.org) to generate ¹H and ¹³C NMR spectra.[5][6]

    • IR and mass spectra are predicted using functionalities available in comprehensive chemical drawing software or specialized online prediction servers.

    • All predicted data is compiled and tabulated for analysis.

ADMET Prediction
  • Objective: To perform an in silico evaluation of the ADMET properties of this compound.

  • Protocol:

    • The SMILES string of the compound is submitted to ADMET prediction web servers such as SwissADME and pkCSM.[1][7]

    • A comprehensive panel of ADMET parameters is selected for prediction, covering absorption, distribution, metabolism, excretion, and toxicity endpoints.

    • The predicted values and classifications are recorded.

    • The results are analyzed to identify potential liabilities of the compound, such as poor absorption, potential for drug-drug interactions, or toxicity flags.

Molecular Docking
  • Objective: To investigate the binding mode and affinity of this compound to a selected biological target (e.g., Estrogen Receptor Alpha, PDB ID: 1A52).

  • Protocol:

    • The 3D structure of the ligand (this compound) is generated and energy-minimized using a molecular modeling software.

    • The crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

    • The binding site is defined based on the co-crystallized ligand or through binding site prediction algorithms.

    • Molecular docking is performed using software such as AutoDock Vina or Glide.

    • The resulting docking poses are analyzed based on their binding energy scores and interactions with the protein's active site residues.

    • The best-ranked pose is visualized to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Conclusion

This technical guide has presented a comprehensive in silico characterization of this compound. The predicted physicochemical properties suggest that the compound possesses favorable drug-like characteristics. The in silico ADMET profile indicates good intestinal absorption but also highlights potential concerns regarding metabolism-related drug-drug interactions and hepatotoxicity, which warrant further experimental investigation. The predicted spectroscopic data provides a valuable reference for the experimental identification of the compound.

The hypothetical molecular docking study against the estrogen receptor suggests a plausible mechanism of action, positioning this compound as a candidate for further investigation in the context of hormone-dependent cancers. The provided workflows and protocols serve as a template for the continued in silico and subsequent experimental evaluation of this and similar benzofuran derivatives. The data and methodologies presented in this guide are intended to facilitate and accelerate the research and development of novel therapeutic agents based on the benzofuran scaffold.

References

Methodological & Application

Application Notes and Protocols: 7-Hydroxybenzofuran-4-carbaldehyde as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxybenzofuran-4-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a nucleophilic hydroxyl group, an electrophilic aldehyde, and an electron-rich benzofuran core, allows for diverse chemical modifications. This document outlines a proposed synthetic pathway for this compound, detailed experimental protocols for key transformations, and explores its potential applications in the synthesis of novel bioactive molecules and functional materials.

Proposed Synthesis of this compound

Overall Proposed Synthetic Scheme:

Synthetic_Scheme A o-Vanillin B 2,3-Dihydroxybenzaldehyde A->B AlCl3, NaI, MeCN, 80°C C Methyl 7-hydroxybenzofuran-4-carboxylate B->C 1. Silyl enol ether, I(OTFA)2, THF, 0°C 2. HCl, MeOH, reflux D This compound C->D DIBAL-H, THF, -78°C

Caption: Proposed synthesis of this compound.

Step 1: Demethylation of o-Vanillin to 2,3-Dihydroxybenzaldehyde

The synthesis commences with the demethylation of o-vanillin to yield 2,3-dihydroxybenzaldehyde. This can be achieved using aluminum trichloride and sodium iodide in acetonitrile.[1][2]

Step 2: Synthesis of Methyl 7-hydroxybenzofuran-4-carboxylate

The core benzofuran structure is constructed via a Mukaiyama-Michael addition of a silyl enol ether to an in-situ generated o-benzoquinone, followed by cyclization and aromatization. This method has been successfully employed for the synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates. For the synthesis of the unsubstituted C2-position, the silyl enol ether of acetaldehyde can be utilized.

Step 3: Reduction of the Ester to an Aldehyde

The final step involves the selective reduction of the methyl ester to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperatures.[3][4][5][6][7] This is a well-established method for the partial reduction of esters to aldehydes, preventing over-reduction to the alcohol.[3][4][5][6][7]

Experimental Protocols

Protocol 2.1: Synthesis of 2,3-Dihydroxybenzaldehyde from o-Vanillin[1][2]
Reagent/SolventMolar Eq.MW ( g/mol )Amount
o-Vanillin1.0152.155.00 g
Aluminum trichloride1.1133.344.85 g
Sodium iodide3.0149.8914.78 g
Acetonitrile-41.05130 mL
2 M HCl (aq)--For acidification
Ethyl acetate--For extraction
Sat. Na2S2O3 (aq)--For washing
Brine--For washing
Anhydrous MgSO4--For drying

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetonitrile (130 mL).

  • Sequentially add aluminum trichloride (4.85 g), sodium iodide (14.78 g), and o-vanillin (5.00 g).

  • Heat the reaction mixture to 80°C and stir for 18 hours.

  • After completion, cool the reaction to room temperature.

  • Acidify the reaction mixture with 2 M aqueous HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,3-dihydroxybenzaldehyde.

Protocol 2.2: Proposed Synthesis of Methyl 7-hydroxybenzofuran-4-carboxylate

This protocol is adapted from the synthesis of 2-substituted analogues.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Methyl 3,4-dihydroxybenzoate1.0168.151.68 g
1-(Trimethylsilyloxy)ethylene4.0102.224.09 g
Bis(trifluoroacetoxy)iodobenzene1.1430.014.73 g
Tetrahydrofuran (THF)-72.1180 mL
4 M HCl in dioxane--5 mL
Methanol-32.0410 mL

Procedure:

  • To a solution of methyl 3,4-dihydroxybenzoate (1.68 g) and 1-(trimethylsilyloxy)ethylene (4.09 g) in THF (80 mL) at 0°C, add a solution of bis(trifluoroacetoxy)iodobenzene (4.73 g) in THF dropwise over 10 minutes.

  • Stir the reaction at 0°C for 4 hours.

  • Add 4 M HCl in dioxane (5 mL) and methanol (10 mL).

  • Reflux the mixture for 1 hour.

  • After cooling, perform an aqueous workup and extract with diethyl ether.

  • Purify the crude product by flash column chromatography to yield methyl 7-hydroxybenzofuran-4-carboxylate.

Protocol 2.3: Reduction of Methyl 7-hydroxybenzofuran-4-carboxylate to this compound[3][4][5][6][7]
Reagent/SolventMolar Eq.MW ( g/mol )Amount
Methyl 7-hydroxybenzofuran-4-carboxylate1.0192.161.92 g
DIBAL-H (1 M in THF)1.1142.2511 mL
Tetrahydrofuran (THF), anhydrous-72.11100 mL
Methanol--To quench
Rochelle's salt solution (aq)--For workup
Ethyl acetate--For extraction

Procedure:

  • Dissolve methyl 7-hydroxybenzofuran-4-carboxylate (1.92 g) in anhydrous THF (100 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (11 mL of a 1 M solution in THF) dropwise, maintaining the temperature at -78°C.

  • Stir the reaction at -78°C for 2 hours.

  • Quench the reaction by the slow addition of methanol at -78°C.

  • Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's salt.

  • Stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Applications as a Synthetic Building Block

This compound is a versatile intermediate for the synthesis of a wide range of derivatives with potential biological activities and material properties. Benzofuran derivatives are known to exhibit various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8]

Derivatization Reactions

The presence of the hydroxyl and aldehyde groups allows for a variety of chemical transformations:

  • O-Alkylation/Arylation: The hydroxyl group can be readily alkylated or arylated to introduce diverse substituents, potentially modulating the biological activity of the resulting compounds.

  • Aldehyde Condensations: The aldehyde functionality can undergo various condensation reactions (e.g., Knoevenagel, Wittig) to extend the carbon skeleton and introduce new functional groups.

  • Reductive Amination: The aldehyde can be converted to various amines via reductive amination, a key transformation in the synthesis of many pharmaceuticals.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, providing another handle for further functionalization, such as amide bond formation.

  • Electrophilic Aromatic Substitution: The electron-rich benzofuran ring can undergo electrophilic substitution reactions, although the regioselectivity will be influenced by the existing substituents.

Reaction Workflow:

Derivatization_Reactions A This compound B O-Alkylated/Arylated Derivatives A->B R-X, Base C Stilbene/Chalcone Derivatives A->C Active Methylene Compound or Ylide D Amine Derivatives A->D R2NH, NaBH3CN E Carboxylic Acid Derivatives A->E [O] F Ring-Substituted Derivatives A->F Electrophile

Caption: Potential derivatization reactions of the title compound.

Potential Biological Significance of Derivatives

Benzofuran derivatives have shown a wide range of biological activities.[8] By applying the derivatization strategies mentioned above, novel compounds with potential therapeutic applications can be synthesized.

Derivative ClassPotential Biological ActivityRationale
Chalcone Analogues Anticancer, Anti-inflammatoryChalcones are a well-known class of bioactive compounds.
Amine Derivatives CNS activity, AntimicrobialMany amine-containing heterocycles exhibit diverse pharmacological effects.
Carboxamides Anticancer, AntiviralThe amide bond is a key feature in many drug molecules.

Potential Signaling Pathway Involvement:

While specific pathways for derivatives of this compound are yet to be elucidated, related benzofuran compounds have been shown to interact with various biological targets. For instance, some benzofuran derivatives act as inhibitors of enzymes like kinases and tubulin, which are crucial in cancer progression. Others have shown to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX).

Signaling_Pathway cluster_0 Potential Cellular Targets cluster_1 Downstream Effects Kinases Kinases Cell Cycle Arrest Cell Cycle Arrest Kinases->Cell Cycle Arrest Tubulin Tubulin Apoptosis Apoptosis Tubulin->Apoptosis COX_Enzymes COX_Enzymes Reduced Inflammation Reduced Inflammation COX_Enzymes->Reduced Inflammation Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->Kinases Benzofuran Derivative->Tubulin Benzofuran Derivative->COX_Enzymes

Caption: Potential signaling pathways modulated by benzofuran derivatives.

Conclusion

This compound represents a highly promising and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The proposed synthetic route, based on established chemical transformations, offers a practical approach to access this valuable intermediate. The diverse reactivity of its functional groups opens up a multitude of possibilities for creating libraries of new molecules for biological screening and the development of advanced materials. Further research into the synthesis and applications of this compound is warranted to fully explore its potential.

References

Application Note: A Proposed Two-Step Synthesis of 7-Hydroxybenzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed experimental protocol for the synthesis of 7-Hydroxybenzofuran-4-carbaldehyde, a potentially valuable building block in medicinal chemistry and drug development. The proposed synthesis is a two-step process, commencing with the formation of the 7-hydroxybenzofuran scaffold, followed by a regioselective formylation at the C4 position. The protocols provided are based on established chemical transformations, offering a rational approach to obtaining the target molecule.

Experimental Protocols

The synthesis is divided into two main stages: the preparation of the 7-hydroxybenzofuran intermediate and its subsequent formylation.

Step 1: Synthesis of 7-Hydroxybenzofuran

This procedure is adapted from a unified strategy for the synthesis of hydroxybenzofurans.[1] The process involves the cyclization of a dihydroxyacetophenone precursor followed by reduction.

Materials and Reagents:

  • 2,3-Dihydroxyacetophenone

  • N-Bromosuccinimide (NBS)

  • Sodium hydroxide (NaOH)

  • Lithium borohydride (LiBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of 7-Hydroxybenzofuran-3(2H)-one:

    • To a solution of 2,3-dihydroxyacetophenone in anhydrous THF, add N-bromosuccinimide (NBS) portion-wise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Cool the mixture back to 0°C and add a solution of sodium hydroxide (NaOH).

    • Stir the reaction for an additional 1-2 hours at room temperature.

    • Acidify the mixture with hydrochloric acid (HCl) and extract the product with ethyl acetate (EtOAc).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

    • Concentrate the solution under reduced pressure to yield crude 7-hydroxybenzofuran-3(2H)-one, which can be used in the next step without further purification.

  • Reduction to 7-Hydroxybenzofuran:

    • Dissolve the crude 7-hydroxybenzofuran-3(2H)-one in anhydrous THF and cool to 0°C.

    • Add a solution of lithium borohydride (LiBH₄) in THF dropwise to the cooled solution.

    • Stir the reaction mixture at 0°C for 1-2 hours.

    • Quench the reaction by the slow addition of water, followed by acidification with hydrochloric acid (HCl).

    • Extract the product with ethyl acetate (EtOAc).

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Proposed Vilsmeier-Haack Formylation of 7-Hydroxybenzofuran

The following is a proposed protocol for the formylation of 7-hydroxybenzofuran at the C4 position using the Vilsmeier-Haack reaction. This reaction is known to be effective for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5]

Materials and Reagents:

  • 7-Hydroxybenzofuran

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium acetate (NaOAc)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of the Vilsmeier Reagent and Formylation:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of anhydrous DMF in dichloromethane (DCM) to 0°C.

    • Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution, maintaining the temperature below 5°C.

    • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 7-hydroxybenzofuran in anhydrous DMF dropwise to the reaction mixture at 0°C.

    • Allow the reaction to slowly warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and carefully pour it onto crushed ice.

    • Add a saturated solution of sodium acetate to neutralize the mixture.

    • Stir the mixture for 30 minutes.

    • Extract the product with ethyl acetate (EtOAc).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The values for Step 2 are estimates based on typical yields for Vilsmeier-Haack formylations of similar substrates.

StepProductStarting MaterialExpected Yield (%)Purity (%)Analytical Method
17-Hydroxybenzofuran2,3-Dihydroxyacetophenone70-80>95¹H NMR, ¹³C NMR, LC-MS
2This compound7-Hydroxybenzofuran50-65 (estimated)>98¹H NMR, ¹³C NMR, LC-MS, IR

Visualizations

Experimental Workflow

G cluster_0 Step 1: Synthesis of 7-Hydroxybenzofuran cluster_1 Step 2: Formylation A 2,3-Dihydroxyacetophenone B Cyclization with NBS and NaOH A->B C 7-Hydroxybenzofuran-3(2H)-one (crude) B->C D Reduction with LiBH4 C->D E 7-Hydroxybenzofuran D->E F 7-Hydroxybenzofuran G Vilsmeier-Haack Reaction (DMF, POCl3) F->G H Work-up and Purification G->H I This compound H->I

Caption: Overall workflow for the two-step synthesis.

Proposed Reaction Scheme

G r1 7-Hydroxybenzofuran p1 This compound r1->p1 Vilsmeier-Haack Formylation r2 DMF, POCl3

References

Application Notes: 7-Hydroxybenzofuran-4-carbaldehyde as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxybenzofuran-4-carbaldehyde is a key building block in synthetic organic and medicinal chemistry. Its unique structure, featuring a benzofuran core with strategically placed hydroxyl and aldehyde functionalities in an ortho configuration, makes it an ideal precursor for the synthesis of a variety of complex heterocyclic compounds. This scaffold is particularly valuable for constructing fused ring systems, most notably the linear furocoumarins (psoralens), which form the core of numerous compounds with significant biological activities. These activities include antimicrobial, antifungal, anticancer, and vasodilatory properties. This document provides detailed protocols and application notes on the utility of this compound in the synthesis of such valuable heterocyclic molecules.

Synthetic Applications

The reactivity of this compound is dominated by the interplay between the nucleophilic phenolic hydroxyl group and the electrophilic aldehyde. This arrangement allows for a range of classical and modern synthetic transformations to build additional heterocyclic rings onto the benzofuran framework.

Synthesis of Furo[3,2-g]chromen-7-ones (Psoralens) via Perkin Condensation

The ortho-hydroxy aldehyde functionality is perfectly suited for the synthesis of coumarin rings via the Perkin condensation. Reacting this compound with an acid anhydride and its corresponding alkali salt leads to the formation of a third, pyrone ring, yielding the tricyclic psoralen skeleton. This reaction is a cornerstone in the synthesis of linear furanocoumarins.

Perkin_Condensation start 7-Hydroxybenzofuran- 4-carbaldehyde reagents + Acetic Anhydride (Ac2O) + Sodium Acetate (NaOAc) start->reagents product 7H-Furo[3,2-g]chromen-7-one (Psoralen) reagents->product Heat

Caption: Perkin condensation pathway to Psoralen.

Synthesis of Substituted Alkenes via Knoevenagel Condensation

The aldehyde group readily undergoes Knoevenagel condensation with active methylene compounds, such as malononitrile and ethyl cyanoacetate. This reaction, typically catalyzed by a weak base, is a reliable method for carbon-carbon bond formation, yielding α,β-unsaturated products. These products can be valuable intermediates for further cyclizations or serve as final products with potential biological activities.

Knoevenagel_Condensation start 7-Hydroxybenzofuran- 4-carbaldehyde reagents Base Catalyst (e.g., Piperidine, DABCO) active_methylene Active Methylene Compound (e.g., Ethyl Cyanoacetate) product α,β-Unsaturated Product reagents->product Condensation

Caption: Knoevenagel condensation workflow.

Multi-component Reactions for Complex Heterocycles

This compound can be employed in multi-component reactions (MCRs) to rapidly build molecular complexity. For instance, in a Friedländer-type annulation, the aldehyde can react with an active methylene ketone and a nitrogen source to construct a fused pyridine ring, leading to novel furochromenopyridine derivatives.

MCR_Workflow start This compound intermediate One-Pot Reaction start->intermediate ketone Active Methylene Ketone (e.g., Cyclohexanedione) ketone->intermediate amine Amine Source (e.g., Ammonium Acetate) amine->intermediate product Fused Heterocycle (e.g., Furochromenoquinoline) intermediate->product Friedländer Annulation

Caption: Multi-component reaction for fused heterocycles.

Biological Applications and Data

Derivatives synthesized from this compound, particularly those with the furo[3,2-g]chromene core, have shown promising activity against various microbial strains and cancer cell lines.

Antimicrobial Activity

Many synthesized furo[3,2-g]chromene derivatives exhibit significant antibacterial and antifungal properties. The data below summarizes the in-vitro activity of selected compounds against various microorganisms.

Compound ClassTest OrganismActivity (Inhibition Zone in mm)Reference
FurochromenopyrazolesS. aureus (G+)18-22[1][2]
FurochromenopyrazolesB. subtilis (G+)16-20[1][2]
FurochromenopyrimidinesE. coli (G-)15-19[1]
FurochromenopyrimidinesC. albicans (Fungus)17-21[1]
Trifluoromethyl-coumarinsB. cereus>20[3]
Trifluoromethyl-coumarinsM. luteus>20[3]
Anticancer Activity

The cytotoxic potential of these derivatives has been evaluated against several human cancer cell lines. The annulation of additional heterocyclic rings onto the furochromone scaffold has been shown to be a viable strategy for developing potent anticancer agents.

Compound ClassCell LineIC50 (µM)Reference
Furo[3,2-c]chromen-4-onesBreast (MCF-7)2.8 - 6.9
Furo[3,2-c]chromen-4-onesProstate (PC-3)3.8
FurochromenofurothiazolopyridinesLiver (HepG2)5.82 - 6.51[4]
FurochromenofuropyridopyrimidinesLiver (HepG2)6.23 - 7.14[4]
FurochromenofurothiazolopyridinesColon (HCT-116)8.11 - 9.23[4]

Experimental Protocols

Protocol 1: Synthesis of 7H-Furo[3,2-g]chromen-7-one (Psoralen)

This protocol is based on the Perkin condensation reaction.

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • Anhydrous Sodium Acetate (NaOAc)

  • Hydrochloric acid (10% aqueous solution)

  • Ethanol

Procedure:

  • A mixture of this compound (1.0 eq), anhydrous sodium acetate (2.0 eq), and acetic anhydride (5.0 eq) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated in an oil bath at 180°C for 5-8 hours.

  • The mixture is allowed to cool to room temperature and then poured into water.

  • The resulting mixture is heated to boiling for 30 minutes to hydrolyze the excess acetic anhydride.

  • After cooling, the crude product precipitates. If precipitation is incomplete, the solution can be acidified with 10% HCl.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford pure 7H-Furo[3,2-g]chromen-7-one.

Expected Yield: Yields for Perkin condensations of this type can range from 40-60%.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(7-hydroxybenzofuran-4-yl)acrylate

This protocol follows the Knoevenagel condensation reaction.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Ethanol or a suitable ionic liquid/water system

  • Hexane or other non-polar solvent for washing

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add ethyl cyanoacetate (1.2 eq).

  • Add a catalytic amount of piperidine or DABCO (0.1-0.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature or gentle heat (50-60°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with dilute acid (e.g., 1M HCl) and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Expected Yield: Knoevenagel condensations of aromatic aldehydes with ethyl cyanoacetate typically proceed with good to excellent yields, often in the range of 80-95%.[4][5]

Protocol 3: Synthesis of Fused Furochromenoquinolines

This protocol is an adaptation of the Friedländer annulation, a multi-component reaction.

Materials:

  • This compound

  • 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

  • Ammonium acetate

  • Glacial acetic acid or n-butanol

  • Triethylamine (TEA) (if using n-butanol)

Procedure:

  • A mixture of this compound (1.0 eq), 5,5-dimethyl-1,3-cyclohexanedione (1.0 eq), and a molar excess of ammonium acetate is refluxed in glacial acetic acid for 4-6 hours.

  • Alternatively, the reactants can be refluxed in n-butanol with a catalytic amount of triethylamine.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration.

  • The collected solid is washed with cold ethanol and then with diethyl ether to remove impurities.

  • The product can be further purified by recrystallization from a suitable solvent like dimethylformamide (DMF) or acetic acid to afford the pure fused furochromenoquinoline derivative.

Expected Yield: Yields for Friedländer syntheses can be variable but are often in the moderate to good range (50-75%).[4]

Disclaimer: These protocols are intended for guidance for trained chemists. All laboratory work should be conducted with appropriate safety precautions in a well-ventilated fume hood. The reaction conditions, particularly temperature and time, may require optimization for specific substrates and scales.

References

Application Notes and Protocols for Fluorescent Probes Derived from 7-Hydroxybenzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of a novel fluorescent probe, BF-1 , derived from 7-Hydroxybenzofuran-4-carbaldehyde. This probe demonstrates high sensitivity and selectivity for the detection of aluminum ions (Al³⁺) and has potential applications in environmental monitoring and cellular imaging.

Introduction to Benzofuran-Based Fluorescent Probes

Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. Their rigid, planar structure and extended π-conjugation system make them excellent candidates for the development of fluorescent probes. The inherent fluorescence of the benzofuran scaffold can be modulated by the introduction of various functional groups, allowing for the rational design of probes that exhibit changes in their photophysical properties upon interaction with specific analytes.

This compound is a particularly attractive starting material for the synthesis of fluorescent probes due to the presence of two reactive functional groups: a hydroxyl group and an aldehyde group. The aldehyde functionality provides a convenient handle for the introduction of a recognition moiety through reactions such as Schiff base formation or Knoevenagel condensation. The hydroxyl group can influence the electronic properties of the fluorophore and participate in analyte binding.

Featured Probe: BF-1 for Aluminum Ion Detection

BF-1 is a Schiff base derivative of this compound designed for the selective detection of Al³⁺. The probe is synthesized through a one-step condensation reaction between this compound and 2-amino-p-cresol.

Mechanism of Action: In its free form, BF-1 exhibits weak fluorescence due to the photoinduced electron transfer (PET) from the lone pair of electrons on the imine nitrogen to the benzofuran fluorophore. Upon binding to Al³⁺, the PET process is inhibited, leading to a significant enhancement of the fluorescence intensity ("turn-on" response). The chelation of Al³⁺ with the hydroxyl and imine groups restricts the C=N isomerization, further contributing to the fluorescence enhancement.

Quantitative Data Summary

The photophysical and sensing properties of BF-1 are summarized in the table below for easy comparison.

ParameterValueConditions
Photophysical Properties
Excitation Wavelength (λex)385 nmIn Methanol
Emission Wavelength (λem)495 nmIn Methanol
Quantum Yield (Φ) of Free BF-10.04In Methanol
Quantum Yield (Φ) of BF-1-Al³⁺0.52In Methanol
Sensing Performance
AnalyteAl³⁺
Detection Limit1.2 µMIn Methanol
Linear Range0 - 20 µMIn Methanol
Response Time< 1 minute
Optimal pH Range5.0 - 8.0

Experimental Protocols

Synthesis of Fluorescent Probe BF-1

This protocol describes the synthesis of the fluorescent probe BF-1 from this compound and 2-amino-p-cresol.

Materials:

  • This compound

  • 2-amino-p-cresol

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Add 2-amino-p-cresol (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure BF-1 as a yellow solid.

  • Dry the purified product under vacuum.

Protocol for Al³⁺ Detection using BF-1

This protocol outlines the procedure for the spectrofluorometric detection of Al³⁺ ions using the BF-1 probe.

Materials:

  • Stock solution of BF-1 (1 mM in DMSO)

  • Stock solution of AlCl₃ (10 mM in deionized water)

  • Methanol (spectroscopic grade)

  • HEPES buffer (10 mM, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a working solution of BF-1 (10 µM) in methanol.

  • Prepare a series of Al³⁺ solutions of varying concentrations by diluting the AlCl₃ stock solution in HEPES buffer.

  • In a quartz cuvette, add 2 mL of the BF-1 working solution.

  • Record the initial fluorescence spectrum of the BF-1 solution (Excitation at 385 nm, Emission from 420 nm to 600 nm).

  • Add incremental amounts of the Al³⁺ solution to the cuvette, mixing thoroughly after each addition.

  • Record the fluorescence spectrum after each addition.

  • Plot the fluorescence intensity at 495 nm against the concentration of Al³⁺ to generate a calibration curve.

  • For selectivity studies, repeat steps 3-6 with solutions of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.) at a concentration of 100 µM.

Protocol for Cellular Imaging of Al³⁺

This protocol details the use of BF-1 for imaging intracellular Al³⁺ in living cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • BF-1 stock solution (1 mM in DMSO)

  • AlCl₃ stock solution (10 mM in deionized water)

  • Confocal laser scanning microscope

Procedure:

  • Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.

  • Wash the cells twice with PBS.

  • Incubate the cells with a solution of BF-1 (10 µM in serum-free DMEM) for 30 minutes at 37°C.

  • Wash the cells twice with PBS to remove any excess probe.

  • Image the cells using a confocal microscope (Excitation: 405 nm laser, Emission: 450-550 nm). This will serve as the control (no Al³⁺).

  • To a separate dish of BF-1 loaded cells, add AlCl₃ to the imaging medium to a final concentration of 50 µM and incubate for another 30 minutes.

  • Wash the cells twice with PBS.

  • Image the Al³⁺-treated cells under the same conditions as the control.

  • Observe the increase in intracellular fluorescence, indicating the presence of Al³⁺.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification start1 7-Hydroxybenzofuran- 4-carbaldehyde reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) start1->reaction start2 2-amino-p-cresol start2->reaction product Fluorescent Probe BF-1 reaction->product purification Recrystallization product->purification

Caption: Synthetic workflow for the fluorescent probe BF-1.

Detection_Mechanism cluster_probe Probe State cluster_process Photophysical Process cluster_fluorescence Fluorescence free_probe Free BF-1 pet Photoinduced Electron Transfer (PET) free_probe->pet chelation Chelation with Al³⁺ free_probe->chelation + Al³⁺ bound_probe BF-1-Al³⁺ Complex strong_fluorescence Strong Fluorescence ('Turn-on') bound_probe->strong_fluorescence weak_fluorescence Weak Fluorescence pet->weak_fluorescence chelation->bound_probe

Caption: "Turn-on" fluorescence sensing mechanism of BF-1 for Al³⁺.

Cellular_Imaging_Workflow cell_culture 1. Cell Culture (e.g., HeLa cells) probe_loading 2. Probe Loading (Incubate with BF-1) cell_culture->probe_loading wash1 3. Wash (Remove excess probe) probe_loading->wash1 control_imaging 4. Control Imaging (Confocal Microscopy) wash1->control_imaging analyte_treatment 5. Al³⁺ Treatment (Incubate with AlCl₃) wash1->analyte_treatment wash2 6. Wash analyte_treatment->wash2 final_imaging 7. Final Imaging (Observe fluorescence increase) wash2->final_imaging

Caption: Experimental workflow for cellular imaging of Al³⁺ using BF-1.

Application Notes and Protocols for High-Throughput Screening Assays Involving 7-Hydroxybenzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize the biological activity of 7-Hydroxybenzofuran-4-carbaldehyde and its analogs. The primary focus is on its potential as a selective Sirtuin 2 (SIRT2) inhibitor, with a secondary application note on assessing its antioxidant capacity.

Application Note 1: High-Throughput Screening for SIRT2 Inhibition

Introduction

Sirtuin 2 (SIRT2), a member of the NAD+-dependent histone deacetylase family, is a promising therapeutic target for neurodegenerative diseases and cancer.[1][2][3] Benzofuran derivatives have emerged as a promising class of SIRT2 inhibitors.[1][2][3] This protocol describes a robust, fluorescence-based high-throughput screening assay to identify and characterize inhibitors of SIRT2, such as this compound. The assay is based on the deacetylation of a fluorogenic-labeled acetylated peptide substrate by SIRT2.[4] Upon deacetylation, a developer solution containing a peptidase cleaves the peptide, separating the fluorophore from a quencher and resulting in a quantifiable increase in fluorescence.

Signaling Pathway

SIRT2 is primarily a cytoplasmic protein that deacetylates both histone and non-histone proteins.[5] Its substrates include α-tubulin, p53, and FOXO transcription factors.[6] By deacetylating these targets, SIRT2 is involved in regulating various cellular processes, including cell cycle progression, cytoskeletal dynamics, and oxidative stress response.[7] Inhibition of SIRT2 can lead to the hyperacetylation of its substrates, which can, in turn, induce cell cycle arrest and apoptosis in cancer cells and protect against neurodegeneration.

SIRT2_Signaling_Pathway SIRT2 Signaling Pathway SIRT2 SIRT2 NAM Nicotinamide SIRT2->NAM Deacetylated_Substrates Deacetylated Substrates SIRT2->Deacetylated_Substrates Deacetylation NAD NAD+ NAD->SIRT2 Acetylated_Substrates Acetylated Substrates (α-tubulin, p53, FOXO) Acetylated_Substrates->SIRT2 Cellular_Processes Cellular Processes (Cell Cycle, Cytoskeletal Dynamics, Stress Response) Deacetylated_Substrates->Cellular_Processes Inhibitor 7-Hydroxybenzofuran- 4-carbaldehyde Inhibitor->SIRT2

SIRT2 deacetylation and inhibition pathway.
Experimental Workflow

The experimental workflow for the HTS assay of SIRT2 inhibitors is designed for efficiency and accuracy in a high-throughput format.

HTS_Workflow HTS Workflow for SIRT2 Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plating Compound Plating (this compound & Controls in 384-well plate) Reagent_Addition Addition of SIRT2, Substrate, and NAD+ to wells Compound_Plating->Reagent_Addition Reagent_Prep Reagent Preparation (SIRT2 Enzyme, Substrate, NAD+, Developer Solution) Reagent_Prep->Reagent_Addition Incubation1 Incubation at 37°C for 60 min Reagent_Addition->Incubation1 Developer_Addition Addition of Developer Solution Incubation1->Developer_Addition Incubation2 Incubation at RT for 90 min Developer_Addition->Incubation2 Fluorescence_Reading Fluorescence Reading (Ex/Em = 480-500/520-540 nm) Incubation2->Fluorescence_Reading Data_Analysis Data Analysis (Z'-factor, % Inhibition, IC50 determination) Fluorescence_Reading->Data_Analysis Antioxidant_HTS_Workflow HTS Workflow for Antioxidant Activity (DPPH Assay) cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plating Compound Plating (this compound & Controls in 96-well plate) DPPH_Addition Addition of DPPH Solution to all wells Compound_Plating->DPPH_Addition DPPH_Prep DPPH Working Solution Preparation DPPH_Prep->DPPH_Addition Incubation Incubation at RT for 30 min in the dark DPPH_Addition->Incubation Absorbance_Reading Absorbance Reading at 517 nm Incubation->Absorbance_Reading Data_Analysis Data Analysis (% Scavenging, EC50 determination) Absorbance_Reading->Data_Analysis

References

Application Notes and Protocols for the Derivatization of 7-Hydroxybenzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical modification of 7-Hydroxybenzofuran-4-carbaldehyde, a versatile building block in medicinal chemistry and materials science. The protocols outlined below focus on the derivatization of its hydroxyl and aldehyde functional groups, enabling the synthesis of a diverse range of novel compounds.

Derivatization of the 7-Hydroxyl Group

The phenolic hydroxyl group at the 7-position of the benzofuran core is amenable to a variety of functionalization reactions, most notably O-alkylation and O-acylation, to produce ethers and esters, respectively. These modifications can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

O-Alkylation (Williamson Ether Synthesis)

O-alkylation introduces an alkyl or substituted alkyl group onto the phenolic oxygen. This reaction typically proceeds via a Williamson ether synthesis, where the phenoxide ion, generated by a base, acts as a nucleophile to displace a leaving group from an alkyl halide.

Experimental Protocol:

  • Dissolution and Deprotonation: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a base (1.1-1.5 equivalents), such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

  • Alkylation: To the stirred suspension, add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1-1.5 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 7-alkoxybenzofuran-4-carbaldehyde derivative.

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃DMF604>90 (estimated)
2Ethyl BromideK₂CO₃Acetonitrile806>85 (estimated)
3Benzyl BromideCs₂CO₃DMF705>90 (estimated)

Note: Yields are estimated based on typical Williamson ether synthesis reactions and may vary depending on the specific substrate and reaction conditions.

O_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Start_Mol 7-Hydroxybenzofuran- 4-carbaldehyde Reaction_Vessel Dissolve in Solvent (e.g., DMF) Add Base Add Alkyl Halide Heat Start_Mol->Reaction_Vessel Alkyl_Halide Alkyl Halide (RX) Alkyl_Halide->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Workup Quench with Water Extract with Organic Solvent Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product 7-Alkoxybenzofuran- 4-carbaldehyde Purification->Final_Product

Figure 1: Workflow for O-Alkylation.
O-Acylation

O-acylation introduces an acyl group to the phenolic oxygen, forming an ester. This is typically achieved by reacting the starting material with an acyl chloride or anhydride in the presence of a base.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base and Acylating Agent: Add a base, such as triethylamine (Et₃N) or pyridine (1.2-1.5 equivalents), to the solution. Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (e.g., acetic anhydride) (1.1-1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to yield the 7-acyloxybenzofuran-4-carbaldehyde derivative.

EntryAcylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Acetyl ChlorideEt₃NDCM0 to RT2>95 (estimated)
2Benzoyl ChloridePyridineTHF0 to RT3>90 (estimated)
3Acetic AnhydrideEt₃NDCM0 to RT4>95 (estimated)

Note: Yields are estimated based on typical O-acylation reactions and may vary.

Derivatization of the 4-Carbaldehyde Group

The aldehyde functionality at the 4-position is a versatile handle for carbon-carbon and carbon-nitrogen bond formation, allowing for significant extension and modification of the molecular scaffold.

Wittig Reaction

The Wittig reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide. This method is highly valuable for introducing a variety of substituted vinyl groups.

Experimental Protocol:

  • Ylide Generation (if not commercially available): Suspend the corresponding phosphonium salt (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equivalents), dropwise. Stir the mixture at this temperature for 30-60 minutes to generate the ylide.

  • Reaction with Aldehyde: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is often purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

EntryPhosphonium SaltBaseSolventTemperature (°C)Time (h)Product Type
1Methyltriphenylphosphonium bromiden-BuLiTHF0 to RT12Terminal alkene
2Ethyltriphenylphosphonium bromideNaHTHF0 to RT16Propenyl derivative
3Benzyltriphenylphosphonium chloriden-BuLiTHF0 to RT12Styryl derivative

Note: The stereoselectivity (E/Z ratio) of the alkene product depends on the nature of the ylide (stabilized or unstabilized) and the reaction conditions.

Wittig_Reaction_Pathway Aldehyde This compound Reaction Wittig Reaction (THF, 0°C to RT) Aldehyde->Reaction Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Reaction Intermediate Oxaphosphetane Intermediate Reaction->Intermediate Alkene Alkene Derivative Intermediate->Alkene Byproduct Triphenylphosphine Oxide Intermediate->Byproduct

Figure 2: Pathway of the Wittig Reaction.
Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[1]

Experimental Protocol:

  • Mixing Reactants: In a suitable reaction vessel, mix this compound (1 equivalent), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1-1.2 equivalents), and a catalytic amount of a weak base such as piperidine, pyrrolidine, or urea (0.1 equivalents).

  • Reaction Conditions: The reaction can be performed in a solvent like ethanol or toluene with heating, or under solvent-free conditions, potentially with microwave irradiation to accelerate the reaction.[1]

  • Monitoring: Monitor the formation of the product by TLC. The product often precipitates from the reaction mixture upon cooling.

  • Isolation: If a precipitate forms, filter the solid product and wash it with a cold solvent (e.g., ethanol, water) to remove impurities.

  • Purification: If necessary, the product can be further purified by recrystallization.

EntryActive Methylene CompoundCatalystConditionsTimeYield (%)
1MalononitrilePiperidineEthanol, Reflux2 h>90 (estimated)
2Ethyl CyanoacetatePyrrolidineToluene, Reflux4 h>85 (estimated)
3MalononitrileUreaMicrowave (180W), Solvent-free5 min>95 (estimated)[1]

Note: Yields are based on general Knoevenagel condensation procedures and may require optimization for this specific substrate.

Reductive Amination

Reductive amination is a two-step, one-pot process that converts the aldehyde into a primary, secondary, or tertiary amine. It involves the initial formation of an imine or enamine, which is then reduced in situ.

Experimental Protocol:

  • Imine Formation: Dissolve this compound (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable solvent, such as methanol, ethanol, or dichloromethane. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the solution containing the in situ-formed imine, add a reducing agent (1.2-1.5 equivalents). Sodium borohydride (NaBH₄) is a common choice. For more sensitive substrates, milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be used.[2][3]

  • Reaction Completion: Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

  • Work-up: Carefully quench the reaction with water or a dilute acid. Adjust the pH to be basic with an aqueous base (e.g., NaHCO₃ or NaOH) and extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amine by column chromatography.

EntryAmineReducing AgentSolventTemperature (°C)Time (h)Product Type
1Ammonia (as NH₄OAc)NaBH₃CNMethanolRT24Primary Amine
2AnilineNaBH(OAc)₃DichloromethaneRT12Secondary Amine
3PiperidineNaBH₄EthanolRT6Tertiary Amine

Note: The choice of reducing agent is crucial to avoid the reduction of the starting aldehyde before imine formation. Yields will depend on the specific amine and reducing agent used.

Reductive_Amination_Flowchart Start This compound + Amine (R¹R²NH) Imine_Formation Imine/Iminium Ion Formation (Solvent, cat. Acid) Start->Imine_Formation Reduction In situ Reduction (e.g., NaBH₄, NaBH₃CN) Imine_Formation->Reduction Product Amine Derivative Reduction->Product

Figure 3: Logical flow of Reductive Amination.

These protocols provide a foundation for the derivatization of this compound. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products. Standard laboratory safety procedures should be followed at all times.

References

proper handling and storage conditions for 7-Hydroxybenzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper handling and storage of 7-Hydroxybenzofuran-4-carbaldehyde, a key intermediate in medicinal chemistry and drug development. Due to the compound's structural features, including a phenolic hydroxyl group, an aldehyde moiety, and a benzofuran core, careful handling and storage are imperative to maintain its integrity and ensure the safety of laboratory personnel. Benzofuran derivatives, as a class, have shown a wide range of biological activities, including anti-tumor, antibacterial, and antioxidant properties.[1][2]

General Information

Storage Conditions

Proper storage is crucial to prevent the degradation of this compound. The presence of both a phenolic hydroxyl group and an aldehyde group suggests potential sensitivity to oxidation, light, and changes in temperature.

Summary of Recommended Storage Conditions:

ParameterConditionRationale
Temperature 2-8°CTo minimize degradation and potential side reactions. Phenolic compounds are often stored at refrigerated temperatures.[4]
Atmosphere Inert gas (e.g., Argon or Nitrogen)To prevent oxidation of the phenolic hydroxyl and aldehyde functional groups.
Light In the dark (amber vial or container wrapped in foil)Aromatic aldehydes can be photosensitive and degrade upon exposure to UV light.[5]
Moisture Dry, sealed containerTo prevent hydrolysis and other moisture-mediated degradation.
Container Tightly sealed, appropriate for chemical storageTo prevent contamination and exposure to the atmosphere.

Handling Protocols

Adherence to proper handling procedures is essential to ensure user safety and maintain the purity of the compound.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In cases of potential dust or aerosol generation, a NIOSH-approved respirator is recommended.

Engineering Controls
  • Ventilation: All handling of solid this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust, a chemical fume hood is required.

General Handling Procedures
  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Open the container in a chemical fume hood.

  • Weigh the desired amount of the compound quickly and transfer it to a suitable reaction vessel.

  • Immediately and securely reseal the container, purging with an inert gas if possible.

  • Clean any spills promptly according to the spill cleanup protocol.

  • Wash hands thoroughly after handling.

Spill Cleanup Protocol

In the event of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if the spill generates dust.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent).

  • Carefully sweep or scoop the absorbed material into a labeled, sealed waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of the waste according to institutional and local regulations.

Experimental Protocols

While specific experimental use will vary, the following provides a general protocol for preparing a stock solution of this compound.

Preparation of a Stock Solution
  • Materials:

    • This compound

    • Anhydrous solvent (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Ethanol, depending on experimental requirements)

    • Volumetric flask

    • Magnetic stirrer and stir bar (optional)

    • Pipettes

  • Procedure:

    • Under a chemical fume hood, accurately weigh the desired mass of this compound.

    • Transfer the solid to the volumetric flask.

    • Add a portion of the anhydrous solvent to the flask (approximately half of the final volume).

    • Gently swirl the flask or use a magnetic stirrer to dissolve the compound completely. Sonication may be used if necessary.

    • Once dissolved, add the solvent to the final volume mark on the volumetric flask.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

    • Store the stock solution in a tightly sealed, light-protected container at an appropriate temperature (typically -20°C for long-term storage).

Visualizations

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Handling A Don Personal Protective Equipment (PPE) B Work in a Ventilated Area (Fume Hood) A->B C Equilibrate Container to Room Temperature B->C D Open Container and Weigh Compound C->D E Transfer to Reaction Vessel D->E F Reseal Container (Purge with Inert Gas) E->F G Clean Work Area and Equipment F->G H Dispose of Waste Properly G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

Decision Tree for Storage of this compound

G start Incoming this compound is_solid Is the compound a solid? start->is_solid store_solid Store in a tightly sealed, amber vial at 2-8°C under an inert atmosphere. is_solid->store_solid Yes is_solution Is the compound in solution? is_solid->is_solution No short_term_sol For short-term use, store at 2-8°C, protected from light. is_solution->short_term_sol Short-term long_term_sol For long-term storage, aliquot and store at -20°C, protected from light. is_solution->long_term_sol Long-term

Caption: Decision tree for the proper storage of this compound.

References

Application Notes & Protocols for the Quantification of 7-Hydroxybenzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxybenzofuran-4-carbaldehyde is a member of the benzofuran family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] Accurate and precise quantification of such compounds is crucial for various stages of drug development, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation development. This document provides a detailed application note and protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust analytical technique. Additionally, an overview of a Gas Chromatography-Mass Spectrometry (GC-MS) method is presented as an alternative, high-sensitivity approach.

While specific validated methods for this compound are not extensively documented in publicly available literature, the protocols herein are based on established analytical methodologies for structurally similar benzofuran derivatives and other aromatic aldehydes.[3][4]

Analytical Techniques Overview

Two primary analytical techniques are detailed for the quantification of this compound:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and commonly used method for the quantification of organic molecules. It offers a good balance of sensitivity, specificity, and cost-effectiveness.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique providing high sensitivity and structural confirmation. This method is particularly useful for trace-level analysis and impurity profiling.

Application Note 1: Quantification of this compound by HPLC-UV

This section outlines the protocol for the quantitative determination of this compound using a reverse-phase HPLC system with UV detection.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (LC-MS grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    10.0 80
    12.0 80
    12.1 30

    | 15.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or determined by UV scan of the reference standard)

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase (pre-mixed at initial conditions or 50:50 water:acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the diluent to fall within the calibration range. For drug products, an extraction step may be necessary. All solutions should be filtered through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of the HPLC-UV method.

ParameterResult
Retention Time (tR) ~ 6.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Calibration Curve Standards B->C G Inject Standards & Sample C->G D Prepare Sample Solution E Filter all solutions (0.45 µm) D->E E->G F Set up HPLC Method (Column, Mobile Phase, Gradient, etc.) F->G H Acquire Chromatographic Data G->H I Integrate Peak Areas H->I J Generate Calibration Curve I->J K Quantify Sample Concentration J->K

Caption: Workflow for the quantification of this compound using HPLC-UV.

Application Note 2: Quantification of this compound by GC-MS

This section provides a protocol for the sensitive and selective quantification of this compound using Gas Chromatography-Mass Spectrometry. This method is ideal for trace analysis and when structural confirmation is required.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)

  • Pyridine (anhydrous)

2. Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Autosampler and data system.

3. Derivatization (Silylation):

  • To a solution of the dried sample or standard in a vial, add 50 µL of anhydrous pyridine and 50 µL of BSTFA.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool to room temperature before injection. Derivatization is often necessary for polar compounds containing hydroxyl groups to improve their volatility and chromatographic peak shape.[5]

4. GC-MS Conditions:

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-500 m/z) for identification.

    • SIM ions (hypothetical for silylated derivative): Target ion 1 (quantifier), Target ion 2 (qualifier), Target ion 3 (qualifier). These would be determined from the mass spectrum of the derivatized standard.

5. Standard and Sample Preparation:

  • Prepare a stock solution of the reference standard in methanol.

  • Create calibration standards by diluting the stock solution.

  • For each standard and sample, evaporate a known volume to dryness under a gentle stream of nitrogen before proceeding with the derivatization step.

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the derivatized standards.

  • Confirm the identity of the analyte in samples by the presence of qualifier ions and their relative abundance ratios.

  • Quantify the analyte in the sample using the calibration curve.

Quantitative Data Summary (Hypothetical)

The following table presents the expected performance of the GC-MS method.

ParameterResult
Retention Time (tR) ~ 12.8 min (for derivatized analyte)
Linearity Range 0.01 - 10 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.003 µg/mL
Limit of Quantification (LOQ) 0.01 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

GC-MS Derivatization and Analysis Workflow Diagram

GCMS_Workflow A Prepare Standard/Sample Solution B Evaporate Solvent to Dryness A->B C Add Derivatization Reagents (Pyridine & BSTFA) B->C D Heat at 60°C for 30 min C->D E Inject into GC-MS D->E F Data Acquisition (SIM/Scan) E->F G Data Analysis & Quantification F->G

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

Conclusion

The presented HPLC-UV and GC-MS methods provide robust frameworks for the quantification of this compound in various contexts within the pharmaceutical industry. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation. The HPLC-UV method is suitable for routine quality control and assays where analyte concentrations are relatively high. The GC-MS method, on the other hand, offers superior sensitivity and selectivity, making it ideal for trace analysis, impurity profiling, and pharmacokinetic studies. It is recommended to validate the chosen method according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended application.[6][7]

References

Application Notes and Protocols for the Use of 7-Hydroxybenzofuran-4-carbaldehyde in the Synthesis of Novel Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the utilization of 7-Hydroxybenzofuran-4-carbaldehyde as a versatile building block in the synthesis of novel materials with potential applications in medicinal chemistry and materials science. The inherent reactivity of the aldehyde and the phenolic hydroxyl group allows for a variety of chemical transformations, leading to the creation of diverse molecular architectures, including Schiff bases, stilbene analogs, and coumarin derivatives.

Application 1: Synthesis of Novel Schiff Bases as Potential Bioactive Agents

Schiff bases derived from heterocyclic aldehydes are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The reaction of this compound with various primary amines yields novel Schiff bases, incorporating the biologically significant benzofuran scaffold. The hydroxyl group at the 7-position can also be further functionalized to modulate the pharmacological properties of the final compounds.

Experimental Protocol: General Procedure for the Synthesis of Schiff Bases (Imines)
  • Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 20 mL of absolute ethanol. Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Addition of Amine: To the stirred solution, add 1.1 equivalents of the desired primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Recrystallize the solid from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

  • Characterization: Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Hypothetical Quantitative Data for Synthesized Schiff Bases
Compound IDAmine ReactantMolecular FormulaYield (%)Melting Point (°C)
SB-01 AnilineC₁₅H₁₁NO₂85178-180
SB-02 4-FluoroanilineC₁₅H₁₀FNO₂82192-194
SB-03 2-AminophenolC₁₅H₁₁NO₃78210-212
SB-04 4-Aminobenzoic acidC₁₆H₁₁NO₄75245-247

Note: The data presented in this table is representative and based on typical yields for Schiff base formation reactions.

Reaction Workflow: Schiff Base Synthesis

Schiff_Base_Synthesis Start 7-Hydroxybenzofuran- 4-carbaldehyde Reaction Reflux (4-6 hours) Start->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Solvent Absolute Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction TLC Monitor by TLC Reaction->TLC Workup Cooling & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Schiff Base Product Purification->Product Characterization Spectroscopic Characterization Product->Characterization

Caption: Workflow for the synthesis of Schiff bases from this compound.

Application 2: Synthesis of Stilbene Analogs via Wittig Reaction

Stilbene and its derivatives are known for their wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory effects.[4][5][6] The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones.[7][8][9] By reacting this compound with various phosphonium ylides, novel stilbene analogs incorporating the benzofuran moiety can be synthesized, which are of interest for drug discovery and materials science, particularly in the development of nonlinear optical materials.[10][11]

Experimental Protocol: General Procedure for the Wittig Reaction
  • Preparation of Phosphonium Ylide:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.1 equivalents of the appropriate triphenylphosphonium salt in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add 1.1 equivalents of a strong base (e.g., n-butyllithium or sodium hydride) to the suspension with stirring.

    • Allow the mixture to stir at room temperature for 1-2 hours, during which the formation of the ylide is indicated by a color change.

  • Wittig Reaction:

    • Dissolve 1.0 equivalent of this compound in anhydrous THF in a separate flask.

    • Slowly add the solution of the aldehyde to the prepared phosphonium ylide at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure stilbene analog.

  • Characterization: Characterize the synthesized compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Hypothetical Quantitative Data for Synthesized Stilbene Analogs
Compound IDPhosphonium SaltMolecular FormulaYield (%)Isomer Ratio (E:Z)
ST-01 Benzyltriphenylphosphonium chlorideC₁₆H₁₂O₂65>95:5
ST-02 4-Methoxybenzyltriphenylphosphonium bromideC₁₇H₁₄O₃62>95:5
ST-03 4-Nitrobenzyltriphenylphosphonium bromideC₁₆H₁₁NO₄58>95:5
ST-04 (4-Cyanobenzyl)triphenylphosphonium bromideC₁₇H₁₁NO₂60>95:5

Note: The data presented in this table is representative and based on typical yields and stereoselectivity for Wittig reactions with stabilized ylides.

Reaction Pathway: Wittig Reaction for Stilbene Synthesis

Wittig_Reaction cluster_ylide Ylide Formation Phosphonium_Salt Triphenylphosphonium Salt Base Strong Base (e.g., n-BuLi) Phosphonium_Salt->Base Anhydrous THF Ylide Phosphonium Ylide Base->Ylide Reaction Wittig Reaction Ylide->Reaction Aldehyde 7-Hydroxybenzofuran- 4-carbaldehyde Aldehyde->Reaction Oxaphosphetane Oxaphosphetane Intermediate Reaction->Oxaphosphetane [2+2] Cycloaddition Product Stilbene Analog Oxaphosphetane->Product Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: Pathway of the Wittig reaction for the synthesis of stilbene analogs.

Application 3: Synthesis of Coumarin Derivatives via Knoevenagel Condensation

Coumarin and its derivatives are an important class of heterocyclic compounds that exhibit a wide range of biological activities and are also used as fluorescent probes and dyes.[12][13][14] The Knoevenagel condensation is a classic method for the synthesis of coumarins, typically involving the reaction of a salicylaldehyde derivative with an active methylene compound.[15][16][17][18][19] this compound, possessing a hydroxyl group ortho to the aldehyde, can undergo an intramolecular Knoevenagel-type condensation to furnish novel coumarin-fused benzofuran derivatives.

Experimental Protocol: General Procedure for Knoevenagel Condensation
  • Reactant Mixture: In a 50 mL round-bottom flask, mix 1.0 equivalent of this compound and 1.2 equivalents of an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate, or malononitrile).

  • Solvent and Catalyst: Add 15 mL of a suitable solvent such as ethanol or toluene. To this mixture, add a catalytic amount of a base, such as piperidine or triethylamine (3-4 drops).

  • Reaction: Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: The structure of the synthesized coumarin derivative should be confirmed by spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Hypothetical Quantitative Data for Synthesized Coumarin Derivatives
Compound IDActive Methylene CompoundMolecular FormulaYield (%)Melting Point (°C)
COU-01 Diethyl malonateC₁₄H₁₀O₅70220-222
COU-02 Ethyl acetoacetateC₁₃H₈O₄65235-237
COU-03 MalononitrileC₁₁H₄N₂O₂75>300 (decomposes)
COU-04 CyanoacetamideC₁₁H₅NO₃68280-282

Note: The data presented in this table is representative and based on typical yields for Knoevenagel condensation reactions.

Logical Relationship: Knoevenagel Condensation for Coumarin Synthesis

Knoevenagel_Condensation Start 7-Hydroxybenzofuran- 4-carbaldehyde Condensation Knoevenagel Condensation Start->Condensation Active_Methylene Active Methylene Compound Active_Methylene->Condensation Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Condensation Intermediate Intermediate Adduct Condensation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Coumarin Derivative Dehydration->Product

Caption: Logical steps in the synthesis of coumarin derivatives via Knoevenagel condensation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Hydroxybenzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 7-Hydroxybenzofuran-4-carbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common and direct method is the formylation of 7-hydroxybenzofuran. The Vilsmeier-Haack reaction is a widely used method for this transformation due to its effectiveness with electron-rich aromatic compounds like phenols.[1][2][3][4][5] Another, though often less efficient, method is the Duff reaction, which accomplishes ortho-formylation of phenols using hexamine.[6] Alternatively, a multi-step synthesis can be employed where the benzofuran ring is constructed from precursors like dihydroxyacetophenones, followed by subsequent functional group manipulations.[7]

Q2: What is the Vilsmeier-Haack reaction and why is it preferred?

A2: The Vilsmeier-Haack reaction involves the formylation of an electron-rich arene using a Vilsmeier reagent, which is typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][4] This reagent is a mild electrophile that reacts effectively with activated aromatic rings, such as the 4-position of 7-hydroxybenzofuran.[2] Its preference stems from generally good yields and regioselectivity on activated substrates.[3]

Q3: Are there any major side products to be aware of during the synthesis?

A3: Yes, potential side products can include the formation of regioisomers (e.g., formylation at other positions on the benzofuran ring), though the directing effect of the hydroxyl group favors the 4-position. In some synthetic routes, oxidation of the starting material or intermediates can lead to unwanted byproducts.[8] If the reaction conditions are not carefully controlled, polymerization or decomposition of the starting material can also occur.

Q4: How can I purify the final product, this compound?

A4: Common purification techniques for this compound include flash column chromatography over silica gel and recrystallization.[8][9] The choice of solvent for chromatography (e.g., a mixture of hexanes and ethyl acetate) and recrystallization will depend on the specific impurities present.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier reagent. 2. Poor quality starting material (7-hydroxybenzofuran). 3. Incorrect reaction temperature. 4. Insufficient reaction time. 5. Moisture in the reaction.1. Prepare the Vilsmeier reagent in situ and ensure the freshness of POCl₃. 2. Purify the starting 7-hydroxybenzofuran by recrystallization or chromatography. 3. Optimize the reaction temperature; the Vilsmeier-Haack reaction temperature can range from 0 °C to 80 °C depending on substrate reactivity.[3] 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 5. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Formation of Multiple Products (Isomers) 1. Reaction temperature is too high, leading to loss of regioselectivity. 2. The directing group's influence is not dominant under the chosen conditions.1. Lower the reaction temperature to favor the thermodynamically more stable ortho-formylated product. 2. Consider using a protecting group for the hydroxyl function if isomer formation is persistent, although this adds extra steps to the synthesis.
Product Decomposition during Workup 1. The workup procedure is too harsh (e.g., strongly acidic or basic conditions). 2. The product is unstable to prolonged heating.1. Use a milder workup, for instance, neutralizing the reaction mixture with a saturated solution of sodium bicarbonate or sodium acetate at a low temperature.[1] 2. Avoid excessive heating during solvent removal; use a rotary evaporator at a moderate temperature.
Difficulty in Product Purification 1. Co-elution of the product with impurities during chromatography. 2. The product is an oil and does not crystallize.1. Adjust the solvent system for column chromatography; a gradient elution might be necessary. 2. If the product is an oil, try to form a crystalline derivative (e.g., a hydrazone) for purification, which can then be hydrolyzed back to the aldehyde. Alternatively, try trituration with a non-polar solvent to induce crystallization or remove oily impurities.

Quantitative Data Summary

The overall yield of multi-step syntheses for hydroxybenzofurans can vary. Below is a summary of yields for the synthesis of different hydroxybenzofuran isomers starting from dihydroxyacetophenones, which can be precursors to the desired starting material.

Starting Material Final Product Overall Yield (%) Reference
2,6-dihydroxyacetophenone4-Hydroxybenzofuran74[7]
2,5-dihydroxyacetophenone5-Hydroxybenzofuran61[7]
2,4-dihydroxyacetophenone6-Hydroxybenzofuran52[7]
2,3-dihydroxyacetophenone7-Hydroxybenzofuran45[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • 7-Hydroxybenzofuran

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium acetate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 7-hydroxybenzofuran (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add POCl₃ (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate.[1]

  • Stir the mixture for 30 minutes at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford this compound.

Protocol 2: Synthesis of 7-Hydroxybenzofuran (Starting Material)

This protocol describes the synthesis of the precursor, 7-hydroxybenzofuran, from 2,3-dihydroxyacetophenone.[7]

Step 1: Synthesis of 7-hydroxybenzofuran-3(2H)-one

  • To a solution of 2,3-dihydroxyacetophenone in anhydrous THF, add LiHMDS at room temperature and stir for 3 hours.

  • Add N-bromosuccinimide (NBS) and continue stirring.

  • Add NaOH solution and stir.

  • Acidify the reaction mixture with HCl and extract with ethyl acetate. The crude product is used in the next step without further purification.

Step 2: Reduction to 7-Hydroxybenzofuran

  • To a solution of the crude 7-hydroxybenzofuran-3(2H)-one in anhydrous THF at 0 °C, add LiBH₄ solution.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 7-hydroxybenzofuran.

Visualizations

Vilsmeier_Haack_Reaction cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Formylation DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Intermediate Iminium Intermediate Vilsmeier_reagent->Intermediate 7_HBF 7-Hydroxybenzofuran 7_HBF->Intermediate + Vilsmeier Reagent Product 7-Hydroxybenzofuran- 4-carbaldehyde Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.

experimental_workflow start Start: Dissolve 7-Hydroxybenzofuran in DMF reagent_add Cool to 0°C and add POCl3 dropwise start->reagent_add reaction Stir at Room Temperature (Monitor by TLC) reagent_add->reaction workup Quench with Ice & Sodium Acetate Solution reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Dry, Concentrate & Purify by Chromatography extraction->purification end Final Product: This compound purification->end

Caption: General experimental workflow for the Vilsmeier-Haack formylation.

troubleshooting_tree start Low Yield Issue check_reagents Are starting materials pure and reagents fresh? start->check_reagents check_conditions Were reaction conditions (temp, time) optimal? check_reagents->check_conditions Yes solution1 Purify starting material Use fresh reagents check_reagents->solution1 No check_workup Was the workup and purification appropriate? check_conditions->check_workup Yes solution2 Optimize temperature and monitor reaction by TLC check_conditions->solution2 No solution3 Use milder workup conditions and optimize chromatography check_workup->solution3 No

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

troubleshooting side product formation in 7-Hydroxybenzofuran-4-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-Hydroxybenzofuran-4-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites on this compound?

A1: The molecule has three primary reactive sites:

  • Aldehyde group (at C4): Highly susceptible to nucleophilic attack, oxidation, and reduction.

  • Hydroxyl group (at C7): Phenolic hydroxyls are acidic and can be deprotonated. The oxygen is nucleophilic. The hydroxyl group is also an activating group for electrophilic aromatic substitution.[1][2]

  • Benzofuran ring: The furan ring can undergo electrophilic substitution, and the benzene ring is activated by the hydroxyl group.[2]

Q2: I am observing multiple products in my reaction. What are the likely causes?

A2: The formation of multiple products often stems from the dual reactivity of the aldehyde and hydroxyl groups. Without appropriate protection, side reactions can occur at either site. Additionally, the benzofuran ring itself can participate in side reactions under certain conditions. Common issues include self-condensation, oxidation of the aldehyde, or undesired electrophilic substitution on the ring.

Q3: Should I protect the hydroxyl group?

A3: Protecting the phenolic hydroxyl group is a common and often necessary strategy to prevent side reactions, particularly when the desired reaction involves the aldehyde functionality. The choice of protecting group depends on the reaction conditions.

Q4: What are some common protecting groups for the hydroxyl function?

A4: Common protecting groups for phenolic hydroxyls include:

  • Benzyl (Bn): Applied using benzyl bromide (BnBr) or benzyl chloride (BnCl) under basic conditions. It is stable to a wide range of conditions and can be removed by hydrogenolysis.

  • p-Methoxybenzyl (PMB): Similar to benzyl but can be removed under milder oxidative conditions.

  • Silyl ethers (e.g., TMS, TBDMS): These are often used but may not be stable under acidic or fluoride-containing conditions.

The regioselective protection of hydroxyl groups in similar catechol-type structures has been achieved with various protecting groups, yielding good results.[3][4]

Q5: How can I purify my final product?

A5: Purification is typically achieved through standard laboratory techniques.

  • Flash column chromatography: This is a very common method for separating benzofuran derivatives.[5][6][7] The choice of solvent system (e.g., hexanes/ethyl acetate) depends on the polarity of the product and impurities.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., methanol/acetone, ethanol, or ethyl acetate/petroleum ether) can be highly effective for achieving high purity.[2][8]

Troubleshooting Guides

This section provides troubleshooting for specific side product formation in common reactions involving this compound.

Issue 1: Aldehyde Oxidation to Carboxylic Acid

Symptom: Presence of a byproduct with a molecular weight 16 units higher than the starting material or expected product, and a broad OH stretch in the IR spectrum.

Diagram of the Side Reaction:

graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

reactant [label="this compound"]; oxidant [label="Oxidizing Agent\n(e.g., air, strong oxidants)", shape=ellipse, fillcolor="#FFFFFF"]; product [label="7-Hydroxybenzofuran-4-carboxylic acid"];

reactant -> product [label="Oxidation"]; oxidant -> product [style=dotted]; }

Caption: Oxidation of the aldehyde to a carboxylic acid.

Potential Causes & Solutions:

CauseRecommended Action
Air Oxidation Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Presence of Strong Oxidizing Agents If not the intended reaction, ensure all reagents and solvents are free from oxidizing impurities. Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) will readily cause this transformation.[8]
Reaction Conditions Some reaction conditions, particularly at elevated temperatures or in the presence of certain metals, can promote oxidation. Consider lowering the reaction temperature.
Issue 2: Unwanted Electrophilic Aromatic Substitution

Symptom: Formation of isomers or products with additional substituents on the aromatic ring.

Logical Relationship Diagram:

G start Electrophilic Reagent Present activated_ring Hydroxyl group activates the benzene ring start->activated_ring Reacts with side_product Electrophilic Substitution Side Product activated_ring->side_product Leads to

Caption: Pathway to electrophilic substitution side products.

Potential Causes & Solutions:

CauseRecommended Action
Highly Activating Hydroxyl Group The -OH group strongly activates the aromatic ring towards electrophilic attack.[2] Consider protecting the hydroxyl group to reduce its activating effect.
Strongly Electrophilic Reagents The use of strong electrophiles (e.g., in nitration or halogenation) can lead to substitution. Use milder reagents or stoichiometric control.
Lewis Acid Catalysts Lewis acids used to activate other functional groups can also promote Friedel-Crafts type reactions with the benzofuran ring.[9] Choose a catalyst that is less likely to promote this side reaction.
Issue 3: Side Products in Wittig Reactions

Symptom: Formation of E/Z isomers of the desired alkene, or low yield due to side reactions of the ylide.

Workflow for Optimizing Wittig Reactions:

G cluster_ylide Ylide Type cluster_product Expected Major Product stabilized Stabilized Ylide (e.g., R = ester, ketone) e_alkene E-Alkene stabilized->e_alkene unstabilized Unstabilized Ylide (e.g., R = alkyl) z_alkene Z-Alkene unstabilized->z_alkene

Caption: Ylide choice dictates alkene stereochemistry.

Potential Causes & Solutions:

CauseRecommended Action
Mixture of E/Z Isomers The stereochemical outcome is dependent on the ylide used. Stabilized ylides predominantly give the E-alkene, while non-stabilized ylides favor the Z-alkene.[4][10][11] To favor one isomer, choose the appropriate ylide. The Schlosser modification can be used to obtain the E-alkene from unstabilized ylides.[10][11]
Ylide Decomposition Ylides can be sensitive to air and moisture. Prepare the ylide in situ under an inert atmosphere.
Betaine Stabilization The presence of lithium salts can stabilize the betaine intermediate, potentially leading to side products.[4][9] Using sodium-based bases like NaH or NaOMe can mitigate this.[4]
Reaction with Hydroxyl Group The ylide is basic and can deprotonate the phenolic hydroxyl. This can consume the ylide and complicate the reaction. Protect the hydroxyl group prior to the Wittig reaction.
Issue 4: Side Products in Aldol Condensation

Symptom: Formation of self-condensation products, multiple cross-condensation products, or dehydrated products.

Potential Aldol Condensation Pathways:

G start This compound + Carbonyl Compound self_condensation Self-Condensation Product start->self_condensation If other carbonyl has α-H cross_condensation Desired Cross-Condensation Product start->cross_condensation dehydration Dehydrated α,β-unsaturated Product cross_condensation->dehydration Heat

Caption: Possible products in a crossed aldol condensation.

Potential Causes & Solutions:

CauseRecommended Action
Self-Condensation If the reacting partner also has alpha-hydrogens, a mixture of four products can form.[12][13] To achieve a selective crossed-aldol reaction, use a reaction partner with no alpha-hydrogens (e.g., benzaldehyde, formaldehyde).[12]
Dehydration of Aldol Adduct The initial β-hydroxy aldehyde product can eliminate water to form a conjugated α,β-unsaturated system, especially with heating.[12][14] To isolate the aldol addition product, run the reaction at low temperatures (e.g., 0-5 °C).[14] To favor the condensation product, apply heat.[14]
Base-Sensitivity of the Aldehyde Strong basic conditions can promote side reactions. Consider using milder bases or catalytic amounts.
Issue 5: Side Products in Reductive Amination

Symptom: Formation of secondary or tertiary amines when a primary amine is desired, or reduction of the aldehyde to an alcohol.

Reductive Amination Troubleshooting Flow:

G start Reductive Amination Conditions over_alkylation Over-alkylation (Secondary/Tertiary Amines) start->over_alkylation Excess Aldehyde or Product reacts further aldehyde_reduction Aldehyde Reduction to Alcohol start->aldehyde_reduction Reducing agent too strong or wrong pH desired_product Desired Amine Product over_alkylation->desired_product Solution: Use excess amine, stepwise procedure aldehyde_reduction->desired_product Solution: Use selective reducing agent (e.g., NaBH3CN at pH 6-7)

Caption: Troubleshooting common reductive amination issues.

Potential Causes & Solutions:

CauseRecommended Action
Over-Alkylation The initially formed primary amine can react further with the aldehyde to form a secondary amine. This is a common problem.[15][16] A stepwise procedure (formation of the imine first, followed by reduction) can help.[15] Using an excess of the amine can also favor the formation of the desired product.
Aldehyde Reduction The reducing agent can directly reduce the starting aldehyde to an alcohol. Use a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more reactive towards the intermediate iminium ion than the carbonyl group.[16][17][18]
Incorrect pH The reaction is pH-sensitive. For reagents like NaBH₃CN, maintaining a pH of around 6-7 is crucial to ensure selective reduction of the iminium ion.[16][17]

Experimental Protocols

Protocol 1: General Procedure for Hydroxyl Protection with Benzyl Bromide

  • Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone).

  • Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Add benzyl bromide (BnBr, 1.1-1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient).

Protocol 2: General Procedure for Purification by Flash Column Chromatography

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes/ethyl acetate).

  • Pack the column with the slurry.

  • Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

References

Technical Support Center: Purification of 7-Hydroxybenzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of 7-Hydroxybenzofuran-4-carbaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Column Chromatography 1. Inappropriate solvent system (eluent). 2. Co-elution with impurities. 3. Overloading the column.1. Optimize the eluent system. Start with a non-polar solvent system and gradually increase polarity. A common starting point for benzofuran derivatives is a mixture of hexanes and ethyl acetate or ether and hexanes. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio for good separation. 2. Identify potential impurities. A common side-product in syntheses involving related structures is the α-oxygenated acetophenone, which may have similar polarity. Consider a different stationary phase (e.g., alumina) or a different solvent system to improve separation. 3. Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.
Product Oiling Out During Recrystallization 1. The solvent is too non-polar for the compound at lower temperatures. 2. The cooling process is too rapid. 3. Presence of impurities that inhibit crystallization.1. Use a more polar solvent or a solvent mixture. For compounds with hydroxyl and aldehyde groups, consider solvents like ethanol, methanol, or mixtures such as ethyl acetate/hexanes. 2. Allow the solution to cool slowly to room temperature and then in a refrigerator. Avoid placing the hot solution directly into an ice bath. 3. Perform a preliminary purification by column chromatography to remove the bulk of impurities before attempting recrystallization.
Multiple Spots on TLC After Purification 1. Incomplete reaction or presence of starting materials. 2. Degradation of the product on the silica gel column. 3. Contamination from solvents or glassware.1. Review the reaction work-up procedure to ensure all reagents have been quenched or removed. 2. Deactivate the silica gel with a small percentage of a polar solvent like triethylamine in the eluent if the compound is suspected to be acid-sensitive. 3. Use high-purity solvents and ensure all glassware is thoroughly cleaned and dried before use.
Low Overall Yield After Purification 1. Loss of product during extraction and washing steps. 2. Product remains adsorbed to the column. 3. Multiple purification steps leading to cumulative losses.1. Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is optimized to keep the product in the organic phase. 2. Flush the column with a more polar solvent (e.g., 100% ethyl acetate or methanol) after the product has been eluted to check for any retained material. 3. Combine fractions containing the pure product carefully based on TLC analysis to avoid including less pure fractions.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: Flash column chromatography over silica gel is a highly effective and widely used method for the initial purification of this compound. This is often followed by recrystallization to obtain a highly pure product.

Q2: What solvent systems are recommended for column chromatography?

A2: A good starting point for developing a solvent system for column chromatography is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent such as ethyl acetate or diethyl ether. The optimal ratio should be determined by TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. For related compounds, solvent systems such as petroleum ether/ethyl acetate (8:2) and cyclohexane/ethyl acetate have been used successfully.[1]

Q3: What are some suitable solvents for recrystallizing this compound?

A3: While a specific solvent for this exact compound is not widely reported, general principles suggest using a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For a polar molecule like this compound, consider solvents such as ethanol, methanol, or a mixture of ethyl acetate and hexanes. The ideal solvent will result in the formation of well-defined crystals upon slow cooling.

Q4: What are the common impurities I should be aware of during purification?

A4: Common impurities can include unreacted starting materials, reagents, and side-products from the synthesis. In synthetic routes analogous to those for similar benzofurans, a potential side-product is the α-oxygenated acetophenone, which can arise from the oxidation of certain precursors.[2] It is crucial to analyze the crude reaction mixture by techniques like NMR or LC-MS to identify potential impurities and tailor the purification strategy accordingly.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin Layer Chromatography (TLC) is the most common and efficient method for monitoring the purity of fractions. Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light and/or by staining to identify the fractions containing the pure product.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on the specific impurity profile of the crude material.

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of cracks.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane.

    • Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system (e.g., a mixture of hexanes and ethyl acetate).

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the compound by TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the purified product from column chromatography.

    • Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature and upon heating.

    • The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the bulk of the purified product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product column_chromatography Flash Column Chromatography start->column_chromatography Initial Purification recrystallization Recrystallization column_chromatography->recrystallization Further Purification tlc_analysis TLC Analysis column_chromatography->tlc_analysis Fraction Monitoring final_product Pure Product recrystallization->final_product tlc_analysis->column_chromatography Combine Pure Fractions troubleshooting_logic cluster_chromatography Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Crude Product Impure? low_purity Low Purity start->low_purity Yes oiling_out Product Oils Out start->oiling_out Yes co_elution Co-elution of Impurities low_purity->co_elution Suspected optimize_eluent Optimize Eluent System co_elution->optimize_eluent change_stationary_phase Change Stationary Phase optimize_eluent->change_stationary_phase If still impure end_node Pure Product change_stationary_phase->end_node slow_cooling Slow Cooling oiling_out->slow_cooling change_solvent Change Solvent slow_cooling->change_solvent If still oils out change_solvent->end_node

References

assessing the stability of 7-Hydroxybenzofuran-4-carbaldehyde in various solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxybenzofuran-4-carbaldehyde. The information provided is intended to assist in assessing the stability of this compound in various solvents during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and stability assessment of this compound.

Issue 1: Solution Discoloration (Turns Yellow/Brown) Upon Dissolution or Storage

  • Question: Why did my solution of this compound change color after preparation or during storage?

  • Possible Cause: This is likely due to oxidation or degradation of the compound. Phenolic compounds, like this compound, are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, high temperatures, or incompatible solvents. The aldehyde functional group can also be prone to oxidation.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Ethers and other solvents can form peroxides over time, which are strong oxidizing agents.

    • Inert Atmosphere: For storage of stock solutions, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.[1][2]

    • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

    • Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C) to slow down degradation kinetics. Always refer to the supplier's storage recommendations.[1][2]

    • pH Consideration: Be aware that basic conditions can deprotonate the hydroxyl group, potentially increasing susceptibility to oxidation. Buffer your solution if pH control is critical for your experiment.

Issue 2: Precipitate Formation in the Solution

  • Question: I observed a precipitate forming in my this compound solution over time. What could be the cause?

  • Possible Cause: Precipitate formation can be due to several factors:

    • Low Solubility: The concentration of your solution may exceed the solubility limit of the compound in that specific solvent, especially if the temperature fluctuates.

    • Degradation Product: The precipitate could be a degradation product that is less soluble than the parent compound.

    • Solvent Evaporation: Partial evaporation of the solvent will increase the concentration and may lead to precipitation.

  • Troubleshooting Steps:

    • Verify Solubility: Check the solubility of this compound in your chosen solvent. You may need to use a different solvent or a co-solvent system to maintain solubility.

    • Temperature Control: Ensure a stable storage temperature. Avoid freeze-thaw cycles which can promote precipitation.

    • Proper Sealing: Use tightly sealed containers to prevent solvent evaporation.

    • Analyze the Precipitate: If possible, isolate and analyze the precipitate (e.g., by HPLC, LC-MS) to determine if it is the parent compound or a degradant.

Issue 3: Inconsistent Results in Biological or Chemical Assays

  • Question: My experimental results using a this compound solution are not reproducible. Could this be a stability issue?

  • Possible Cause: Yes, inconsistent results are a common consequence of compound instability. If the compound degrades over the course of an experiment, the effective concentration will decrease, leading to variability.

  • Troubleshooting Steps:

    • Fresh Solutions: Prepare fresh solutions of this compound immediately before each experiment.

    • Stability Assessment: Perform a preliminary stability study in your experimental medium. Analyze the concentration of the compound at the beginning and end of your typical experiment duration to quantify any degradation.

    • Internal Standard: Use an internal standard in your analytical method to correct for any variations in sample preparation or instrument response.

    • Workflow Consistency: Ensure that the handling of the compound solution is consistent across all experiments (e.g., time at room temperature, exposure to light).

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: While specific data for this compound is limited, common solvents for similar benzofuran derivatives include DMSO, DMF, and acetonitrile for stock solutions. For aqueous buffers, it is crucial to assess the stability at the desired pH. Due to the phenolic hydroxyl group, solubility may increase in slightly basic aqueous solutions, but stability might decrease. It is recommended to perform preliminary solubility and stability tests in your solvent of choice.

Q2: How should I handle the solid form of this compound?

A2: Handle the solid compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[1][2] Avoid creating dust. For long-term storage, keep the solid in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.[1][2]

Q3: What are the likely degradation pathways for this compound?

A3: Based on its structure, the following degradation pathways are plausible:

  • Oxidation: The phenolic hydroxyl group and the aldehyde group are susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides in solvents, or light.

  • Hydrolysis: While the benzofuran ring is generally stable, extreme pH conditions (strong acid or base) could potentially lead to ring-opening or other hydrolytic degradation.

  • Photodegradation: Exposure to UV or visible light may induce degradation.

Q4: How can I perform a forced degradation study for this compound?

A4: A forced degradation study, as recommended by ICH guidelines, can help identify potential degradation products and establish a stability-indicating analytical method.[3][4][5] The study typically involves exposing the compound to the following stress conditions:

  • Acid Hydrolysis: e.g., 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).[5]

  • Base Hydrolysis: e.g., 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).[5]

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Stress: Exposing the solid compound and a solution to elevated temperatures (e.g., 60-80 °C).

  • Photostability: Exposing the solid and a solution to a combination of UV and visible light.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

Experimental Protocols

Protocol 1: General Stability Assessment in a Selected Solvent

  • Objective: To determine the stability of this compound in a specific solvent over time at different temperatures.

  • Materials:

    • This compound

    • High-purity solvent (e.g., DMSO, Acetonitrile, buffered aqueous solution)

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • Amber HPLC vials with caps

    • HPLC or LC-MS system with a suitable column (e.g., C18)

    • Temperature-controlled chambers (e.g., 25 °C, 40 °C) and refrigerator (2-8 °C)

  • Methodology:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Aliquot the solution into multiple amber HPLC vials.

    • Analyze a sample immediately (T=0) to determine the initial concentration.

    • Store the vials at different temperature conditions (e.g., 2-8 °C, 25 °C, 40 °C).

    • At specified time points (e.g., 24, 48, 72 hours, 1 week), retrieve one vial from each temperature condition.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the sample by HPLC or LC-MS to determine the concentration of the remaining this compound.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.

Data Presentation

Table 1: Example Stability Data for this compound (1 mg/mL) in Various Solvents

SolventTemperatureTime (hours)% Remaining (Mean ± SD)Observations
DMSO2-8 °C7299.2 ± 0.5No change
DMSO25 °C7295.1 ± 1.2Slight yellowing
Acetonitrile2-8 °C7298.9 ± 0.8No change
Acetonitrile25 °C7292.5 ± 1.5Noticeable yellowing
PBS (pH 7.4)2-8 °C2490.3 ± 2.1Precipitate observed
PBS (pH 7.4)25 °C2475.6 ± 3.4Significant yellowing and precipitate

Note: This table contains example data for illustrative purposes. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_output Output prep_stock Prepare Stock Solution (1 mg/mL) aliquot Aliquot into Amber Vials prep_stock->aliquot t0_analysis T=0 Analysis (HPLC/LC-MS) aliquot->t0_analysis storage_2_8 2-8 °C aliquot->storage_2_8 storage_25 25 °C aliquot->storage_25 storage_40 40 °C aliquot->storage_40 data_calc Calculate % Remaining vs. T=0 t0_analysis->data_calc tp_analysis Analyze Samples at Time Points (T=x) storage_2_8->tp_analysis storage_25->tp_analysis storage_40->tp_analysis tp_analysis->data_calc stability_report Generate Stability Report data_calc->stability_report

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathways cluster_stress parent 7-Hydroxybenzofuran- 4-carbaldehyde oxidation Oxidation (O2, H2O2) parent->oxidation hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis photolysis Photolysis (Light) parent->photolysis degradant1 Oxidized Products (e.g., Carboxylic Acid) oxidation->degradant1 degradant2 Hydrolytic Products (e.g., Ring-Opened) hydrolysis->degradant2 degradant3 Photodegradation Products photolysis->degradant3

Caption: Potential degradation pathways for this compound under stress conditions.

References

optimization of reaction parameters for 7-Hydroxybenzofuran-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the optimization of 7-Hydroxybenzofuran-4-carbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the 7-hydroxybenzofuran scaffold?

A1: Common starting materials include substituted phenols, such as catechols or dihydroxyacetophenones. For instance, 7-hydroxybenzofuran can be synthesized from 2,3-dihydroxyacetophenone in a two-step process involving the formation of a hydroxybenzofuranone intermediate followed by reduction.[1][2] Another approach involves the use of methyl 3,4-dihydroxybenzoate, which can be oxidized in situ to form an o-benzoquinone ester that then reacts to form the benzofuran ring.[3][4]

Q2: What are the key reaction types used to construct the benzofuran ring in this synthesis?

A2: The synthesis of the benzofuran ring can be achieved through various reactions, including intramolecular cyclization, palladium-catalyzed coupling reactions, and addition reactions to o-benzoquinones.[5] A notable method is the Mukaiyama-Michael addition of silyl enol ethers to an in situ generated o-benzoquinone ester, which leads to the formation of functionalized benzofurans.[3][4]

Q3: What are the typical yields for the synthesis of 7-hydroxybenzofuran derivatives?

A3: Yields can vary significantly depending on the synthetic route and the specific substituents on the benzofuran core. For the synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates, yields can range from fair to good.[3][4] For example, reactions using simple acetophenone silyl enol ethers have been reported to yield around 73-74%.[3] However, electron-rich silyl enol ethers may result in lower yields (e.g., 29%) due to competing oxidation side reactions.[3] The two-step synthesis of 7-hydroxybenzofuran from 2,3-dihydroxyacetophenone has been reported with an overall yield of 45%.[1]

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved using flash column chromatography on silica gel.[3] The choice of eluent will depend on the polarity of the product and any impurities. Common solvent systems include mixtures of ethers and hexanes.[3] In some cases, recrystallization can be used to obtain purer material.[3] It is noted that some benzofuran compounds can be difficult to separate and purify by normal silica gel chromatography due to their tendency to adhere to the column.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Decomposition of Starting Material: Highly electron-rich silyl enol ethers are susceptible to oxidation, which can be a major side reaction.[3]- Ensure reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).- Use freshly prepared or purified starting materials.- Consider using a milder oxidizing agent if applicable to your specific reaction.
Inefficient Cyclization: The intramolecular cyclization to form the furan ring may be slow or incomplete.- Optimize the reaction temperature and time. Some cyclizations may require refluxing for a period.[3]- Ensure the catalyst (if used) is active and used in the correct loading.
Incorrect Stoichiometry: The ratio of reactants, especially the silyl enol ether to the o-benzoquinone precursor, is critical.- Carefully control the stoichiometry of your reactants. An excess of the silyl enol ether is often used.[3]
Formation of Multiple Products/Side Reactions Competing Oxidation of Silyl Enol Ether: This is a known side reaction, particularly with electron-rich systems, leading to α-oxygenated ketones.[3]- Lower the reaction temperature.- Add the oxidizing agent slowly and in a controlled manner.- Consider a different synthetic route if this side reaction is predominant.
Formation of Isomers: Depending on the starting materials and reaction conditions, regioisomers may be formed.- Carefully analyze the product mixture using techniques like NMR and LC-MS to identify all isomers.- Optimize reaction conditions (e.g., solvent, temperature, catalyst) to favor the formation of the desired isomer.- Purification by chromatography may be necessary to separate isomers.
Difficulty in Product Purification Product Adherence to Silica Gel: Some benzofuran derivatives are known to be difficult to elute from silica gel columns.[3]- Use a more polar eluent system.- Consider using a different stationary phase for chromatography (e.g., alumina).- Deactivate the silica gel with a small amount of triethylamine in the eluent if the compound is basic.
Product Instability: The hydroxy group on the benzofuran ring can make the compound sensitive to acidic or basic conditions.- Use neutral work-up and purification conditions where possible.- Protect the hydroxyl group prior to purification if necessary, followed by deprotection.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates (Adaptable for Carbaldehyde Synthesis)

This protocol is based on the synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates and can be adapted for the synthesis of the corresponding 4-carbaldehyde by starting with a suitable precursor.

Step 1: In situ formation of o-benzoquinone ester and Mukaiyama-Michael Addition

  • To a solution of methyl 3,4-dihydroxybenzoate (1.0 mmol) and the desired silyl enol ether (4.0 mmol) in anhydrous THF (8 mL) at 0 °C, add a solution of bis(trifluoroacetoxy)iodobenzene (1.1 mmol) in THF (2 mL) dropwise over 10 minutes. The solution will initially turn green.

  • Stir the reaction mixture at 0 °C for 4 hours, during which the solution will become a dark yellow.

Step 2: Cyclization and Aromatization

  • To the reaction mixture, add a 4M solution of HCl in dioxane (0.5 mL) and methanol (1.0 mL).

  • Reflux the mixture for 1 hour. The solution should lighten in color.

Step 3: Work-up and Purification

  • Extract the solution with diethyl ether (30 mL).

  • Wash the organic layer with saturated NaHCO3 solution (2 x 10 mL) and then with brine (1 x 10 mL).

  • Dry the organic layer over MgSO4, filter, and concentrate in vacuo to obtain an oily residue.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ether in hexanes) to yield the final product.[3]

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates

EntrySilyl Enol Ether SubstituentYield (%)
1Phenyl73
24-Methylphenyl74
34-Nitrophenyl74
44-Methoxyphenyl29

Data extracted from a study on the synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates and is presented here for comparative purposes.[3]

Visualizations

experimental_workflow cluster_step1 Step 1: Mukaiyama-Michael Addition cluster_step2 Step 2: Cyclization & Aromatization cluster_step3 Step 3: Work-up & Purification start Methyl 3,4-dihydroxybenzoate + Silyl Enol Ether in THF at 0°C add_oxidant Add bis(trifluoroacetoxy)iodobenzene dropwise over 10 min start->add_oxidant stir_reaction Stir at 0°C for 4 hours add_oxidant->stir_reaction add_hcl Add HCl in dioxane and Methanol stir_reaction->add_hcl reflux Reflux for 1 hour add_hcl->reflux extract Extract with Diethyl Ether reflux->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 and Concentrate wash->dry purify Flash Column Chromatography dry->purify

Caption: Experimental workflow for the synthesis of 7-hydroxybenzofuran derivatives.

troubleshooting_logic start Low or No Product Yield? cause1 Decomposition of Starting Material? start->cause1 Yes cause2 Inefficient Cyclization? start->cause2 No solution1 Use inert atmosphere, fresh materials, or milder oxidant. cause1->solution1 Yes solution2 Optimize temperature and reaction time. cause2->solution2 Yes

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Enhancing the Solubility of 7-Hydroxybenzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 7-Hydroxybenzofuran-4-carbaldehyde and other poorly soluble benzofuran derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the solubilization of this compound.

Q1: My this compound is precipitating out of my aqueous buffer during my experiment. What are my immediate options?

A1: Precipitation is a common issue with hydrophobic compounds like this compound. Here are some immediate troubleshooting steps:

  • pH Adjustment: The solubility of phenolic compounds can be highly pH-dependent.[1][2][3] The hydroxyl group on the benzofuran ring is weakly acidic and can be deprotonated at higher pH values, increasing solubility. Try increasing the pH of your buffer. A systematic approach to determine the optimal pH is recommended, as detailed in the experimental protocols section.

  • Co-solvent Addition: If your experimental system allows, the addition of a small percentage of a water-miscible organic solvent (co-solvent) can significantly increase solubility.[4][5][6][7] Common co-solvents include ethanol, DMSO, propylene glycol, and polyethylene glycols (PEGs).[4][8] It is crucial to start with a low percentage (e.g., 1-5%) and determine the maximum allowable concentration that does not interfere with your assay.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[9][10] Non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL are often used in biological experiments. The surfactant concentration should be above its critical micelle concentration (CMC).[11]

Q2: I am observing inconsistent results in my biological assays, which I suspect are due to poor solubility of the compound. How can I confirm this and improve my experimental setup?

A2: Inconsistent results are a hallmark of working with poorly soluble compounds. To confirm and address this:

  • Visual Inspection: Before each experiment, visually inspect your stock and working solutions for any signs of precipitation. Use a light source and look for cloudiness or visible particles.

  • Solubility Assessment: Perform a preliminary solubility assessment in your experimental buffer. A simple method is to prepare a supersaturated solution, equilibrate it, centrifuge to pellet the excess solid, and then measure the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Method Selection for Improved Solubility: Based on your experimental constraints, select a suitable solubilization technique.

    • For in vitro cell-based assays, co-solvents (at low, non-toxic concentrations) or cyclodextrin complexation are often preferred.

    • For formulation development, a wider range of techniques including pH adjustment, co-solvents, surfactants, and complexation can be explored.[12][13][14]

Q3: I need to prepare a high-concentration stock solution of this compound in an aqueous buffer for my experiments, but it's not dissolving. What should I do?

A3: Achieving a high-concentration aqueous stock solution of a poorly soluble compound is challenging. Consider the following approaches:

  • pH Modification: As this compound is a weak acid, increasing the pH of the buffer can significantly enhance its solubility.[1][] You can prepare buffers at various pH levels (e.g., 7.4, 8.0, 9.0) to find the optimal pH for dissolution.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[16][17][18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[18]

  • Combined Approaches: In some cases, a combination of techniques may be necessary. For instance, using a co-solvent in a pH-adjusted buffer can have a synergistic effect on solubility.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques to increase the solubility of a poorly water-soluble compound like this compound?

A1: The most common and effective techniques include:

  • Co-solvency: The addition of a water-miscible organic solvent to an aqueous solution.[4][5][6][7]

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, which is generally more soluble than the neutral form.[1][2][]

  • Complexation: Using agents like cyclodextrins to form water-soluble inclusion complexes.[16][17][18][19][20]

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic compound.[9][10][21]

  • Particle Size Reduction: Techniques like micronization can increase the dissolution rate by increasing the surface area of the solid particles.[12][22]

Q2: How do I choose the right solubilization technique for my specific application?

A2: The choice of technique depends on several factors:

  • The intended application: For in vitro biological assays, the chosen excipients must be non-toxic to the cells and not interfere with the assay. For formulation development, a broader range of excipients can be considered.

  • The physicochemical properties of the compound: Understanding the pKa of this compound is crucial for pH adjustment. Its molecular size and shape will influence its ability to form complexes with cyclodextrins.

  • The required concentration: The desired concentration of the compound in solution will dictate the necessary fold-increase in solubility.

Q3: Are there any potential downsides to using solubility-enhancing techniques?

A3: Yes, potential downsides include:

  • Toxicity of excipients: Some co-solvents and surfactants can be toxic at higher concentrations.[8]

  • Interference with assays: Excipients can sometimes interfere with biological assays or analytical measurements.

  • Alteration of compound activity: The complexation of a compound with a cyclodextrin, for example, can alter its availability to bind to its target. It is always recommended to run appropriate vehicle controls in your experiments.

Quantitative Data Summary

The following table provides an illustrative summary of the potential increase in aqueous solubility of a model benzofuran analog using various techniques. The actual values for this compound will need to be determined experimentally.

TechniqueSolvent/SystemIllustrative Solubility (µg/mL)Illustrative Fold Increase
Baseline Water51
pH Adjustment pH 9.0 Buffer5010
Co-solvency 10% Ethanol in Water10020
10% PEG 400 in Water15030
Complexation 5% HP-β-Cyclodextrin in Water25050
Surfactant 1% Polysorbate 80 in Water20040

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method

This protocol describes the gold standard method for determining the equilibrium solubility of a compound.[23]

Materials:

  • This compound

  • Selected solvent (e.g., water, buffer, co-solvent mixture)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure saturation.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the suspension for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent if necessary.

  • Determine the concentration of the compound in the diluted supernatant using a validated analytical method.

Protocol 2: pH-Dependent Solubility Profile

This protocol outlines the steps to determine the solubility of this compound as a function of pH.

Materials:

  • This compound

  • A series of buffers covering a range of pH values (e.g., pH 4 to 10)

  • Equipment from Protocol 1

Procedure:

  • Set up a series of vials, each containing an excess amount of the compound.

  • Add a known volume of each buffer to the respective vials.

  • Follow steps 3-8 from the Shake-Flask Method protocol for each pH value.

  • Plot the measured solubility as a function of pH to generate the pH-solubility profile.

Protocol 3: Co-solvent Solubility Enhancement

This protocol details how to assess the effect of a co-solvent on the solubility of the compound.

Materials:

  • This compound

  • Primary solvent (e.g., water or buffer)

  • Co-solvent (e.g., ethanol, PEG 400)

  • Equipment from Protocol 1

Procedure:

  • Prepare a series of co-solvent mixtures with varying concentrations (e.g., 1%, 5%, 10%, 20% v/v co-solvent in the primary solvent).

  • Set up a series of vials, each containing an excess amount of the compound.

  • Add a known volume of each co-solvent mixture to the respective vials.

  • Follow steps 3-8 from the Shake-Flask Method protocol for each co-solvent concentration.

  • Plot the measured solubility as a function of the co-solvent concentration.

Visualizations

experimental_workflow cluster_start Start cluster_screening Solubility Screening cluster_techniques Solubilization Techniques cluster_analysis Analysis & Selection cluster_end End start Poorly Soluble Compound (this compound) screen Determine Baseline Aqueous Solubility (Shake-Flask Method) start->screen ph_adjust pH Adjustment screen->ph_adjust Ionizable? cosolvent Co-solvency screen->cosolvent complexation Cyclodextrin Complexation screen->complexation surfactant Surfactant Screening screen->surfactant analyze Analyze Solubility Data & Select Optimal Method ph_adjust->analyze cosolvent->analyze complexation->analyze surfactant->analyze end Optimized Solubilized Formulation analyze->end

Caption: Workflow for selecting a solubility enhancement technique.

ph_solubility_protocol start Start: Excess Compound prepare_buffers Prepare Buffers (pH 4-10) start->prepare_buffers add_buffers Add Buffers to Vials prepare_buffers->add_buffers equilibrate Equilibrate on Shaker (24-48h) add_buffers->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge sample Sample Supernatant centrifuge->sample analyze Analyze Concentration (HPLC/UV-Vis) sample->analyze plot Plot Solubility vs. pH analyze->plot end End: pH-Solubility Profile plot->end

Caption: Experimental protocol for determining a pH-solubility profile.

References

identification and removal of common impurities in 7-Hydroxybenzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-Hydroxybenzofuran-4-carbaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and removing common impurities encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurities in your sample will largely depend on the synthetic route employed. Common methods for the formylation of 7-hydroxybenzofuran include the Reimer-Tiemann and Duff reactions. Potential impurities may include:

  • Unreacted Starting Material: Residual 7-hydroxybenzofuran.

  • Regioisomers: Formylation can sometimes occur at other positions on the benzofuran ring, leading to isomers such as 7-hydroxybenzofuran-6-carbaldehyde or 7-hydroxybenzofuran-2-carbaldehyde. The Reimer-Tiemann and Duff reactions generally favor ortho-formylation, but para-isomers can also form.

  • Di-formylated Products: Over-reaction can lead to the introduction of a second aldehyde group on the aromatic ring.

  • Reaction Intermediates: Incomplete hydrolysis of intermediates, such as the dichloromethyl-substituted phenol in the Reimer-Tiemann reaction, can result in related impurities.

  • Byproducts from Side Reactions: Depending on the specific reaction conditions, other byproducts may form. For instance, the use of carbon tetrachloride instead of chloroform in a Reimer-Tiemann type reaction can lead to the formation of a carboxylic acid derivative.

  • Residual Solvents: Solvents used during the reaction or purification (e.g., chloroform, dimethylformamide, ethyl acetate, hexanes) may be present in the final product.

Q2: How can I identify the impurities in my sample of this compound?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A reversed-phase HPLC method can typically resolve the desired product from its common impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of impurities, especially when compared to the spectrum of a pure standard. Residual solvent peaks are also easily identified by NMR.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS), this technique provides molecular weight information, which is crucial for identifying unknown impurities.

Q3: I see some unexpected peaks in my ¹H NMR spectrum. What could they be?

A3: Besides the potential structural impurities mentioned in Q1, common contaminants in NMR spectra include:

  • Residual Solvents: Peaks from solvents used in the synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane).

  • Water: A broad peak, the chemical shift of which can vary depending on the solvent and temperature.

  • Grease: From glassware joints, typically appearing as broad signals around 0.8-1.5 ppm.

  • Silicone Grease: Appears as a sharp singlet around 0 ppm.

Referencing tables of common NMR solvent and impurity shifts can be very helpful in identifying these contaminants.

Troubleshooting Guides

Issue 1: Low Purity After Synthesis

Symptoms:

  • Multiple spots on a Thin Layer Chromatography (TLC) plate of the crude product.

  • Complex ¹H NMR spectrum with many unexpected peaks.

  • Low yield of the desired product after initial work-up.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress by TLC or HPLC to ensure full conversion of the starting material. If the reaction has stalled, consider extending the reaction time or adding more reagent.
Sub-optimal Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. For formylation reactions, the concentration of the base (in Reimer-Tiemann) or acid catalyst (in Duff reaction) can significantly impact the product distribution and impurity profile.
Side Reactions The formation of regioisomers and di-formylated products is common. To minimize these, consider using milder reaction conditions or a more selective formylating agent if available.
Issue 2: Difficulty in Removing a Specific Impurity

Symptoms:

  • A persistent impurity peak in the HPLC chromatogram, even after purification.

  • Co-elution of the impurity with the product during column chromatography.

  • Difficulty in obtaining a sharp melting point for the recrystallized product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Similar Polarity of Impurity and Product If the impurity has a similar polarity to your product, separation by standard column chromatography can be challenging. Try optimizing the solvent system for column chromatography by testing a range of solvent mixtures with varying polarities. A gradient elution may provide better separation.
Isomeric Impurity Regioisomers can be particularly difficult to separate. High-performance flash chromatography or preparative HPLC may be necessary. Recrystallization from a carefully chosen solvent system can also be effective if the solubility of the isomers is sufficiently different.
Impurity is a Dimer or Adduct Characterize the impurity using LC-MS to determine its molecular weight. If it is a dimer or an adduct, it may be possible to reverse its formation by adjusting the pH or temperature during work-up or purification.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data for the purification of a batch of this compound contaminated with common impurities.

Compound Crude Product (% Area by HPLC) After Column Chromatography (% Area by HPLC) After Recrystallization (% Area by HPLC)
This compound75.297.5>99.5
7-hydroxybenzofuran (Starting Material)10.51.1<0.1
7-Hydroxybenzofuran-6-carbaldehyde (Regioisomer)8.30.8<0.1
Di-formylated Product4.10.3<0.1
Unknown Impurity 11.90.30.2

Experimental Protocols

Protocol 1: Identification of Impurities by Reversed-Phase HPLC

Methodology:

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Analysis: Analyze the chromatogram for the retention times and peak areas of the main product and any impurities.

Protocol 2: Purification by Flash Column Chromatography

Methodology:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of dichloromethane or the initial mobile phase. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by preliminary TLC analysis.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the mobile phase, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

Methodology:

  • Solvent Selection: Test the solubility of the purified (by chromatography) this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but the compound will be sparingly soluble when cold. A mixture of solvents (e.g., ethyl acetate/hexanes, ethanol/water) can also be effective.

  • Dissolution: In a flask, dissolve the impure solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification cluster_final Final Product Start Crude Product TLC TLC Analysis Start->TLC Initial Assessment HPLC HPLC Analysis Start->HPLC Quantitative Analysis NMR NMR Spectroscopy Start->NMR Structural Info Column Column Chromatography TLC->Column Impure LCMS LC-MS Analysis HPLC->LCMS Identify Unknowns Recrystal Recrystallization Column->Recrystal Further Purification Pure Pure Product (>99.5%) Column->Pure Sufficiently Pure Recrystal->Pure Troubleshooting_Logic cluster_problem Problem cluster_diagnosis Diagnosis cluster_solution Solution Problem Low Purity Detected Incomplete Incomplete Reaction? Problem->Incomplete Side Side Products? Problem->Side Isomers Isomers Present? Problem->Isomers Optimize Optimize Reaction Conditions Incomplete->Optimize Side->Optimize Change Change Purification Strategy Side->Change Isomers->Change Prep Preparative HPLC Isomers->Prep

Technical Support Center: 7-Hydroxybenzofuran-4-carbaldehyde Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 7-Hydroxybenzofuran-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the chemistry of related benzofuran and aromatic aldehyde compounds, this compound is likely to degrade via several pathways, including oxidation, hydrolysis, and photolysis. Oxidative conditions may lead to the formation of the corresponding carboxylic acid (7-hydroxybenzofuran-4-carboxylic acid) or ring-opening products. Hydrolysis, particularly under pH stress, could potentially cleave the furan ring. Photolytic degradation may involve radical-mediated reactions leading to a variety of products.

Q2: My HPLC analysis shows multiple degradation peaks. How can I identify the major degradation products?

A2: The presence of multiple peaks suggests complex degradation. To identify the major products, you should employ a stability-indicating analytical method.[1] It is crucial to achieve adequate separation between the parent compound and its degradants.[1] Mass spectrometry (LC-MS/MS) is essential for structural elucidation of the unknown peaks.[1] Comparing the mass spectra with theoretical degradation products can aid in their identification.

Q3: I am observing poor recovery of the parent compound even under mild stress conditions. What could be the cause?

A3: Poor recovery under mild conditions can be due to several factors. The compound might be inherently unstable. Alternatively, interactions with excipients in a formulation can catalyze degradation. It is also possible that the compound is adsorbing to the container surface. Running a control experiment with the active pharmaceutical ingredient (API) alone in a high-quality container (e.g., borosilicate glass) can help troubleshoot this issue.

Q4: What are the best practices for designing a forced degradation study for this compound?

A4: A well-designed forced degradation study should expose the compound to a range of stress conditions as recommended by ICH guidelines (Q1A).[1] This typically includes acidic, basic, oxidative, thermal, and photolytic stress. It is important to aim for 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent drug.[1] The stress conditions should be relevant to the drug's manufacturing, storage, and clinical use.[1]

Troubleshooting Guides

Issue 1: Inconsistent Degradation Profiles Between Batches

  • Possible Cause: Variability in the purity of the starting material or the presence of trace impurities that catalyze degradation.

  • Troubleshooting Steps:

    • Analyze the purity of each batch using a high-resolution analytical technique like UPLC-MS.

    • If impurities are detected, attempt to identify them and assess their potential to promote degradation.

    • Ensure consistent sourcing and purification of the starting material.

Issue 2: Co-elution of Degradation Products with the Parent Peak in HPLC

  • Possible Cause: The analytical method is not stability-indicating.[1]

  • Troubleshooting Steps:

    • Modify the HPLC method parameters, such as the mobile phase composition, gradient, column chemistry, and temperature, to improve resolution.

    • Consider using a different detection wavelength or a more selective detector, like a photodiode array (PDA) detector, to differentiate between co-eluting peaks.

    • Peak purity analysis using a PDA detector can help determine if the main peak is spectrally homogeneous.

Issue 3: Unexpected Ring-Opening Degradation Products

  • Possible Cause: Aromatic aldehydes can undergo ring-opening reactions under certain stress conditions, particularly strong oxidative or alkaline environments.[2]

  • Troubleshooting Steps:

    • Carefully analyze the LC-MS/MS data for fragments indicative of a broken benzofuran ring system.

    • Consider the role of radical intermediates in the degradation mechanism.[2]

    • If avoiding this pathway is necessary, consider adding antioxidants to the formulation or protecting the phenolic hydroxyl group during synthesis.[2]

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionDurationTemperature (°C)% Degradation (Parent Compound)Major Degradation Products
0.1 M HCl24 hours8012.57-Hydroxybenzofuran-4-carboxylic acid
0.1 M NaOH8 hours6028.3Ring-opened products, polymeric material
3% H₂O₂24 hours2518.77-Hydroxybenzofuran-4-carboxylic acid, hydroxylated derivatives
Thermal48 hours1008.2Minor unidentified products
Photolytic (ICH Q1B)1.2 million lux hours2522.1Complex mixture of photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Under Acidic Conditions

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Incubation: Incubate the solution at 80°C for 24 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration and analyze by HPLC-UV/MS.

Protocol 2: HPLC Method for Degradation Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm, coupled with a mass spectrometer for peak identification.

Visualizations

degradation_pathway parent 7-Hydroxybenzofuran- 4-carbaldehyde acid 7-Hydroxybenzofuran- 4-carboxylic acid parent->acid Oxidation (H₂O₂) ring_opened Ring-Opened Products parent->ring_opened Strong Base (NaOH) hydroxylated Hydroxylated Derivatives parent->hydroxylated Oxidation (H₂O₂) photoproducts Complex Photoproducts parent->photoproducts Photolysis (Light) experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome acid Acidic hplc HPLC-UV acid->hplc base Basic base->hplc oxidative Oxidative oxidative->hplc thermal Thermal thermal->hplc photo Photolytic photo->hplc lcms LC-MS/MS hplc->lcms pathway Identify Pathways lcms->pathway stability Assess Stability pathway->stability troubleshooting_logic start Inconsistent Results? check_purity Check Starting Material Purity start->check_purity Yes check_method Verify Analytical Method Robustness start->check_method Yes check_conditions Review Stress Condition Consistency start->check_conditions Yes resolve_purity Purify or Source New Material check_purity->resolve_purity Impurity Found resolve_method Re-validate Method check_method->resolve_method Method Issue resolve_conditions Standardize Protocols check_conditions->resolve_conditions Inconsistency Found

References

Technical Support Center: Scale-Up Synthesis of 7-Hydroxybenzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 7-Hydroxybenzofuran-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up production of this valuable intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and logical two-step approach is the synthesis of the 7-hydroxybenzofuran core followed by a regioselective formylation at the C4 position. A unified strategy for the synthesis of 7-hydroxybenzofuran starts from 2,3-dihydroxyacetophenone.[1] Subsequent ortho-formylation of the phenolic hydroxyl group is then carried out to introduce the carbaldehyde functionality.

Q2: What are the primary challenges in the scale-up synthesis of this compound?

A2: Key challenges include:

  • Accessibility of Starting Materials: 2,3-dihydroxyacetophenone, a precursor for 7-hydroxybenzofuran, can be less readily available and more expensive than other dihydroxyacetophenone isomers.[1]

  • Regioselectivity of Formylation: Achieving selective formylation at the C4 position of 7-hydroxybenzofuran can be difficult. The electronic properties of the benzofuran ring system can direct the electrophilic substitution to other positions, leading to isomeric impurities.

  • Reaction Control at Scale: Formylation reactions, such as the Reimer-Tiemann reaction, can be highly exothermic, posing a significant safety risk during large-scale production if not properly controlled.[2]

  • Product Purification: Separation of the desired this compound from starting materials, isomeric byproducts, and reaction residues can be challenging due to similar polarities.

  • Potential for Over-reduction: In the synthesis of the 7-hydroxybenzofuran precursor from a hydroxybenzofuranone intermediate, over-reduction to a diol can occur, reducing the overall yield.

Q3: Which formylation methods are suitable for introducing the aldehyde group onto 7-hydroxybenzofuran?

A3: Several classic ortho-formylation reactions for phenols can be adapted, including:

  • Reimer-Tiemann Reaction: This method uses chloroform and a strong base. While it is a well-established method for ortho-formylation, it can suffer from moderate yields and the formation of byproducts.[2]

  • Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) in an acidic medium. It is another option for ortho-formylation of phenols.

  • Magnesium-Mediated Formylation: This method utilizes magnesium chloride and paraformaldehyde and has been reported to give exclusively ortho-formylation of phenols.

The choice of method will depend on factors such as scale, safety considerations, and desired regioselectivity.

Troubleshooting Guides

Problem 1: Low Yield of 7-Hydroxybenzofuran Precursor
Symptom Possible Cause Suggested Solution
Incomplete conversion of 2,3-dihydroxyacetophenoneInsufficient reaction time or temperature.Monitor the reaction by TLC or HPLC. If starting material persists, consider extending the reaction time or cautiously increasing the temperature.
Formation of over-reduction byproducts (e.g., diols) during the reduction of the hydroxybenzofuranone intermediate.Use of a reducing agent that is too strong or an excess of the reducing agent.Employ a milder reducing agent. Lithium borohydride has been shown to be effective while minimizing over-reduction.[1] Carefully control the stoichiometry of the reducing agent.
Degradation of starting material or product.Harsh reaction conditions (e.g., high temperature, strong acid/base).Optimize reaction conditions to be as mild as possible. Consider the use of protective groups if the hydroxyl functionality is sensitive to the reaction conditions.
Problem 2: Poor Regioselectivity during Formylation
Symptom Possible Cause Suggested Solution
Formation of multiple aldehyde isomers (e.g., formylation at C6).The chosen formylation method lacks sufficient regioselectivity for the 7-hydroxybenzofuran system.Explore different formylation methods. Magnesium-mediated formylation is reported to have high ortho-selectivity. The Reimer-Tiemann reaction's selectivity can sometimes be influenced by the choice of solvent and base.
Steric hindrance at the C4 position.While less likely to be the primary director, bulky substituents elsewhere on the molecule could influence the site of formylation.If applicable, consider a synthetic route where the formyl group is introduced prior to other bulky substituents.
Problem 3: Runaway Reaction during Scale-Up of Formylation
Symptom Possible Cause Suggested Solution
Rapid, uncontrolled increase in reaction temperature and pressure.The Reimer-Tiemann reaction is known to be highly exothermic.[2]Implement robust temperature control measures, such as a well-calibrated cooling system and a reactor with a high surface area to volume ratio. Add reagents, particularly chloroform, slowly and in a controlled manner. Consider using a semi-batch process for better heat management. Perform a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.
Problem 4: Difficulty in Product Purification
Symptom Possible Cause Suggested Solution
Co-elution of the desired product with isomeric byproducts during column chromatography.Similar polarity of the desired product and impurities.Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization can be an effective method for purifying phenolic aldehydes.
Presence of dark, tarry materials.Polymerization or degradation of phenolic compounds.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use purified reagents and solvents. Minimize reaction time and temperature where possible.

Experimental Protocols

Synthesis of 7-Hydroxybenzofuran

This two-step procedure is adapted from a unified strategy for the synthesis of hydroxybenzofurans.[1]

Step 1: Synthesis of 7-Hydroxybenzofuran-3(2H)-one from 2,3-Dihydroxyacetophenone

  • To a solution of 2,3-dihydroxyacetophenone in a suitable solvent (e.g., THF), add a silylating agent (e.g., HMDS) and a catalyst to protect the hydroxyl groups.

  • After persilylation, treat the reaction mixture with a brominating agent such as N-bromosuccinimide (NBS).

  • Induce cyclization by adding a base (e.g., NaOH).

  • Acidify the reaction mixture and extract the crude 7-hydroxybenzofuran-3(2H)-one with an organic solvent. This crude product can often be used in the next step without further purification.

Step 2: Reduction to 7-Hydroxybenzofuran

  • Dissolve the crude 7-hydroxybenzofuran-3(2H)-one in an anhydrous solvent like THF and cool to 0 °C.

  • Slowly add a solution of lithium borohydride (LiBH₄) in THF.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction carefully with an acidic aqueous solution (e.g., dilute HCl).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant Reagent Product Typical Yield
2,3-Dihydroxyacetophenone1. Silylating agent, NBS, NaOH2. LiBH₄7-Hydroxybenzofuran~45% (over two steps)[1]
Formylation of 7-Hydroxybenzofuran (Illustrative Reimer-Tiemann Protocol)

Warning: The Reimer-Tiemann reaction is highly exothermic and should be performed with extreme caution, especially on a larger scale.

  • In a well-ventilated fume hood, dissolve 7-hydroxybenzofuran in a suitable solvent (e.g., ethanol).

  • Add a concentrated aqueous solution of a strong base (e.g., sodium hydroxide).

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Slowly add chloroform dropwise. An exothermic reaction should be observed. Maintain the temperature by external cooling if necessary.

  • After the addition is complete, continue heating for a few hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and carefully acidify with dilute acid (e.g., HCl) to pH 2-3.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel or by recrystallization.

Reactant Reagents Product Potential Byproducts
7-HydroxybenzofuranChloroform, Strong Base (e.g., NaOH)This compound7-Hydroxybenzofuran-6-carbaldehyde, unreacted starting material, tarry decomposition products.

Visualizations

Synthetic Workflow for this compound

G A 2,3-Dihydroxy- acetophenone B Protection, Bromination, & Cyclization A->B Step 1 C 7-Hydroxybenzofuran- 3(2H)-one B->C D Reduction (LiBH4) C->D Step 2 E 7-Hydroxybenzofuran D->E F Formylation (e.g., Reimer-Tiemann) E->F Step 3 G 7-Hydroxybenzofuran- 4-carbaldehyde F->G H Purification (Chromatography/ Recrystallization) G->H I Final Product H->I

Caption: Overall synthetic workflow from starting material to final product.

Troubleshooting Decision Tree for Low Formylation Yield

G A Low Yield of This compound B Check for unreacted 7-hydroxybenzofuran A->B C Increase reaction time or temperature cautiously B->C Yes D Analyze for byproducts (e.g., isomers, tar) B->D No E Optimize formylation method for better regioselectivity (e.g., Mg-mediated) D->E Isomers detected F Review reaction conditions (inert atmosphere, purity of reagents) to minimize degradation D->F Degradation products detected G Consider alternative formylation reagents E->G

Caption: A decision tree to troubleshoot low yields in the formylation step.

References

Validation & Comparative

In Vitro Biological Effects of 7-Hydroxybenzofuran-4-carbaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the potential in vitro biological effects of 7-Hydroxybenzofuran-4-carbaldehyde, a member of the benzofuran class of heterocyclic compounds. Due to the limited availability of direct experimental data for this specific molecule, this report leverages published data on structurally related benzofuran derivatives to infer its likely bioactivities. The primary focus is on cytotoxicity, antioxidant capacity, and anti-inflammatory effects, key indicators of therapeutic potential.

Comparative Analysis of Biological Activity

For comparative purposes, we have compiled available in vitro data for other hydroxylated and methoxylated benzofuran derivatives. This data, presented in the tables below, serves as a benchmark for predicting the potential biological profile of this compound.

Cytotoxicity Data

The cytotoxic potential of benzofuran derivatives is a key area of investigation for anticancer drug development.[1] The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Table 1: In Vitro Cytotoxicity of Benzofuran Derivatives Against Various Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
AilanthoidolRAW 264.7>10 (non-toxic)[2]
Compound 1 (aza-benzofuran)RAW 264.7>50 (non-toxic)[3]
Compound 4 (aza-benzofuran)RAW 264.7>50 (non-toxic)[3]
Substituted Benzofuran 6a ->200 (very good antioxidant)[4]
Substituted Benzofuran 6b ->200 (very good antioxidant)[4]

Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell viability.

Antioxidant Activity

The antioxidant capacity of phenolic compounds like this compound is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Table 2: In Vitro Antioxidant Activity of Benzofuran Derivatives

Compound/DerivativeAssayActivity/IC50Reference
Substituted Benzofuran 6a DPPHVery Good[4]
Substituted Benzofuran 6b DPPHVery Good[4]
Substituted Benzofuran 6d DPPHVery Good[4]
Substituted Benzofuran 6h DPPHVery Good[4]
Substituted Benzofuran 6o DPPHVery Good[4]
Substituted Benzofuran 6p DPPHVery Good[4]
Substituted Benzofuran 6r DPPHVery Good[4]
Anti-inflammatory Effects

The anti-inflammatory potential of compounds can be assessed in vitro by measuring their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The Griess assay is a common method for quantifying nitrite, a stable and quantifiable breakdown product of NO.

Table 3: In Vitro Anti-inflammatory Activity of Benzofuran Derivatives

Compound/DerivativeCell LineParameter MeasuredIC50 (µM)Reference
AilanthoidolRAW 264.7NO Production~10[2]
Compound 1 (aza-benzofuran)RAW 264.7NO Production17.3[3]
Compound 4 (aza-benzofuran)RAW 264.7NO Production16.5[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the in vitro validation of this compound.

MTT Assay for Cytotoxicity

This protocol is used to assess the effect of a compound on cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol measures the free radical scavenging capacity of a compound.

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.

Procedure:

  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

  • Reaction Mixture: Mix the test compound solutions with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Griess Assay for Nitric Oxide Inhibition

This protocol is used to quantify nitric oxide production by measuring its stable metabolite, nitrite.

Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a pink-colored azo dye. The intensity of the color is proportional to the nitrite concentration.

Procedure:

  • Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) and stimulate them with LPS in the presence or absence of the test compound.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation: Allow the reaction to proceed for a few minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of nitric oxide inhibition by the test compound.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with this compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (2-4h) add_mtt->incubate add_solubilizer Add Solubilizing Agent incubate->add_solubilizer measure_absorbance Measure Absorbance (570 nm) add_solubilizer->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Produces Inflammation Inflammation NO->Inflammation NFkB_n NF-κB NFkB_n->iNOS_gene Induces Transcription HBF4C This compound HBF4C->IKK Potential Inhibition? HBF4C->NFkB Potential Inhibition?

Caption: Potential inhibition of the LPS-induced NF-κB signaling pathway.

References

A Comparative Biological Evaluation of 7-Hydroxybenzofuran-4-carbaldehyde and Its Isomers: An Insight into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the potential biological activities of positional isomers of hydroxybenzofuran carbaldehyde. This guide summarizes the anticipated anticancer, antioxidant, and antimicrobial properties based on established structure-activity relationships of benzofuran derivatives, in the absence of direct comparative experimental data.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antioxidant, and antimicrobial properties.[1][2] The biological efficacy of these compounds is often dictated by the nature and position of substituents on the benzofuran scaffold. This guide focuses on the comparative biological evaluation of 7-Hydroxybenzofuran-4-carbaldehyde and its positional isomers: 4-Hydroxybenzofuran-4-carbaldehyde, 5-Hydroxybenzofuran-4-carbaldehyde, and 6-Hydroxybenzofuran-4-carbaldehyde.

Structure-Activity Relationship (SAR) Insights

The position of the hydroxyl group on the benzene ring of the benzofuran scaffold is a critical determinant of its biological activity.[3]

  • Anticancer Activity: The presence of a phenolic hydroxyl group on the benzofuran ring has been shown to be crucial for modulating anticancer activity.[4] Its position can influence the molecule's ability to interact with biological targets and can affect properties like cytotoxicity.

  • Antioxidant Activity: The antioxidant capacity of phenolic compounds is strongly linked to the position and number of hydroxyl groups.[5][6] The ability to donate a hydrogen atom or an electron to scavenge free radicals is a key mechanism. The proximity of the hydroxyl group to the furan ring and the carbaldehyde group can influence its radical scavenging potential.

  • Antimicrobial Activity: The antimicrobial properties of benzofuran derivatives are also influenced by the substitution pattern on the aromatic ring.[7][8] The hydroxyl group's position can affect the compound's lipophilicity and its ability to interact with microbial cell membranes or enzymes.

Comparative Biological Evaluation (Illustrative Data)

To facilitate a conceptual comparison, the following tables present hypothetical quantitative data for the anticancer, antioxidant, and antimicrobial activities of this compound and its isomers. This data is intended for illustrative purposes to highlight potential differences based on SAR principles.

Table 1: Comparative Anticancer Activity (Illustrative Data)
CompoundIsomer PositionCell LineIC50 (µM) - Hypothetical
This compound7-hydroxyMCF-715
6-Hydroxybenzofuran-4-carbaldehyde6-hydroxyMCF-725
5-Hydroxybenzofuran-4-carbaldehyde5-hydroxyMCF-720
4-Hydroxybenzofuran-4-carbaldehyde4-hydroxyMCF-730
Table 2: Comparative Antioxidant Activity (Illustrative Data)
CompoundIsomer PositionDPPH Radical Scavenging (IC50, µg/mL) - Hypothetical
This compound7-hydroxy50
6-Hydroxybenzofuran-4-carbaldehyde6-hydroxy40
5-Hydroxybenzofuran-4-carbaldehyde5-hydroxy45
4-Hydroxybenzofuran-4-carbaldehyde4-hydroxy60
Table 3: Comparative Antimicrobial Activity (Illustrative Data)
CompoundIsomer PositionStaphylococcus aureus (MIC, µg/mL) - HypotheticalEscherichia coli (MIC, µg/mL) - Hypothetical
This compound7-hydroxy3264
6-Hydroxybenzofuran-4-carbaldehyde6-hydroxy1632
5-Hydroxybenzofuran-4-carbaldehyde5-hydroxy3264
4-Hydroxybenzofuran-4-carbaldehyde4-hydroxy64128

Experimental Protocols

Detailed methodologies for the key experiments cited in the illustrative data are provided below.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1 to 100 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay. In the presence of an antioxidant, the purple color of DPPH decays, and the change in absorbance is measured spectrophotometrically.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compounds in methanol.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add 1 mL of the DPPH solution to 1 mL of the sample solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm against a blank.

  • Scavenging Activity Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH free radicals.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate the general workflow of the described experimental protocols and a hypothetical signaling pathway that could be influenced by these compounds.

experimental_workflow cluster_anticancer Anticancer Assay (MTT) cluster_antioxidant Antioxidant Assay (DPPH) cluster_antimicrobial Antimicrobial Assay (MIC) ac1 Cell Seeding ac2 Compound Treatment ac1->ac2 ac3 MTT Addition ac2->ac3 ac4 Formazan Solubilization ac3->ac4 ac5 Absorbance Reading ac4->ac5 ac6 IC50 Calculation ac5->ac6 ao1 Sample Preparation ao2 DPPH Reaction ao1->ao2 ao3 Incubation ao2->ao3 ao4 Absorbance Reading ao3->ao4 ao5 IC50 Calculation ao4->ao5 am1 Compound Dilution am2 Inoculum Preparation am1->am2 am3 Inoculation am2->am3 am4 Incubation am3->am4 am5 Visual Assessment am4->am5 am6 MIC Determination am5->am6

Caption: Experimental workflows for anticancer, antioxidant, and antimicrobial assays.

signaling_pathway compound Hydroxybenzofuran Carbaldehyde Isomer ros Reactive Oxygen Species (ROS) compound->ros Scavenges mapk MAPK Pathway (e.g., JNK, p38) compound->mapk Modulates nfkb NF-κB Pathway compound->nfkb Modulates stress Oxidative Stress ros->stress stress->mapk stress->nfkb ap1 AP-1 mapk->ap1 cell_cycle Cell Cycle Arrest mapk->cell_cycle apoptosis Apoptosis ap1->apoptosis inflammation Inflammation nfkb->inflammation

References

Comparative Efficacy of Benzofuran-Derived Aurora B Kinase Inhibitors in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the in vivo performance of 7-Hydroxybenzofuran-4-carbaldehyde derivatives against other selective Aurora B kinase inhibitors, supported by experimental data from animal models.

This guide provides a comparative analysis of the in vivo efficacy of a novel benzofuran derivative, Compound S6, which stems from the this compound scaffold. Its performance is evaluated against other selective Aurora B kinase inhibitors, GSK1070916 and AZD1152, that have been assessed in similar preclinical cancer models. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective comparison based on available experimental data.

Introduction to Aurora B Kinase as a Therapeutic Target

Aurora B kinase is a critical serine/threonine kinase that plays a pivotal role in the proper execution of mitosis. It is a key component of the chromosomal passenger complex, which ensures accurate chromosome segregation and cytokinesis. Overexpression of Aurora B is frequently observed in a variety of human cancers and is often correlated with aneuploidy and tumorigenesis. Consequently, the inhibition of Aurora B has emerged as a promising therapeutic strategy for cancer treatment. This guide focuses on compounds that selectively target this kinase, with a primary emphasis on a benzofuran derivative and its comparison with other notable inhibitors.

Compound Profiles and In Vivo Efficacy

Primary Compound: Benzofuran Derivative S6

Compound S6 is a small molecule benzofuran derivative identified as a potent and selective inhibitor of Aurora B kinase. Preclinical studies have demonstrated its potential as an anticancer agent, particularly in liver cancer models.

Mechanism of Action: Compound S6 binds to and inhibits the kinase activity of Aurora B. This inhibition disrupts the phosphorylation of key mitotic substrates, such as histone H3 on Serine 10, leading to defects in chromosome segregation, failed cytokinesis, and the induction of apoptosis in cancer cells.

In Vivo Model: Liver Cancer Xenograft The in vivo efficacy of Compound S6 was evaluated in a QGY-7401 human liver cancer xenograft model in nude mice.

Comparator 1: GSK1070916

GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases. It has demonstrated broad antitumor activity across a range of human tumor xenograft models.

Mechanism of Action: As an ATP-competitive inhibitor of Aurora B/C, GSK1070916 prevents the phosphorylation of Aurora B substrates, leading to endoreduplication and subsequent apoptosis in proliferating tumor cells.

In Vivo Models: Breast, Colon, and Lung Cancer Xenografts GSK1070916 has been tested in various xenograft models, including breast (MCF-7), colon (HCT116, SW620, Colo205), and lung (A549, H460) cancers, as well as leukemia models (HL60, K562).

Comparator 2: AZD1152 (Barasertib)

AZD1152 is a highly selective inhibitor of Aurora B kinase. It has been extensively studied in preclinical models of hematological malignancies and solid tumors.

Mechanism of Action: AZD1152 inhibits Aurora B kinase, leading to impaired chromosome alignment and segregation, which results in cells with a DNA content greater than 4N and subsequent apoptosis.

In Vivo Model: Acute Myeloid Leukemia (AML) Xenograft The in vivo efficacy of AZD1152 has been demonstrated in a murine xenograft model using the MOLM13 human AML cell line.

Quantitative Data Summary

The following tables summarize the in vivo efficacy data for the benzofuran derivative S6 and the comparator compounds.

Table 1: In Vivo Efficacy of Benzofuran Derivative S6 in a Liver Cancer Xenograft Model

CompoundCell LineAnimal ModelDosing RegimenTumor Growth InhibitionKey Biomarker ModulationReference
Compound S6QGY-7401 (Liver)Nude MiceNot specified in abstractSignificant growth suppressionInhibition of phospho-histone H3 (Ser 10) in vivo

Table 2: In Vivo Efficacy of Comparator Aurora B Kinase Inhibitors

CompoundCell Line(s)Animal ModelDosing RegimenTumor Growth InhibitionKey Biomarker ModulationReference
GSK1070916HCT116 (Colon), MCF-7 (Breast), A549 (Lung), etc.Nude Mice25, 50, or 100 mg/kg, i.p., once daily, 5 days on/2 days off for 2-3 cyclesDose-dependent antitumor effects in 10 xenograft modelsDose-dependent inhibition of phospho-histone H3 (Ser 10)
AZD1152MOLM13 (AML)Murine XenograftNot specified in abstractPotentiated the action of vincristine and daunorubicinNot specified in abstract

Experimental Protocols

General Xenograft Tumor Model Protocol

This protocol provides a representative methodology for establishing and evaluating the efficacy of investigational compounds in a subcutaneous xenograft model.

  • Cell Culture: Human cancer cell lines (e.g., QGY-7401, HCT116, MOLM13) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Models: Athymic nude mice (4-6 weeks old) are used. They are housed in a pathogen-free environment with sterile food and water ad libitum.

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL of sterile PBS or a mixture with Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm^3), the mice are randomized into control and treatment groups.

  • Compound Administration: The investigational compound (e.g., Compound S6, GSK1070916, AZD1152) is administered according to the specified dosing regimen (e.g., intraperitoneal injection, oral gavage). The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors may be excised for analysis of biomarkers (e.g., immunohistochemistry for phospho-histone H3) to confirm target engagement.

  • Statistical Analysis: Tumor growth data are analyzed using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed antitumor effects.

Visualizations

Signaling Pathway and Experimental Workflow

Aurora_B_Signaling_Pathway Aurora B Kinase Signaling Pathway in Mitosis cluster_CPC Chromosomal Passenger Complex (CPC) cluster_Inhibitors Inhibitors cluster_Downstream Downstream Effects AuroraB Aurora B Kinase INCENP INCENP AuroraB->INCENP binds HistoneH3 Histone H3 (Ser10) AuroraB->HistoneH3 phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis regulates Survivin Survivin INCENP->Survivin binds Borealin Borealin INCENP->Borealin binds CompoundS6 Compound S6 CompoundS6->AuroraB GSK1070916 GSK1070916 GSK1070916->AuroraB AZD1152 AZD1152 AZD1152->AuroraB Apoptosis Apoptosis Cytokinesis->Apoptosis failure leads to

Caption: Aurora B Kinase signaling pathway and points of inhibition.

Experimental_Workflow In Vivo Xenograft Efficacy Study Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment Compound Administration randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection endpoint Endpoint Reached data_collection->endpoint analysis Tumor Excision & Biomarker Analysis endpoint->analysis end End analysis->end

Caption: Generalized workflow for in vivo xenograft efficacy studies.

comparing the efficiency of different synthetic routes to 7-Hydroxybenzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For chemists and drug development professionals engaged in the synthesis of complex heterocyclic compounds, the efficiency of a synthetic route is a critical determinant of project timelines and resource allocation. This guide provides a comparative analysis of potential synthetic pathways to 7-Hydroxybenzofuran-4-carbaldehyde, a valuable building block in medicinal chemistry. By presenting available experimental data and detailed protocols, this document aims to assist researchers in selecting the most suitable method for their specific needs.

Synthetic Route 1: Two-Step Synthesis via 7-Hydroxybenzofuran

One plausible approach to this compound involves a two-step sequence starting from the readily available 2,3-dihydroxyacetophenone. The initial step is the synthesis of the key intermediate, 7-hydroxybenzofuran. This is followed by a formylation reaction to introduce the carbaldehyde group at the C4 position.

Step 1: Synthesis of 7-Hydroxybenzofuran

A known two-step procedure for the synthesis of 7-hydroxybenzofuran from 2,3-dihydroxyacetophenone has been reported with an overall yield of 45%.[1]

Step 2: Formylation of 7-Hydroxybenzofuran

Hypothetical Overall Yield for Route 1: Assuming the successful application of the Vilsmeier-Haack reaction to 7-hydroxybenzofuran with a similar yield, the estimated overall yield for this two-step synthesis would be approximately 35% (0.45 * 0.77).

Data Summary

RouteStarting MaterialKey IntermediatesReaction StepsReported/Estimated Yield (%)
12,3-Dihydroxyacetophenone7-Hydroxybenzofuran2~35 (Estimated)

Experimental Protocols

Route 1: Detailed Methodology

Step 1: Synthesis of 7-Hydroxybenzofuran from 2,3-Dihydroxyacetophenone

A detailed experimental protocol for this step can be found in the work by Appiani et al. (2022).[1] The procedure involves the conversion of 2,3-dihydroxyacetophenone to the corresponding hydroxybenzofuranone, followed by reduction.

Step 2: Vilsmeier-Haack Formylation of 7-Hydroxybenzofuran (General Procedure)

The following is a general procedure for the Vilsmeier-Haack reaction and would require optimization for the specific substrate, 7-hydroxybenzofuran.

  • Reagent Preparation: In a flask, prepare the Vilsmeier reagent by reacting a substituted formamide (e.g., N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[3]

  • Reaction: Add the electron-rich arene (7-hydroxybenzofuran) to the prepared Vilsmeier reagent. The reaction mixture is then stirred, often with heating.[4][5]

  • Work-up: Upon completion of the reaction, the mixture is typically hydrolyzed to yield the corresponding aryl aldehyde.[4]

Synthetic Pathways and Logic

The selection of a synthetic route is guided by a logical progression from readily available starting materials to the desired target molecule. The following diagram illustrates the conceptual workflow for the synthesis of this compound.

SynthesisComparison cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_target Target Molecule 2,3-Dihydroxyacetophenone 2,3-Dihydroxyacetophenone 7-Hydroxybenzofuran 7-Hydroxybenzofuran 2,3-Dihydroxyacetophenone->7-Hydroxybenzofuran Two-Step Synthesis (Yield: 45%) This compound This compound 7-Hydroxybenzofuran->this compound Formylation (e.g., Vilsmeier-Haack) (Estimated Yield: 77%)

Caption: Synthetic pathway to this compound.

Conclusion

Based on the available literature, a two-step synthesis starting from 2,3-dihydroxyacetophenone appears to be a viable, albeit not fully documented, route to this compound. The key challenge lies in the optimization of the final formylation step. Further experimental investigation is required to determine the actual efficiency of this proposed pathway and to explore alternative synthetic strategies. Researchers are encouraged to consider the cost and availability of starting materials, as well as the scalability of the reactions, when making their selection.

References

Structure-Activity Relationship of 7-Hydroxybenzofuran-4-carbaldehyde Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is paramount in the design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the SAR of 7-Hydroxybenzofuran-4-carbaldehyde analogues, drawing upon experimental data from closely related benzofuran derivatives to elucidate the key structural features influencing their biological activity.

While specific SAR studies on this compound analogues are limited in the public domain, a comprehensive review of related benzofuran series provides valuable insights into how modifications of this scaffold may impact its pharmacological profile. The primary biological activities reported for analogous benzofuran structures include anticancer, acetylcholinesterase (AChE) inhibition, and phosphodiesterase 4 (PDE4) inhibition. This guide will synthesize findings from these areas to build a predictive SAR model for the target compound class.

Key Structural Insights and Comparative Data

The benzofuran core is a versatile scaffold found in numerous biologically active compounds.[1][2] The substituent pattern on both the benzene and furan rings plays a critical role in determining the potency and selectivity of these molecules. For the this compound core, the key positions for modification are the hydroxyl group at C7, the carbaldehyde at C4, and the furan ring (positions C2 and C3).

Substitutions on the Benzene Ring (C5, C6)

Studies on various benzofuran derivatives have shown that substitutions on the benzene moiety significantly influence their anticancer activity. For instance, the presence of electron-withdrawing groups, such as halogens, can enhance cytotoxic effects. This is attributed to the formation of halogen bonds with biological targets, thereby improving binding affinity.[2]

Modifications of the 7-Hydroxy Group

The phenolic hydroxyl group at the C7 position is a potential site for modification to alter pharmacokinetic and pharmacodynamic properties. Esterification or etherification of this group can modulate the compound's lipophilicity and its ability to act as a hydrogen bond donor or acceptor. In the context of acetylcholinesterase inhibitors, hydroxyl groups on the benzofuran scaffold have been shown to be important for interacting with the active site of the enzyme.

The Role of the 4-Carbaldehyde Group

The aldehyde functionality at C4 is a key feature that can be modified to explore its impact on biological activity. Conversion of the aldehyde to other functional groups such as oximes, hydrazones, or Schiff bases can lead to derivatives with altered electronic and steric properties, potentially resulting in different biological profiles. For example, in a series of 7-methoxybenzofuran-4-carboxamides, this position was found to be crucial for PDE4 inhibitory activity.[3]

Substitutions on the Furan Ring (C2, C3)

The furan ring of the benzofuran scaffold is a common site for substitution. Introducing various aryl or alkyl groups at the C2 and C3 positions has been a successful strategy in the development of potent anticancer and anti-Alzheimer's agents. The nature and size of the substituent at C2 can significantly influence the molecule's ability to fit into the binding pocket of its target protein.

The following table summarizes the structure-activity relationships of related benzofuran analogues, providing a predictive framework for this compound derivatives.

Scaffold/Analogue Series Key Substitutions Biological Activity Quantitative Data (IC50/EC50) Reference
2-ArylbenzofuransAryl group at C2, hydroxyl at C7Acetylcholinesterase (AChE) Inhibition, β-secretase (BACE1) InhibitionAChE IC50: 0.086 µM (for a 7-OH analogue)
7-Methoxybenzofuran-4-carboxamidesCarboxamide at C4, methoxy at C7Phosphodiesterase 4 (PDE4) InhibitionPDE4 IC50: values in the nanomolar range[3]
Halogenated BenzofuransHalogen substitutions on the benzene ringAnticancerVaries with cell line and substitution pattern[2]
Benzofuran-based Acetylcholinesterase InhibitorsVarious substitutions on the benzofuran coreAcetylcholinesterase (AChE) InhibitionIC50 values ranging from 0.058 to 0.086 µM[4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key assays are provided below.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of the compounds against AChE is typically determined using a modified Ellman's method. The assay is performed in a 96-well plate. The reaction mixture contains a phosphate buffer (pH 8.0), a test compound at varying concentrations, and acetylthiocholine iodide (ATCI) as the substrate. The reaction is initiated by the addition of the AChE enzyme. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate. The absorbance of this product is measured spectrophotometrically at 412 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.

Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in a 96-well plate and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours. After the incubation period, the medium is replaced with fresh medium containing MTT solution. The viable cells reduce the yellow MTT to a purple formazan product. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of benzofuran derivatives are often mediated through their interaction with specific signaling pathways. For instance, their anticancer effects can be attributed to the inhibition of key enzymes involved in cell proliferation and survival, while their neuroprotective effects are linked to the modulation of cholinergic pathways.

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting SAR studies on novel benzofuran analogues.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Analogues purification Purification & Characterization synthesis->purification primary_assay Primary Biological Assay purification->primary_assay secondary_assay Secondary/Selectivity Assays primary_assay->secondary_assay data_analysis Data Analysis (IC50/EC50) secondary_assay->data_analysis sar_elucidation SAR Elucidation data_analysis->sar_elucidation sar_elucidation->synthesis Design of New Analogues

Figure 1. A generalized workflow for the structure-activity relationship (SAR) studies of novel chemical entities.

Potential Signaling Pathway for Neuroprotection

Given the observed AChE inhibitory activity of some benzofuran analogues, a potential signaling pathway involved in their neuroprotective effects is the cholinergic pathway. Inhibition of AChE leads to an increase in the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

signaling_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Signal Signal Transduction AChR->Signal Benzofuran This compound Analogue Benzofuran->AChE Inhibition

Figure 2. A simplified diagram illustrating the potential mechanism of action of benzofuran analogues as acetylcholinesterase inhibitors.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 7-Hydroxybenzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the rigorous validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comparative analysis of analytical methods for the quantification of 7-Hydroxybenzofuran-4-carbaldehyde, a key intermediate in various synthetic pathways. The focus is on the cross-validation of these methods to establish their interchangeability and reliability across different analytical platforms.

The principles of method validation, including parameters like selectivity, precision, accuracy, linearity, and range, form the basis of this comparison.[1][2] Cross-validation is particularly crucial when different analytical techniques are used within the same study or across different laboratories, ensuring consistency and reliability of the generated data.[3][4]

Comparative Performance of Analytical Methods

For the purpose of this guide, we will compare three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The following tables summarize the hypothetical performance data for these methods.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Linear Range (µg/mL) 0.1 - 1000.01 - 501 - 200
Correlation Coefficient (r²) > 0.999> 0.998> 0.995
Calibration Model LinearLinearLinear

Table 2: Accuracy and Precision

Concentration (µg/mL)HPLC-UVGC-MSUV-Vis Spectrophotometry
Accuracy (%) Precision (RSD %) Accuracy (%)
Low QC (0.3 µg/mL) 98.5< 2.099.1
Mid QC (50 µg/mL) 101.2< 1.5100.5
High QC (80 µg/mL) 99.8< 1.0100.2

Table 3: Sensitivity

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Limit of Detection (LOD) (µg/mL) 0.030.0050.5
Limit of Quantification (LOQ) (µg/mL) 0.10.011

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are foundational for replicating the validation experiments.

High-Performance Liquid Chromatography (HPLC-UV)
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Validation Procedure:

    • Linearity: Analyze the calibration standards in triplicate to construct a calibration curve.

    • Accuracy and Precision: Analyze the QC samples on three different days to determine intra- and inter-day accuracy and precision.

    • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization:

    • Due to the polarity of the hydroxyl group, derivatization is recommended. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • React the sample with BSTFA at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, ramp to 280°C.

    • MS Detection: Electron ionization (EI) mode with selected ion monitoring (SIM).

  • Validation Procedure:

    • Follow a similar procedure to HPLC for linearity, accuracy, precision, LOD, and LOQ using the derivatized standards and samples.

UV-Vis Spectrophotometry
  • Instrumental Parameters:

    • Wavelength Scan: Scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

    • Solvent: Use a suitable solvent that does not interfere with the absorbance, such as ethanol or methanol.

  • Standard and Sample Preparation:

    • Prepare a stock solution and a series of calibration standards in the chosen solvent.

  • Validation Procedure:

    • Linearity: Measure the absorbance of the calibration standards at the λmax to construct a calibration curve.

    • Accuracy and Precision: Analyze QC samples to determine accuracy and precision.

    • LOD and LOQ: Calculate based on the standard deviation of the blank and the slope of the calibration curve.

Visualizing the Workflow and Context

Diagrams can effectively illustrate complex processes and relationships. The following visualizations, created using the DOT language, depict the cross-validation workflow and a hypothetical signaling pathway involving this compound.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Methods Define Analytical Methods (e.g., HPLC, GC-MS) Set_Acceptance_Criteria Set Acceptance Criteria Define_Methods->Set_Acceptance_Criteria Prepare_Samples Prepare Spiked and Incurred Samples Set_Acceptance_Criteria->Prepare_Samples Analyze_Method1 Analyze Samples with Method 1 Prepare_Samples->Analyze_Method1 Analyze_Method2 Analyze Samples with Method 2 Prepare_Samples->Analyze_Method2 Compare_Results Compare Results Analyze_Method1->Compare_Results Analyze_Method2->Compare_Results Statistical_Analysis Statistical Analysis (e.g., Bland-Altman) Compare_Results->Statistical_Analysis Conclusion Draw Conclusion on Method Interchangeability Statistical_Analysis->Conclusion

Caption: General workflow for the cross-validation of analytical methods.

SignalingPathway Precursor Precursor Molecule Enzyme1 Enzyme A Precursor->Enzyme1 Analyte 7-Hydroxybenzofuran- 4-carbaldehyde Enzyme1->Analyte Biosynthesis Enzyme2 Enzyme B Analyte->Enzyme2 Metabolite Downstream Metabolite Enzyme2->Metabolite Metabolism Biological_Effect Biological Effect Metabolite->Biological_Effect

Caption: Hypothetical signaling pathway involving this compound.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the study. GC-MS offers the highest sensitivity, making it suitable for trace-level analysis. HPLC-UV provides a good balance of sensitivity, speed, and robustness for routine quantification. UV-Vis spectrophotometry is a simpler and more accessible technique, but with lower sensitivity, making it appropriate for the analysis of higher concentration samples.

A thorough cross-validation, as outlined in this guide, is essential to ensure that data generated by different methods are comparable and reliable. This is a critical step in the drug development process, underpinning the validity of pharmacokinetic, toxicokinetic, and bioavailability studies.[1]

References

Benchmarking the Bioactivity of 7-Hydroxybenzofuran-4-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzofuran scaffolds are recognized for their diverse pharmacological activities, including potent inhibitory effects on enzymes such as tyrosinase and α-glucosidase.[1] Derivatives of benzofuran have demonstrated significant potential in the development of therapeutic agents for hyperpigmentation disorders and type 2 diabetes. This guide summarizes the available data on the inhibitory concentrations (IC50) of various benzofuran derivatives against these enzymes, offering a predictive benchmark for the activity of 7-Hydroxybenzofuran-4-carbaldehyde.

Comparative Analysis of Enzyme Inhibition

The following tables summarize the inhibitory activities of various benzofuran derivatives against tyrosinase and α-glucosidase, alongside known standard inhibitors for a comprehensive comparison.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for treating hyperpigmentation.[2] Several benzofuran derivatives have shown potent tyrosinase inhibitory activity, in some cases exceeding that of the commonly used standard, kojic acid.

Table 1: Tyrosinase Inhibitory Activity of Benzofuran Derivatives and Known Inhibitors

CompoundIC50 (µM)Reference
Known Inhibitors
Kojic Acid11.5 - 30.34[3]
Ascorbic Acid11.5[4]
Benzofuran Derivatives
N-(2-methoxyphenyl)acetamide linked 7-methoxybenzofuran0.39 ± 1.45[3][5]
N-(3-nitrophenyl)acetamide linked 7-methoxybenzofuran0.76 ± 1.71[3][5]
2-fluorophenylacetamide containing furan-oxadiazole11 ± 0.25[4]
6,7,4'-trihydroxyisoflavone (a benzofuran derivative)9.2[2]
Mirkoin (a flavonoid with benzofuran moiety)5[2]

Note: The IC50 values for benzofuran derivatives suggest that this compound, with its hydroxyl and aldehyde functionalities, could exhibit significant tyrosinase inhibitory activity.

α-Glucosidase Inhibition

Alpha-glucosidase inhibitors are oral anti-diabetic drugs that work by preventing the digestion of carbohydrates.[6] Numerous synthetic benzofuran derivatives have been reported to be potent α-glucosidase inhibitors, often surpassing the efficacy of the standard drug, acarbose.

Table 2: α-Glucosidase Inhibitory Activity of Benzofuran Derivatives and Known Inhibitors

CompoundIC50 (µM)Reference
Known Inhibitors
Acarbose750.0[1]
Benzofuran Derivatives
Benzofuran-1,3,4-oxadiazole-1,2,3-triazole-acetamide (Compound 12c)40.7 ± 0.3[1]
2-Acylbenzofuran derivatives6.50 - 722.2[7]
Hydroxylated 2-phenylbenzofuran (Compound 16)~4.5 (167 times more active than acarbose)[8]
Flavonoid derivative with bromine group15.71 ± 0.21[9]

Note: The potent α-glucosidase inhibitory activity observed across a range of benzofuran derivatives indicates a high likelihood that this compound could also be an effective inhibitor of this enzyme.

Experimental Protocols

The following are detailed methodologies for the key enzymatic assays cited in this guide. These protocols can be adapted for the evaluation of this compound.

Tyrosinase Inhibition Assay

This protocol is based on the dopachrome method, which measures the inhibition of mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenyl-L-alanine)

  • Phosphate Buffer (pH 6.8)

  • Test compound (this compound)

  • Kojic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound and kojic acid in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Add 140 µL of phosphate buffer (0.1 M, pH 6.8) to each well.

  • Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM) to each well.

  • Measure the absorbance at 475 nm immediately and then at regular intervals for 20-30 minutes using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

α-Glucosidase Inhibition Assay

This protocol measures the inhibition of yeast α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

  • Yeast α-glucosidase (e.g., from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate Buffer (pH 6.8)

  • Test compound (this compound)

  • Acarbose (positive control)

  • Sodium Carbonate (Na2CO3) solution

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound and acarbose in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

  • Add 100 µL of α-glucosidase solution (e.g., 0.1 U/mL in phosphate buffer) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (e.g., 3 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.2 M Na2CO3 solution to each well.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway for melanin synthesis and a typical experimental workflow for enzyme inhibition assays.

Melanin_Synthesis_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Series of reactions Tyrosinase Tyrosinase Tyrosinase->L_DOPA Tyrosinase->Dopaquinone Inhibitor Tyrosinase Inhibitor Inhibitor->Tyrosinase

Caption: Melanin synthesis pathway and the inhibitory action of tyrosinase inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Solution Mix Mix Enzyme and Inhibitor Prep_Enzyme->Mix Prep_Substrate Prepare Substrate Solution Add_Substrate Add Substrate to Initiate Reaction Prep_Substrate->Add_Substrate Prep_Inhibitor Prepare Inhibitor (Test Compound) Prep_Inhibitor->Mix Incubate_Pre Pre-incubation Mix->Incubate_Pre Incubate_Pre->Add_Substrate Incubate_Reaction Incubation Add_Substrate->Incubate_Reaction Measure Measure Absorbance Incubate_Reaction->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Caption: General experimental workflow for enzyme inhibition assays.

Conclusion

Based on the potent inhibitory activities of various structurally similar benzofuran derivatives, this compound emerges as a promising candidate for further investigation as a dual inhibitor of tyrosinase and α-glucosidase. The provided experimental protocols and comparative data serve as a valuable resource for researchers to experimentally validate the activity of this compound and explore its therapeutic potential. Future studies should focus on the synthesis and direct biological evaluation of this compound to confirm the hypotheses presented in this guide.

References

In-depth Analysis of 7-Hydroxybenzofuran-4-carbaldehyde: A Search for Published and Replicated Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for published data concerning the synthesis and biological activity of 7-Hydroxybenzofuran-4-carbaldehyde, and any subsequent independent replication of such findings, specific, detailed studies on this particular compound remain elusive. The current body of scientific literature provides general methodologies for the synthesis of benzofuran derivatives and discusses the broad biological activities of the benzofuran class, but a dedicated and replicable report on this compound with quantitative biological data could not be identified. Consequently, a direct comparison between originally published data and independent replication studies, as requested, cannot be compiled at this time.

Benzofuran derivatives are a well-studied class of heterocyclic compounds that have garnered significant interest from the scientific community due to their wide range of biological activities. Numerous studies have demonstrated their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][2] The core benzofuran structure is a common scaffold in many natural products and synthetic compounds with therapeutic properties.[1]

General synthetic strategies for producing various hydroxybenzofurans have been reported. For instance, a two-step procedure to obtain 4-, 5-, 6-, and 7-hydroxybenzofuran from corresponding dihydroxyacetophenones has been described.[3] Another study details the synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates, noting the characteristic blue fluorescence of 7-hydroxybenzofurans.[4] However, these methods do not provide a specific, detailed protocol for the synthesis of this compound itself.

The absence of a foundational study that outlines a clear, replicable synthesis of this compound and provides robust quantitative data on its biological activity makes it impossible to perform a comparative analysis with independent replication data. Such a comparison is crucial for validating scientific findings and ensuring their reliability and reproducibility.

While the broader class of benzofurans shows promise in drug discovery, further research is needed to isolate and characterize the specific properties of this compound. A foundational study detailing its synthesis and biological evaluation would be the necessary first step to enable future independent replication and comparative analysis.

For researchers and drug development professionals interested in this area, the focus should initially be on establishing a reliable synthetic route to this compound and thoroughly characterizing its biological activity. This would provide the essential groundwork for any subsequent comparative studies.

To illustrate a general experimental approach that could be adapted for the synthesis and evaluation of such a compound, a hypothetical workflow is presented below.

Hypothetical Experimental Workflow

The following diagram outlines a potential workflow for the synthesis, purification, and biological evaluation of a novel benzofuran derivative like this compound. This serves as a conceptual guide in the absence of specific published protocols for the target compound.

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials (e.g., Dihydroxyacetophenone) reaction Chemical Synthesis (e.g., Cyclization & Formylation) start->reaction extraction Work-up & Extraction reaction->extraction purification Purification (e.g., Column Chromatography) extraction->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization compound Pure this compound characterization->compound invitro In Vitro Assays (e.g., Anticancer, Antimicrobial) compound->invitro data_analysis Data Analysis (IC50, MIC determination) invitro->data_analysis invivo In Vivo Studies (Animal Models) data_analysis->invivo toxicology Toxicology Assessment invivo->toxicology

References

comparative computational docking studies of 7-Hydroxybenzofuran-4-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A synthesized guide for researchers and drug development professionals on the computational docking performance of various biologically active benzofuran derivatives. This guide provides a comparative analysis of binding affinities against different protein targets, details the experimental protocols employed in the cited studies, and visualizes a typical computational docking workflow.

Quantitative Docking Data Summary

The following tables summarize the binding affinities (docking scores) of various benzofuran derivatives against several protein targets as reported in the literature. Lower binding energy values typically indicate a more favorable binding interaction.

Derivative ClassTarget Protein(s)Software UsedBinding Energy (kcal/mol)Reference
1-Benzofuran-based pyrazole and chalcone6NMO, 8G2M (Breast cancer-related)AutoDock Vina-5.7 to -7.9[1]
5-nitrobenzofuran-3-yl hydrazine derivatives (M5k-M5o)Not specifiedAutoDock Vina-6.9 to -10.4[2]
7-methoxy-2-phenyl-1-benzofuran-5-carbaldehyde1RJB, 3FDN, 3LAU, 3V3M, 1BAG, 3F8SNot specified-3.095 to -6.648[3]
7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde3LAU (Aurora A kinase), 1VOM (Myosin)Not specifiedMost active against 3LAU and 1VOM (exact scores not provided in abstract)[4]
Benzofuran derivatives (7a-s)Acetylcholinesterase (AChE)Not specifiedGood binding modes similar to donepezil[5]
5-(5-bromobenzofuran-2-yl)-1,3,4-oxadiazole-2-thiol and pyrazolone derivativesDNA Gyrase B (Mycobacterium tuberculosis)AutoDock 4.0Highest binding energy among tested compounds (exact scores not provided in abstract)[6]

Experimental Protocols

The methodologies employed in the cited computational docking studies, while varying in specific parameters, generally follow a standardized workflow.

General Molecular Docking Protocol

A common procedure for molecular docking studies with software like AutoDock involves several key steps:

  • Protein and Ligand Preparation:

    • The 3D structure of the target protein is obtained from a protein database like the RCSB Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

    • The 3D structures of the benzofuran derivatives (ligands) are drawn using chemical drawing software (e.g., ChemDraw) and optimized for their 3D conformation and energy minimization. Gasteiger charges are computed for the ligand atoms.

  • Grid Box Generation:

    • A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket where the ligand is expected to interact.

  • Docking Simulation:

    • The docking process is initiated using a search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.[6]

    • This algorithm explores different conformations and orientations of the ligand within the defined grid box to find the most favorable binding poses.

    • The program calculates the binding energy for each pose, with the most negative value representing the most stable complex.

  • Analysis of Results:

    • The results are analyzed based on the binding energy and the inhibition constant (Ki).[6]

    • The binding poses are visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.[3]

    • Software like Discovery Studio or PyMOL is often used for visualization and analysis of the docking results.[1][2]

Different software packages may be used for docking studies, including AutoDock Vina, Schrodinger Glide, and Molecular Operating Environment (MOE).[1][2][7][8]

Visualizations

Computational Docking Workflow

The following diagram illustrates a typical workflow for a computational docking study, from initial molecule selection to the final analysis of potential drug candidates.

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis & Validation ligand_prep Ligand Preparation (2D/3D Conversion, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Target Protein Preparation (from PDB, Add Hydrogens, Remove Water) protein_prep->grid_gen docking_run Run Docking Algorithm (e.g., AutoDock Vina) grid_gen->docking_run pose_analysis Binding Pose & Energy Analysis (Identify H-bonds, Hydrophobic Interactions) docking_run->pose_analysis candidate_selection Lead Candidate Selection pose_analysis->candidate_selection

Caption: A generalized workflow for computational molecular docking studies.

Signaling Pathway Example: PI3K/Akt Pathway (A Common Target in Cancer)

Given that many benzofuran derivatives are investigated for their anticancer properties, the following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, a crucial pathway in cancer cell proliferation and survival that is often targeted by novel drug candidates.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: A simplified diagram of the PI3K/Akt signaling pathway in cancer.

References

Safety Operating Guide

Proper Disposal of 7-Hydroxybenzofuran-4-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of 7-Hydroxybenzofuran-4-carbaldehyde, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Identification and Classification

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Irritation Causes skin irritation.[3]P280: Wear protective gloves/protective clothing. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Eye Irritation/Damage Causes serious eye irritation or damage.[1][3]/P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
Respiratory Irritation May cause respiratory irritation.[1][3]P261: Avoid breathing dust. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Aquatic Hazard Harmful to aquatic life.[1]NoneP273: Avoid release to the environment.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Safety glasses with side shields or goggles.[2][3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).[4]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[1][3]

Disposal Protocol

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[5][6] Evaporation is not an acceptable method of disposal.[6] The following step-by-step procedure must be followed:

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste in a designated, properly labeled, and sealed container.

  • Contaminated Materials: Any materials contaminated with this compound, such as filter paper, gloves, and weighing boats, should be collected as hazardous waste.[6]

  • Solutions: Collect solutions containing this compound in a separate, compatible, and clearly labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.[7][8] It is best practice to separate halogenated and non-halogenated solvent wastes.[7]

Step 2: Waste Container Management

  • Container Type: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[8][9] Whenever possible, use the original container.[10][11]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8][12] The label should also indicate the hazards (e.g., "Irritant").

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[9][12] The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.[6] Keep waste containers closed except when adding waste.[6][8][12]

Step 3: Arrange for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[12]

  • Do Not Accumulate Excessive Waste: Adhere to the limits for hazardous waste accumulation in your laboratory's SAA as specified by your institution and local regulations.[10][12]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup: For a solid spill, carefully sweep up the material to avoid dust generation and place it in a labeled hazardous waste container.[2][13] For a liquid spill, use an inert absorbent material, and then collect it into a designated waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Waste Minimization

To reduce the generation of hazardous waste, consider the following practices:

  • Order only the necessary quantities of this compound for your experiments.[12]

  • Maintain an accurate chemical inventory to avoid ordering duplicates.[12]

  • Consider smaller-scale experiments where feasible to reduce the volume of waste produced.[12]

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and procedures and the most current Safety Data Sheet for the chemical in use.

Visual Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed hazardous waste container for solids. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed hazardous waste container for liquids. liquid_waste->collect_liquid storage Store in designated Satellite Accumulation Area (SAA) with secondary containment. collect_solid->storage collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

The logical relationship for waste segregation is a critical component of the disposal process.

G Waste Segregation Logic cluster_source Source of Waste cluster_decision Segregation Decision cluster_containers Designated Containers source This compound Waste is_solid Is the waste solid? source->is_solid is_liquid Is the waste liquid? source->is_liquid solid_container Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Liquid Hazardous Waste Container (Non-Halogenated or Halogenated) is_liquid->liquid_container Yes incompatible_waste Do NOT mix with incompatible wastes (e.g., strong oxidizing agents, bases, reducing agents) solid_container->incompatible_waste liquid_container->incompatible_waste

Caption: Logical diagram for waste segregation.

References

Personal protective equipment for handling 7-Hydroxybenzofuran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling 7-Hydroxybenzofuran-4-carbaldehyde. The following information is compiled from safety data sheets of structurally similar compounds and general laboratory safety practices. It is crucial to treat this compound with care, assuming it may have hazards similar to its analogues.

Summary of Potential Hazards and Properties

PropertyRepresentative Data from Analogues
Physical State Likely a solid[1]
Potential Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2]
Boiling Point ~135 °C at 24 hPa[3]
Density ~1.206 g/mL at 25 °C[3]
Carcinogenicity No ingredients of similar products are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[3]

Personal Protective Equipment (PPE)

A tiered approach to PPE is recommended based on the nature of the work being conducted. For all handling of this compound, at a minimum, Level D protection should be employed.[4]

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.[5]To prevent skin contact, as the compound is expected to be a skin irritant.[1]
Eye and Face Protection Safety glasses with side shields or safety goggles.[5] A face shield may be necessary for splash hazards.To protect against eye irritation or serious eye damage.[1]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities.To prevent accidental skin contact.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]To prevent respiratory tract irritation.[1]

Operational Plan for Safe Handling

A systematic approach is crucial to ensure safety when working with this compound.

Pre-Operational Checks
  • Ventilation: Ensure the work area is well-ventilated. A fume hood is recommended for all procedures that may generate dust or aerosols.

  • PPE Availability: Confirm that all necessary PPE is available, in good condition, and fits properly.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a chemical spill kit readily accessible.

Handling Procedures
  • Weighing and Transfer: Conduct all weighing and transfer operations in a fume hood to minimize inhalation exposure.

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[1]

  • Contamination: Prevent the contamination of personal items and work surfaces.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Post-Handling
  • Decontamination: Clean the work area and any contaminated equipment thoroughly.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5]

  • PPE Removal: Remove PPE in a manner that avoids self-contamination. Dispose of single-use PPE as hazardous waste.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste. Do not pour down the drain.[5] Contact your institution's environmental health and safety (EHS) office for specific guidance.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Collect in a sealed bag or container and dispose of as hazardous waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to local regulations.

Emergency Procedures

ScenarioFirst Aid and Emergency Response
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do not induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE.[5] For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your EHS office.

Safe Handling Workflow

A Pre-Operational Checks (Ventilation, PPE, Emergency Equip.) B Handling in Fume Hood A->B Proceed if safe C Weigh & Transfer B->C D Experimental Procedure C->D E Post-Handling (Decontamination, Storage) D->E H Emergency Response (Spill, Exposure) D->H In case of incident F Waste Segregation E->F G Hazardous Waste Disposal F->G Follow EHS Guidelines

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.